Cholesterol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
| Record name | Cholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cholesterol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12966 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
360 °C (decomposes) | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
| Record name | Cholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesterol [BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cholesterol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholest-5-en-3-ol (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Choreography of Carbon: An In-Depth Technical Guide to the Cholesterol Biosynthesis Pathway for Researchers and Drug Development Professionals
This guide provides a comprehensive exploration of the cholesterol biosynthesis pathway, delving into its intricate network of intermediates and the precise enzymatic machinery that governs its progression. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of steps to offer a deeper understanding of the pathway's logic, its critical control points, and the experimental methodologies employed to investigate its function and modulation.
Section 1: The Significance of the this compound Biosynthesis Pathway: A Double-Edged Sword
This compound, a 27-carbon lipid, is an indispensable molecule in animal physiology. It is a fundamental component of cell membranes, modulating their fluidity and integrity.[1][2] Beyond its structural role, this compound serves as the precursor for the synthesis of vital biomolecules, including steroid hormones (such as cortisol, aldosterone, progesterone, estrogen, and testosterone), bile acids essential for lipid digestion, and vitamin D.[1][3]
While essential for life, the accumulation of excess this compound is a key driver in the pathogenesis of atherosclerosis, a leading cause of cardiovascular disease.[4][5] This duality places the this compound biosynthesis pathway at the center of a complex homeostatic network. The intricate regulation of this pathway is a testament to the cell's ability to balance the production of this vital molecule with the prevention of its potentially pathological excess. For drug development professionals, this pathway represents a rich landscape of validated and potential therapeutic targets.[4][6]
Section 2: The Four-Act Play of this compound Synthesis: A Detailed Mechanistic Overview
The synthesis of this compound is a multi-stage process that can be conceptually divided into four main parts, primarily occurring in the cytoplasm and the endoplasmic reticulum.[1][7] All 27 carbon atoms of this compound are derived from a single precursor: acetyl-CoA.[1]
Act 1: The Genesis of Mevalonate - The Committed Step
The initial stage of this compound synthesis involves the conversion of three molecules of acetyl-CoA into the six-carbon intermediate, mevalonate.[1][7] This phase is notable for containing the pathway's primary rate-limiting and committed step.
-
Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed by the enzyme thiolase (acetyl-CoA acetyltransferase) to form acetoacetyl-CoA.[3]
-
Synthesis of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA by HMG-CoA synthase to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3] It is crucial to distinguish this cytosolic HMG-CoA synthase from its mitochondrial counterpart, which is involved in ketone body formation.[1]
-
Reduction to Mevalonate: The irreversible reduction of HMG-CoA to mevalonate is catalyzed by HMG-CoA reductase (HMGCR) . This reaction consumes two molecules of NADPH and is the principal site of regulation for the entire this compound biosynthesis pathway.[1][7] The profound impact of inhibiting this single enzymatic step is exemplified by the clinical success of statin drugs.[4][6]
Act 2: The Assembly of Isoprenoid Units - Building the Blocks
The six-carbon mevalonate is then converted into activated five-carbon isoprene units, the fundamental building blocks for a vast array of biomolecules known as isoprenoids.[3]
-
Phosphorylation of Mevalonate: Mevalonate undergoes two successive phosphorylations, catalyzed by mevalonate kinase and phosphomevalonate kinase , to form 5-pyrophosphomevalonate.
-
Decarboxylation to Isopentenyl Pyrophosphate (IPP): An ATP-dependent decarboxylation, mediated by diphosphomevalonate decarboxylase , yields the first activated isoprene unit, isopentenyl pyrophosphate (IPP).[2]
-
Isomerization to Dimethylallyl Pyrophosphate (DMAPP): IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl pyrophosphate isomerase .
Act 3: The Road to Squalene - A Linear Condensation Cascade
Six of the five-carbon isoprene units are then condensed to form the 30-carbon linear hydrocarbon, squalene.
-
Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase to form the 10-carbon geranyl pyrophosphate (GPP).
-
Synthesis of Farnesyl Pyrophosphate (FPP): GPP then condenses with another molecule of IPP, in a reaction also catalyzed by geranylgeranyl pyrophosphate synthase , to form the 15-carbon farnesyl pyrophosphate (FPP).
-
Dimerization to Squalene: In a head-to-head condensation, two molecules of FPP are joined by squalene synthase to form the 30-carbon squalene. This reaction requires NADPH and represents the first committed step toward sterol synthesis.[3]
Act 4: The Cyclization and Maturation - From Linear Chain to Steroid Nucleus
The final stage of this compound biosynthesis involves the remarkable cyclization of the linear squalene molecule to form the characteristic four-ring steroid nucleus, followed by a series of modifications to yield the final this compound product.
-
Epoxidation of Squalene: Squalene monooxygenase (squalene epoxidase) introduces an oxygen atom to the squalene molecule, forming 2,3-oxidosqualene. This is a critical oxygenation step in the pathway.[2]
-
Cyclization to Lanosterol: Lanosterol synthase (oxidosqualene cyclase) catalyzes the intricate cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol intermediate in the pathway.[2][8]
-
Conversion of Lanosterol to this compound: The final conversion of lanosterol to this compound involves a complex series of approximately 19 enzymatic steps, including the removal of three methyl groups, the reduction of a double bond, and the migration of another double bond. This latter part of the pathway can proceed through two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[3]
Section 3: The Gatekeepers of this compound Homeostasis: Regulation of the Biosynthesis Pathway
The this compound biosynthesis pathway is subject to stringent multi-level regulation to ensure cellular this compound homeostasis. This intricate control is a key area of interest for understanding disease states and for the development of therapeutic interventions.
Feedback Inhibition: A Self-Regulating System
The primary mechanism of regulation is feedback inhibition, where the end-product, this compound, and its derivatives suppress the activity and expression of key enzymes in the pathway.
-
HMG-CoA Reductase (HMGCR): This is the most highly regulated enzyme in the pathway.[1][7]
-
Transcriptional Regulation: High intracellular this compound levels prevent the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that are essential for the expression of the HMGCR gene and other genes involved in this compound and fatty acid synthesis.[1]
-
Proteolytic Degradation: Increased sterol levels promote the binding of HMGCR to specific membrane proteins, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Phosphorylation: HMGCR can be inactivated by phosphorylation, a process that is sensitive to the energy status of the cell.[9]
-
-
Squalene Monooxygenase: This enzyme is also subject to this compound-dependent degradation, providing another point of feedback control.
Hormonal Control: Orchestrating Metabolic Harmony
Hormones play a crucial role in coordinating this compound synthesis with the overall metabolic state of the organism.
-
Insulin: This anabolic hormone upregulates the expression and activity of HMG-CoA reductase, promoting this compound synthesis.
-
Glucagon and Epinephrine: These catabolic hormones have the opposite effect, inhibiting HMG-CoA reductase activity.
Section 4: Visualizing the Pathway and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for assessing enzyme inhibition.
References
- 1. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 2. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 5. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. med.libretexts.org [med.libretexts.org]
- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 9. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
The Choreographer of the Membrane: A Technical Guide to Cholesterol's Role in Raft Formation and Signaling
This guide provides an in-depth exploration of the critical role cholesterol plays in the formation of membrane rafts and the subsequent orchestration of cellular signaling cascades. Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a detailed understanding of the biophysical principles, experimental methodologies, and profound physiological consequences of this compound-mediated membrane organization.
I. The Biophysical Ballet: this compound as the Keystone of Membrane Order
The fluid mosaic model, while foundational, is an oversimplification of the intricate and dynamic nature of the plasma membrane. Eukaryotic cell membranes are not homogenous seas of lipids but are instead laterally segregated into distinct microdomains, the most prominent of which are lipid rafts. These platforms are enriched in this compound, sphingolipids, and specific proteins, creating a more ordered and less fluid environment compared to the surrounding bilayer.[1][2]
This compound, with its rigid, planar steroid ring system and a single hydroxyl headgroup, is the lynchpin of raft formation.[1][3] It does not form bilayers on its own but intercalates between phospholipids and sphingolipids. This intercalation has a dual effect on membrane fluidity: it decreases the mobility of unsaturated acyl chains, thereby reducing fluidity in disordered regions, while it disrupts the tight packing of saturated acyl chains, preventing the membrane from becoming overly rigid.[1] This unique property allows this compound to act as a dynamic "glue," fostering the formation of the liquid-ordered (Lo) phase that characterizes membrane rafts, which coexist with the liquid-disordered (Ld) phase of the bulk membrane.[2][4]
The preferential interaction of this compound with sphingolipids, which have long, saturated acyl chains, is a key driver of raft assembly.[1] This affinity, coupled with the exclusion of bulky, unsaturated phospholipids, leads to the spontaneous segregation of these lipids into distinct domains. These domains are not static islands but are highly dynamic, constantly assembling and disassembling in response to cellular signals.
Table 1: Comparative Lipid Composition of Membrane Rafts vs. Non-Raft Regions
| Lipid Component | Relative Abundance in Rafts | Relative Abundance in Non-Raft Regions | Key Functional Significance in Rafts |
| This compound | 3-5 fold higher[1] | Lower | Induces liquid-ordered phase; stabilizes raft structure.[1][2] |
| Sphingolipids | ~50% higher[1] | Lower | Preferential interaction with this compound; contributes to tight packing.[1] |
| Saturated Phospholipids | Enriched | Depleted | Straight acyl chains allow for tighter packing with this compound. |
| Unsaturated Phospholipids | Depleted | Enriched | Kinked acyl chains disrupt ordered packing and are excluded from rafts. |
II. Rafts as Signaling Hubs: Concentrating and Modulating Molecular Conversations
The formation of membrane rafts has profound implications for cellular signaling. By concentrating specific receptors, signaling proteins, and effector molecules, rafts act as platforms that enhance the efficiency and specificity of signal transduction.[5][6] Conversely, by excluding other proteins, they can also prevent unwanted crosstalk between signaling pathways.
A. G-Protein Coupled Receptor (GPCR) Signaling
A significant number of GPCRs and their associated G-proteins are localized to membrane rafts.[5][7] This co-localization facilitates rapid and efficient signal transmission upon ligand binding. The this compound-rich environment of the raft can influence the conformational state of the GPCR, its dimerization, and its coupling to G-proteins.[8] Disruption of raft integrity through this compound depletion often leads to attenuated GPCR signaling, highlighting the critical role of these domains.
Below is a diagram illustrating a generalized GPCR signaling cascade within a membrane raft.
Caption: GPCR signaling cascade initiated within a membrane raft.
B. Receptor Tyrosine Kinase (RTK) Signaling
The activity of many RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor, is also intricately regulated by their localization within or outside of membrane rafts.[9][10] In some cases, receptors are recruited into rafts upon ligand binding to initiate signaling, while in other instances, signaling is terminated by moving the receptor out of the raft and into clathrin-coated pits for endocytosis.[10] The specific lipid environment of the raft can influence RTK dimerization, kinase activity, and the recruitment of downstream signaling molecules like Src-family kinases.
The following diagram depicts a simplified model of RTK signaling regulation by membrane rafts.
Caption: Regulation of RTK signaling by dynamic partitioning into membrane rafts.
III. Experimental Methodologies: Probing the Role of this compound in Raft Dynamics
Studying the transient and minuscule nature of membrane rafts requires a specialized toolkit of biochemical and biophysical techniques. A cornerstone of this research is the ability to manipulate membrane this compound levels and to isolate raft-associated components.
A. This compound Depletion using Methyl-β-Cyclodextrin (MβCD)
MβCD is a cyclic oligosaccharide with a hydrophobic core that efficiently extracts this compound from cellular membranes, thereby disrupting raft integrity.[3] This technique is widely used to investigate the functional dependence of cellular processes on intact membrane rafts.
Protocol: Acute this compound Depletion from Cultured Cells
-
Cell Culture: Plate cells of interest at an appropriate density in a suitable culture vessel and grow to the desired confluency (typically 70-80%).
-
Preparation of MβCD Solution: Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free culture medium or a buffered salt solution (e.g., PBS with Ca2+ and Mg2+). The final working concentration typically ranges from 1 to 10 mM. Causality Note: The concentration and incubation time must be optimized for each cell type to achieve significant this compound depletion without inducing cytotoxicity.
-
Cell Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum components.
-
Incubation with MβCD: Add the pre-warmed MβCD working solution to the cells and incubate at 37°C for a specified period (e.g., 15-60 minutes).
-
Post-Incubation Wash: After incubation, remove the MβCD solution and wash the cells three times with pre-warmed, serum-free medium to remove the MβCD-cholesterol complexes.
-
Experimental Analysis: The cells are now ready for downstream applications, such as signaling assays, protein localization studies, or membrane fluidity measurements.
-
Validation (Self-Validating System): It is crucial to quantify the extent of this compound depletion. This can be achieved using a this compound oxidase-based assay on cell lysates from a parallel set of treated and untreated cells. A successful depletion will show a significant reduction in cellular this compound levels in the MβCD-treated sample.
Caption: Workflow for this compound depletion using MβCD.
B. Isolation of Detergent-Resistant Membranes (DRMs)
The biophysical properties of membrane rafts, specifically their high content of this compound and saturated lipids, render them relatively insoluble in non-ionic detergents at low temperatures. This principle is exploited to biochemically isolate DRMs, which are considered to be enriched in raft components.
Protocol: DRM Isolation by Sucrose Density Gradient Ultracentrifugation
-
Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Lyse the cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) on ice for 30 minutes. Causality Note: The cold temperature and mild detergent preserve the integrity of the ordered lipid domains while solubilizing the disordered regions of the membrane.
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a Dounce homogenizer to ensure complete cell disruption.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube. A typical gradient might consist of layers of 40%, 30%, and 5% sucrose in TNE buffer.
-
Sample Loading: Mix the cell lysate with an equal volume of a high-concentration sucrose solution (e.g., 80%) to bring the final sucrose concentration to approximately 40%. Carefully layer this mixture at the bottom of the prepared sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, a light-scattering band, corresponding to the low-density DRMs, should be visible at the interface of the lower sucrose concentrations (e.g., between 5% and 30%). Carefully collect fractions from the top of the gradient.
-
Analysis of Fractions: Analyze the collected fractions for protein content (e.g., by Western blotting for raft and non-raft marker proteins) and lipid composition. Raft fractions will be enriched in known raft-associated proteins (e.g., flotillin, caveolin) and depleted of non-raft proteins (e.g., transferrin receptor).
Caption: Workflow for the isolation of detergent-resistant membranes.
IV. Advanced Imaging Techniques: Visualizing Raft Dynamics in Live Cells
While biochemical methods provide valuable information about the composition of rafts, advanced microscopy techniques are essential for studying their dynamic behavior in living cells.
-
Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to measure the lateral mobility of fluorescently labeled proteins or lipids. Molecules within rafts typically exhibit slower diffusion rates compared to those in the surrounding membrane.[11]
-
Single-Particle Tracking (SPT): By tracking the movement of individual fluorescently labeled molecules, SPT can reveal confined diffusion patterns, indicative of transient trapping within raft domains.[12][13][14]
-
Förster Resonance Energy Transfer (FRET): FRET can be used to study the co-localization and interaction of proteins and lipids within rafts on a nanometer scale.[15][16][17]
-
Super-Resolution Microscopy: Techniques such as STED and PALM/STORM have overcome the diffraction limit of light, allowing for the direct visualization of nanoscale raft domains in the plasma membrane of living cells.[18]
V. Pathophysiological Implications and Therapeutic Opportunities
Given the central role of membrane rafts in cellular signaling, it is not surprising that their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
-
Cancer: Many signaling pathways that are hyperactivated in cancer, such as those mediated by RTKs and PI3K/AKT, are organized within membrane rafts.[19] The elevated this compound levels often observed in cancer cells may promote the formation of larger, more stable rafts, thereby potentiating pro-survival and proliferative signaling.[19]
-
Neurodegenerative Diseases: In Alzheimer's disease, the amyloid precursor protein (APP) and the enzymes responsible for its amyloidogenic processing are associated with membrane rafts. Alterations in raft this compound content can influence the production of the neurotoxic amyloid-beta peptide.
-
Infectious Diseases: Many viruses and bacteria exploit membrane rafts as entry portals into host cells. By binding to receptors concentrated in rafts, these pathogens can efficiently hijack cellular machinery for their own replication.
The critical dependence of these pathological processes on the integrity of membrane rafts makes them an attractive target for therapeutic intervention. Strategies aimed at disrupting rafts, for instance by modulating cellular this compound levels with statins or other agents, are being actively investigated for the treatment of various diseases.
VI. Conclusion
This compound is far more than a passive structural component of the cell membrane. It is an active and essential organizer, driving the formation of membrane rafts that serve as critical platforms for cellular signaling. A thorough understanding of the biophysical principles governing raft formation, the intricacies of raft-dependent signaling pathways, and the experimental techniques used to study these phenomena is paramount for researchers and drug developers seeking to unravel the complexities of cellular function and to devise novel therapeutic strategies for a host of human diseases.
VII. References
-
Walser, P. J., et al. (2012). The Role of Membrane Lipids in the Formation and Function of Caveolae. Journal of Cell Science. --INVALID-LINK--
-
Mahammad, S., & Parmryd, I. (2015). This compound Depletion using Methyl-β-cyclodextrin. In Methods in Molecular Biology (Vol. 1232, pp. 91–102). Humana Press. --INVALID-LINK--
-
del Pozo, M. A. (2012). Control of receptor tyrosine kinase signaling within lipid-ordered membrane domains. ResearchGate. --INVALID-LINK--
-
Brown, D. A. (2001). Seeing is believing: Visualization of rafts in model membranes. PNAS. --INVALID-LINK--
-
Mahammad, S., & Parmryd, I. (2015). This compound depletion using methyl-β-cyclodextrin. Semantic Scholar. --INVALID-LINK--
-
Unknown. (n.d.). This compound Depletion of Hela Cells using Methyl-Beta-Cyclodextrin in LPDS Reagents. Scribd. --INVALID-LINK--
-
Mahammad, S., & Parmryd, I. (2015). This compound Depletion Using Methyl-β-cyclodextrin. DiVA. --INVALID-LINK--
-
Fielding, C. J., & Fielding, P. E. (2000). This compound and caveolae: structural and functional relationships. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. --INVALID-LINK--
-
Fielding, C. J., & Fielding, P. E. (2003). Relationship between this compound trafficking and signaling in rafts and caveolae. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. --INVALID-LINK--
-
Mahammad, S., & Parmryd, I. (2015). This compound Depletion Using Methyl-β-cyclodextrin. Springer Nature Experiments. --INVALID-LINK--
-
Gusmira, A., et al. (2020). Role of this compound in the regulation of caveolae. Journal of Cell Science. --INVALID-LINK--
-
Parton, R. G., & del Pozo, M. A. (2020). Caveolae and lipid sorting: Shaping the cellular response to stress. Journal of Cell Biology. --INVALID-LINK--
-
van der Meer, A. D., et al. (2010). Lipid microdomains in receptor organization and signalling. ResearchGate. --INVALID-LINK--
-
Mollinedo, F., & Gajate, C. (2015). Lipid rafts as platforms for cell signaling. ResearchGate. --INVALID-LINK--
-
Owen, D. M., et al. (2013). Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy. Frontiers in Plant Science. --INVALID-LINK--
-
Poudel, K. R., et al. (2016). A Guide to Tracking Single Transmembrane Proteins in Supported Lipid Bilayers. Methods in Molecular Biology. --INVALID-LINK--
-
Owen, D. M., et al. (2011). Widefield microscopy for live imaging of lipid domains and membrane dynamics. Methods. --INVALID-LINK--
-
Keller, S. L., et al. (2004). Role of this compound in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes. Biophysical Journal. --INVALID-LINK--
-
Owen, D. M., et al. (2012). Fluorescence strategies for mapping cell membrane dynamics and structures. Physical Chemistry Chemical Physics. --INVALID-LINK--
-
Poudel, K. R., et al. (2016). A Guide to Tracking Single Transmembrane Proteins in Supported Lipid Bilayers. ResearchGate. --INVALID-LINK--
-
Gaus, K., et al. (2003). Visualizing lipid structure and raft domains in living cells with two-photon microscopy. PNAS. --INVALID-LINK--
-
Allen, J. A., et al. (2016). Localization and signaling of GPCRs in lipid rafts. International Review of Cell and Molecular Biology. --INVALID-LINK--
-
Chini, B., & Parenti, M. (2004). G-protein-coupled receptor-signaling components in membrane raft and caveolae microdomains. Journal of Molecular Endocrinology. --INVALID-LINK--
-
Kenworthy, A. K. (2009). Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study. PLoS ONE. --INVALID-LINK--
-
Wikipedia contributors. (2024). Lipid raft. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Pollock, N. L., et al. (2019). A method for detergent-free isolation of membrane proteins in their local lipid environment. Nature Protocols. --INVALID-LINK--
-
Ou, R., et al. (2012). Quantitative differences in lipid raft components between murine CD4+ and CD8+ T cells. BMC Immunology. --INVALID-LINK--
-
Poudel, K. R., et al. (2018). A Guide to Tracking Single Membrane Proteins and Their Interactions in Supported Lipid Bilayers. Methods in Molecular Biology. --INVALID-LINK--
-
LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). In Biology LibreTexts. --INVALID-LINK--
-
Althoff, T., & Hub, J. S. (2016). The Effect of Sterol Structure on Membrane Lipid Domains Reveals How this compound Can Induce Lipid Domain Formation. ResearchGate. --INVALID-LINK--
-
Foster, L. J., et al. (2003). Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors. PNAS. --INVALID-LINK--
-
Allen, J. A., et al. (2016). Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy. Methods in Molecular Biology. --INVALID-LINK--
-
Simons, K., & Toomre, D. (2000). Lipid rafts and signal transduction. Nature Reviews Molecular Cell Biology. --INVALID-LINK--
-
Ravula, T., et al. (2019). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules. --INVALID-LINK--
-
Loura, L. M. (2011). FRET in Membrane Biophysics: An Overview. Frontiers in Physiology. --INVALID-LINK--
-
Heberle, F. A., & Feigenson, G. W. (2011). 1. Lipid Raft Sizes in Natural Membranes. ResearchGate. --INVALID-LINK--
-
Shomu's Biology. (2022, February 18). how Lipid raft modulated cell signaling? [Video]. YouTube. --INVALID-LINK--
-
Loura, L. M., & Prieto, M. (2011). Quantification of protein–lipid selectivity using FRET. European Biophysics Journal. --INVALID-LINK--
-
Mira, A., et al. (2021). Composition of receptor tyrosine kinase-mediated lipid micro-domains controlled by adaptor protein interaction. eLife. --INVALID-LINK--
-
Ladokhin, A. S. (2012). FRET Analysis of Protein-Lipid Interactions. ResearchGate. --INVALID-LINK--
-
Simons, K., & Ikonen, E. (2000). This compound, lipid rafts, and disease. The Journal of Clinical Investigation. --INVALID-LINK--
-
Question on ResearchGate. (2018). How to solubilize potential detergent resistant membranes (DRMs)?. ResearchGate. --INVALID-LINK--
-
Loura, L. M. (2011). FRET in Membrane Biophysics: An Overview. Frontiers in Physiology. --INVALID-LINK--
-
Hedger, G., et al. (2020). Structural Modifications Controlling Membrane Raft Partitioning and Curvature in Human and Viral Proteins. Journal of Chemical Information and Modeling. --INVALID-LINK--
-
Alfaqih, M. A., et al. (2019). Highlight article: The role of this compound and this compound-driven membrane raft domains in prostate cancer. Experimental Biology and Medicine. --INVALID-LINK--
-
Zhang, F., et al. (2021). Tracking Single Molecules in Biomembranes: Is Seeing Always Believing?. Accounts of Chemical Research. --INVALID-LINK--
-
Ravula, T., et al. (2022). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. ResearchGate. --INVALID-LINK--
-
Kusumi, A., et al. (2012). Single particle tracking of membrane components showing comparmentalization of the membranes. ResearchGate. --INVALID-LINK--
-
Subczynski, W. K., et al. (2017). High this compound/low this compound: Effects in biological membranes Review. Cell Biochemistry and Biophysics. --INVALID-LINK--
-
Fink, Y., & Shai, Y. (2007). FRET Study of Membrane Proteins: Simulation-Based Fitting for Analysis of Membrane Protein Embedment and Association. Biophysical Journal. --INVALID-LINK--
References
- 1. Lipid raft - Wikipedia [en.wikipedia.org]
- 2. This compound, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. High this compound/low this compound: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biology.kenyon.edu [biology.kenyon.edu]
- 7. G-protein-coupled receptor-signaling components in membrane raft and caveolae microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence strategies for mapping cell membrane dynamics and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [rex.libraries.wsu.edu]
- 13. Tracking Single Molecules in Biomembranes: Is Seeing Always Believing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]
- 16. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]
- 19. Highlight article: The role of this compound and this compound-driven membrane raft domains in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
genetic regulation of cholesterol homeostasis via SREBP pathway
An In-depth Technical Guide to the Genetic Regulation of Cholesterol Homeostasis via the SREBP Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular and systemic lipid homeostasis is a meticulously orchestrated process vital for health, with dysregulation leading to prevalent metabolic diseases. At the heart of this control system lies the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This guide provides a comprehensive technical overview of the SREBP signaling cascade, from its molecular sensors in the endoplasmic reticulum to its function as a master transcriptional regulator of lipid biosynthesis in the nucleus. We will dissect the key protein players, the intricate proteolytic activation mechanism, and the downstream genetic programs governed by the different SREBP isoforms. Furthermore, this document details robust experimental methodologies to interrogate the pathway's activity, offering field-proven insights into assay design and data interpretation for both basic research and therapeutic development.
The Central Dogma of this compound Sensing: An Overview
The maintenance of this compound levels within a narrow physiological range is critical for cellular function, impacting everything from membrane fluidity to signal transduction.[1] The cell achieves this balance through a sophisticated feedback system that senses intracellular sterol concentrations and adjusts the rates of this compound synthesis and uptake accordingly.[2] The SREBP family of transcription factors are the master regulators of this process.[3][4]
Synthesized as inactive precursors anchored in the membrane of the endoplasmic reticulum (ER), SREBPs are held in check when cellular sterol levels are sufficient.[3][5] However, when sterol levels fall, a precisely controlled trafficking and proteolytic cascade is initiated, releasing the active N-terminal domain of the SREBP. This mature transcription factor then translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoter regions of target genes, driving the expression of enzymes required for this compound and fatty acid biosynthesis.[3][5][6]
Molecular Machinery of the SREBP Pathway
The activation of SREBPs is not a simple on-off switch but a tightly regulated process involving several key protein players that act in concert to sense sterol levels and gate the movement and processing of the SREBP precursor.
SREBP Isoforms: Differential Roles in Lipid Metabolism
In mammals, two genes, SREBF1 and SREBF2, encode for three primary SREBP isoforms.[5][7]
-
SREBF1 produces SREBP-1a and SREBP-1c through the use of alternative transcription start sites.[3]
-
SREBP-1a is a potent activator of all SREBP target genes, including those for both this compound and fatty acid synthesis.[3][6]
-
SREBP-1c is the predominant isoform in most metabolic tissues like the liver and preferentially activates genes involved in fatty acid synthesis.[3][8][9] Its transcriptional activity is strongly induced by insulin.[10][11]
-
-
SREBF2 encodes SREBP-2 , which is the primary regulator of this compound metabolism, strongly activating genes like HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).[8][9][12]
| Isoform | Gene | Primary Metabolic Role | Key Target Genes |
| SREBP-1a | SREBF1 | Potent activator of this compound & fatty acid synthesis | FASN, ACC, SCD1, HMGCR, LDLR |
| SREBP-1c | SREBF1 | Fatty acid & triglyceride synthesis | FASN, ACC, SCD1, GPAT |
| SREBP-2 | SREBF2 | This compound synthesis & uptake | HMGCR, HMGCS, LDLR, FDFT1 |
The Sterol-Sensing Complex: SCAP and INSIG
The decision to activate SREBP is made at the ER membrane and is mediated by two crucial regulatory proteins:
-
SREBP Cleavage-Activating Protein (SCAP): This multi-pass transmembrane protein acts as both the sterol sensor and the escort for SREBP.[3][9] The SREBP precursor is constitutively bound to the C-terminal domain of SCAP.[7] A specific domain within SCAP, known as the sterol-sensing domain (SSD), directly binds this compound.
-
Insulin-Induced Gene (INSIG): This ER-resident protein functions as the anchor, retaining the SCAP-SREBP complex in the ER when sterol levels are high.[13][14] When SCAP is bound to this compound, it undergoes a conformational change that promotes its binding to INSIG, preventing its exit from the ER.[9]
The Proteolytic Activation: S1P and S2P
Once the SCAP-SREBP complex is released from INSIG, it traffics to the Golgi apparatus, where two specific proteases sequentially cleave the SREBP precursor:
-
Site-1 Protease (S1P): A serine protease that performs the first cut, cleaving SREBP within its luminal loop.[3][5]
-
Site-2 Protease (S2P): A zinc metalloprotease that performs the second cut within the first transmembrane domain of SREBP, releasing the soluble, active N-terminal fragment (nSREBP).[3][5]
The SREBP Activation Cascade: A Step-by-Step Mechanism
The spatial segregation of the SREBP precursor (ER) from its activating proteases (Golgi) is the fundamental principle of its regulation.
-
High Sterol State (Inactive): When ER this compound levels are high, this compound binds to the SCAP sterol-sensing domain. This promotes a tight association between SCAP and INSIG, effectively locking the entire SCAP-SREBP complex in the ER membrane.[9][13] Proteolytic activation is inhibited.
-
Low Sterol State (Activation Signal): When ER this compound levels fall, this compound dissociates from SCAP. This induces a conformational change in SCAP, causing it to detach from INSIG.[8]
-
ER-to-Golgi Trafficking: Freed from its INSIG anchor, the SCAP-SREBP complex is recognized by COPII-coated vesicles, which package and transport the complex from the ER to the Golgi apparatus.[13][15]
-
Sequential Proteolysis: In the Golgi, S1P cleaves the SREBP precursor in its luminal loop. This is followed by the S2P-mediated cleavage, which liberates the mature nSREBP domain from the membrane.[3]
-
Nuclear Translocation and Gene Activation: The water-soluble nSREBP, typically a ~68 kDa protein, translocates to the nucleus.[5] There, it dimerizes and binds to SRE sequences on the promoters of target genes, recruiting co-activators and initiating transcription of the lipogenic program.[6][16]
Visualization of the SREBP Signaling Pathway
Caption: The SREBP activation cascade from ER retention to nuclear gene activation.
Methodologies for Interrogating the SREBP Pathway
A multi-pronged experimental approach is necessary to fully characterize the activity of the SREBP pathway. The causality behind these protocols is to demonstrate that a specific stimulus (e.g., sterol depletion) leads to a predictable series of molecular events: SREBP cleavage, nuclear accumulation, and target gene upregulation.
This compound Depletion and Repletion Assay
This is the foundational experiment to manipulate and observe SREBP activity. The choice of reagents is critical for robust and interpretable results.
Objective: To induce SREBP processing by lowering intracellular this compound and to inhibit it by adding back sterols.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293, HepG2) at a density that will result in 70-80% confluency at the time of harvest.
-
Lipoprotein Depletion: The day after seeding, switch cells to media containing lipoprotein-deficient serum (LPDS). This is a critical step, as standard fetal bovine serum (FBS) is rich in this compound-carrying lipoproteins which will suppress the pathway.
-
Induction of SREBP Cleavage: To actively deplete intracellular this compound, treat cells for 16-24 hours with a statin (e.g., 10 µM lovastatin or mevinolin) and a bile acid sequestrant (e.g., 50 µM mevalonate) in the LPDS media.
-
Causality Insight: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in this compound synthesis. Adding mevalonate ensures that the pathway is blocked specifically at the this compound synthesis step and prevents the buildup of potentially toxic upstream metabolites.
-
-
Inhibition of SREBP Cleavage (Control Group): To demonstrate sterol-mediated suppression, co-treat a set of cells from step 3 with an oxysterol, such as 1 µg/mL 25-hydroxythis compound (25-HC).
-
Causality Insight: 25-HC is a potent regulator that promotes the SCAP-INSIG interaction, forcefully retaining SREBP in the ER and serving as a robust negative control.[15]
-
-
Harvesting: After treatment, wash cells with PBS and harvest for downstream analysis (protein for Western blot, RNA for qPCR).
SREBP Cleavage Assay via Western Blot
This is the most direct method to visualize the proteolytic activation of SREBP.
Objective: To quantify the ratio of the precursor (pSREBP) to the mature nuclear (nSREBP) form.
Protocol:
-
Lysate Preparation: Prepare nuclear and cytoplasmic extracts from cells treated as described in 4.1. Alternatively, a whole-cell lysate can be used, but separating fractions provides a cleaner signal for nSREBP.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (typically 8%). The large precursor (~125 kDa) and smaller nuclear form (~68 kDa) must be well-resolved. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody that recognizes the N-terminal domain of the specific SREBP isoform being studied (e.g., anti-SREBP-2). This allows for the simultaneous detection of both the precursor and cleaved forms.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Use a loading control (e.g., Lamin B1 for nuclear fractions, β-actin for whole-cell lysates) to ensure equal loading.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validating System: A successful experiment will show a strong band for pSREBP (~125 kDa) in control and 25-HC-treated lanes, and a decrease in this band with a corresponding increase in the nSREBP band (~68 kDa) in the sterol-depleted lane.
-
Target Gene Expression Analysis via RT-qPCR
This assay measures the functional consequence of SREBP activation: the transcription of its target genes.
Objective: To quantify changes in mRNA levels of SREBP-responsive genes.
Protocol:
-
RNA Extraction: Isolate total RNA from cells treated as described in 4.1 using a standard method (e.g., TRIzol or column-based kit).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., HMGCR, LDLR for SREBP-2; FASN, SCD1 for SREBP-1c).
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate relative gene expression using the ΔΔCt method.
-
Self-Validating System: The expression of target genes should be significantly upregulated in sterol-depleted cells and suppressed in 25-HC-treated cells, correlating directly with the Western blot results for nSREBP levels.
-
Experimental Workflow Visualization
Caption: A standard experimental workflow for studying SREBP pathway activation.
Pathophysiological Relevance and Therapeutic Targeting
Dysregulation of the SREBP pathway is a cornerstone of many metabolic diseases.[4] In conditions like non-alcoholic fatty liver disease (NAFLD) and the metabolic syndrome, chronic activation of SREBP-1c, often driven by hyperinsulinemia, leads to excessive hepatic fat accumulation (steatosis).[4][12] Conversely, targeting this pathway holds immense therapeutic promise. Statins, the most widely prescribed this compound-lowering drugs, function by inhibiting HMG-CoA reductase. This leads to a depletion of intracellular this compound, which robustly activates SREBP-2. The resulting upregulation of the LDL receptor gene is the primary mechanism by which statins clear this compound from the bloodstream.[9] More recent drug development efforts have focused on identifying small molecules that can directly modulate the SREBP-SCAP-INSIG interaction, offering novel avenues to treat dyslipidemia and related disorders.[9]
Conclusion
The SREBP pathway represents a paradigm of elegant biological control, linking membrane lipid composition directly to a complex genetic response. Its central role in maintaining this compound and fatty acid homeostasis makes it a critical area of study for understanding both normal physiology and metabolic disease. For researchers and drug developers, a thorough understanding of its molecular components and the robust experimental tools used to probe its function is essential for making meaningful advancements in the field. The methodologies and insights provided in this guide serve as a foundational resource for designing, executing, and interpreting experiments aimed at unraveling the complexities of this vital regulatory network.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Regulation of this compound and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SREBPs: activators of the complete program of this compound and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies [mdpi.com]
- 5. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SREBF1 sterol regulatory element binding transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]
- 13. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]
- 15. Therapeutic strategies targeting SREBP transcription factors: an update to 2024 – ScienceOpen [scienceopen.com]
- 16. Regulation of SREBP-Mediated Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Amplex Red Cholesterol Assay Kit: A Comprehensive Guide to Quantitative Analysis
This document provides an in-depth guide to the Amplex® Red Cholesterol Assay Kit, a highly sensitive and versatile tool for the quantitative analysis of this compound in various biological samples. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately measure this compound levels in their experimental models. We will delve into the core principles of the assay, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting to ensure the generation of robust and reliable data.
Introduction: The Critical Role of this compound and the Need for Precise Quantification
This compound, a sterol lipid, is an indispensable component of animal cell membranes, modulating their fluidity and structural integrity.[1][2] It also serves as a precursor for the synthesis of vital biomolecules, including steroid hormones, bile acids, and vitamin D.[1][2] However, dysregulated this compound homeostasis is a hallmark of numerous pathologies, most notably cardiovascular diseases such as atherosclerosis, as well as stroke and type II diabetes.[1][2] Consequently, the accurate quantification of this compound in biological samples is paramount for both basic research and clinical diagnostics.[1][3]
While various methods exist for this compound measurement, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), these techniques can be time-consuming and require specialized equipment.[2][4][5] Enzymatic assays offer a simpler, more high-throughput alternative.[5][6] The Amplex® Red this compound Assay Kit stands out due to its superior sensitivity, broad dynamic range, and minimal interference from biological sample autofluorescence.[7][8][9] This assay can detect this compound concentrations as low as 200 nM (80 ng/mL), making it suitable for a wide array of research applications.[7][9][10]
Assay Principle: An Enzymatic Cascade Leading to a Fluorescent Readout
The Amplex® Red this compound Assay is a fluorometric method based on a coupled enzymatic reaction.[3][10][11] The assay is designed to measure both free this compound and cholesteryl esters, the latter being a major form of this compound in the blood.[11] The multi-step process can be broken down as follows:
-
Hydrolysis of Cholesteryl Esters: this compound esterase hydrolyzes cholesteryl esters to yield free this compound.[3][10][11] This step is crucial for the determination of total this compound. To measure only free this compound, this enzyme can be omitted from the reaction mixture.
-
Oxidation of this compound: this compound oxidase then catalyzes the oxidation of free this compound to cholest-4-en-3-one, producing hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[3][10][11]
-
Detection of Hydrogen Peroxide: In the final and signal-generating step, the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with the H₂O₂ produced in a 1:1 stoichiometry, in the presence of horseradish peroxidase (HRP).[8][11][12] This reaction yields the highly fluorescent product, resorufin.[8][11][12]
Resorufin has excitation and emission maxima of approximately 571 nm and 585 nm, respectively, which are in the long-wavelength range.[8][11] This spectral property is advantageous as it minimizes interference from the autofluorescence commonly found in biological samples, thereby enhancing the signal-to-noise ratio.[8][11] The intensity of the fluorescence is directly proportional to the amount of this compound in the sample.
Diagram of the Amplex Red this compound Assay Principle
References
- 1. Analytical methods for this compound quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple and sensitive enzymatic method for this compound quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Review of Methodologies Used in the Determination of this compound (C27H46O) Levels in Foods | MDPI [mdpi.com]
- 7. Invitrogen Amplex Red this compound Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Invitrogen™ Amplex™ Red this compound Assay Kit, 500 Assays | LabMart Limited [labmartgh.com]
- 10. Invitrogen™ Amplex™ Red this compound Assay Kit, 500 Assays | LabMart Limited [labmartgh.com]
- 11. labmartgh.com [labmartgh.com]
- 12. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
live-cell imaging of cholesterol dynamics with fluorescent probes
An in-depth guide to the live-cell imaging of cholesterol dynamics, providing researchers, scientists, and drug development professionals with a comprehensive overview of fluorescent probes, detailed experimental protocols, and expert insights into data acquisition and analysis.
Introduction: The Challenge of Visualizing a Dynamic Lipid
This compound is a fundamental component of eukaryotic cell membranes, playing an indispensable role in modulating membrane fluidity, structure, and function.[1][2][3] Its heterogeneous distribution among different organelles and within microdomains of the plasma membrane is crucial for a myriad of cellular processes, including signal transduction, membrane trafficking, and pathogen entry.[2] Disruptions in the intricate pathways of this compound transport and homeostasis are linked to numerous pathologies, from cardiovascular disease to lysosomal storage disorders like Niemann-Pick type C and neurodegenerative conditions such as Alzheimer's disease.[4][5]
Despite its biological importance, studying the spatiotemporal dynamics of this compound in living cells presents a significant challenge. This compound itself is not fluorescent, making it invisible to standard fluorescence microscopy techniques.[6][7] To overcome this, researchers have developed a sophisticated toolkit of fluorescent probes designed to either mimic this compound or bind to it, allowing for its visualization in real-time.[3][6][8] This guide provides a detailed exploration of these tools and methodologies, explaining the causality behind experimental choices to empower researchers to design, execute, and interpret live-cell this compound imaging experiments with confidence.
PART 1: Selecting the Appropriate Fluorescent Probe
The choice of a fluorescent probe is the most critical decision in a this compound imaging experiment. An ideal probe should faithfully report on the behavior of endogenous this compound without significantly perturbing the membrane's structure or cellular processes.[7] However, no single probe is perfect for all applications; each comes with a unique set of advantages and drawbacks.[2] Probes can be broadly categorized into three classes: fluorescent this compound analogs, this compound-binding molecules, and environment-sensitive dyes.
Fluorescent this compound Analogs: The Mimics
These probes are structurally similar to this compound and are designed to integrate into membranes and traffic through the cell in a similar manner.
-
Intrinsically Fluorescent Analogs (e.g., DHE, CTL): Dehydroergosterol (DHE) and cholestatrienol (CTL) are naturally fluorescent sterols that are considered the closest structural mimics of this compound.[6][7][9] Their key advantage is their structural fidelity, which minimizes perturbation of the membrane.[10] However, their utility is limited by poor photophysical properties, including low quantum yield, rapid photobleaching, and excitation in the ultraviolet (UV) range, which can be phototoxic to cells and requires specialized optics.[1][2]
-
Fluorophore-Tagged Analogs (e.g., BODIPY-Cholesterol): These analogs, such as the commercially available TopFluor-Cholesterol, feature a bright and photostable fluorophore like BODIPY attached to the this compound molecule.[9][11] This design provides a strong signal suitable for advanced imaging techniques. The primary drawback is that the bulky fluorophore can alter the probe's biophysical properties and trafficking, potentially leading to artifacts where the probe's localization does not perfectly mirror that of endogenous this compound.
This compound-Binding Probes: The Reporters
Instead of mimicking this compound, these molecules bind to it, providing an indirect method of visualization.
-
Filipin: This naturally fluorescent polyene antibiotic binds to unesterified (free) this compound.[1] It has been used extensively to visualize this compound-rich domains. However, its use in live-cell imaging is highly problematic. Filipin binding perturbs membrane structure, can extract this compound, and is generally considered unsuitable for tracking dynamic processes in living cells.[1][12] Its primary application remains in fixed-cell staining.
-
Genetically Encoded Sensors (e.g., PFO-D4): A more refined approach for live-cell imaging uses the non-toxic D4 domain of the bacterial toxin Perfringolysin O (PFO), often fused to a fluorescent protein (e.g., GFP-D4).[13] This probe specifically binds to accessible this compound, making it an excellent tool for visualizing the this compound pool at the plasma membrane.[8][14] Because it is genetically encoded, it can be expressed within cells to report on specific this compound pools without the need for external probe loading.
Environment-Sensitive Probes: The Contextual Sensors
These dyes report on the biophysical properties of the membrane environment, which are heavily influenced by this compound concentration. This compound is known to increase the order and decrease the polarity of the lipid bilayer.[15]
-
Nile Red: This solvatochromic dye is strongly fluorescent in hydrophobic environments and is an excellent stain for neutral lipid-containing structures like intracellular lipid droplets.[16][17][18] While not a direct this compound probe, it is invaluable for studying the interplay between free this compound and the storage of cholesteryl esters in lipid droplets.
-
Laurdan and Advanced Solvatochromic Dyes: Probes like Laurdan exhibit a spectral shift in their fluorescence emission depending on the polarity and water content of their surrounding environment.[19][20] In this compound-rich, tightly packed liquid-ordered (Lo) domains, their emission is blue-shifted compared to more fluid, this compound-poor liquid-disordered (Ld) domains. This property allows for ratiometric imaging to map membrane lipid order in live cells.[21][22]
Data Presentation: Comparison of Common this compound Probes
| Probe Type | Example(s) | Excitation/Emission (nm, approx.) | Pros | Cons | Primary Application |
| Intrinsic Analog | DHE, CTL | Ex: ~325 / Em: ~375-480[9][10] | Closest structural mimic of this compound.[7] | UV excitation, low brightness, photobleaching.[2] | High-fidelity studies of this compound biophysics. |
| Tagged Analog | BODIPY-Cholesterol | Ex: ~505 / Em: ~515[1] | Bright, photostable, visible light excitation.[1] | Bulky tag may alter behavior and trafficking.[7] | Tracking this compound transport and trafficking pathways. |
| Binding Probe | Filipin | Ex: ~360 / Em: ~480[1] | Strong signal, historically significant. | Perturbs membrane, cytotoxic, for fixed cells only.[1][12] | Staining total free this compound in fixed samples. |
| Encoded Sensor | GFP-D4 | Ex: ~488 / Em: ~510 | High specificity for accessible this compound, genetically encoded.[8] | May not report on all this compound pools. | Visualizing plasma membrane and endosomal this compound. |
| Environment Dye | Nile Red | Ex: 450-500 / Em: >528 (in lipid)[17] | Bright, specific for neutral lipid droplets.[16] | Indirectly reports on this compound (esters). | Imaging cholesteryl ester storage in lipid droplets. |
| Environment Dye | Laurdan | Ex: ~350 / Em: ~440 (Lo) & ~490 (Ld) | Reports on membrane order influenced by this compound. | UV excitation, requires ratiometric imaging. | Mapping lipid domains and membrane fluidity. |
PART 2: Experimental Workflow and Protocols
A successful live-cell imaging experiment requires careful planning and execution, from cell preparation to image acquisition.
Diagram: General Experimental Workflow
Caption: General workflow for live-cell imaging of this compound.
Protocol 1: Visualizing Intracellular Lipid Droplets with Nile Red
Nile Red is a lipophilic stain that is intensely fluorescent in lipid-rich environments but has minimal fluorescence in aqueous media, making it an excellent vital stain for detecting intracellular lipid droplets.[16]
Rationale: This protocol is designed for rapid and specific labeling of neutral lipid stores (triglycerides and cholesteryl esters) within living cells. The choice of emission filter allows for selective visualization of lipid droplets.
Materials:
-
Nile Red powder
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other preferred imaging buffer
-
Cultured cells on glass-bottom imaging dishes
Methodology:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of Nile Red in DMSO.[16] Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: Immediately before use, dilute the 1 mM stock solution to a final working concentration of 200-1000 nM in pre-warmed (37°C) HHBS or cell culture medium.[16] A common starting concentration is 500 nM. Vortex briefly to mix.
-
Cell Preparation: Grow cells to a desired confluency (typically 60-80%) on imaging dishes. Ensure cells are healthy and free of contamination. If applicable, treat cells with experimental compounds (e.g., oleic acid to induce lipid droplet formation) for the desired duration.
-
Staining: Aspirate the culture medium from the cells. Wash once with pre-warmed HHBS or PBS.
-
Add the Nile Red working solution to the cells, ensuring they are fully covered.
-
Incubation: Incubate the cells for 5 to 15 minutes at room temperature or 37°C, protected from light.[16] The optimal time may vary by cell type.
-
Wash: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed HHBS or medium to remove excess dye.
-
Imaging: Immediately proceed to imaging. Add fresh, pre-warmed imaging medium to the cells.
-
Microscope Setup: Use a fluorescence microscope (confocal is recommended for better resolution).
-
Filter Sets: To selectively visualize lipid droplets, use an excitation of 450-500 nm and collect emission >528 nm (yellow-gold fluorescence).[16][17] A standard FITC/GFP filter set is often suitable. While Nile Red can also be excited around 550 nm to emit in the red, this channel is often more prone to background from other cellular components.
-
Protocol 2: Staining for Accessible this compound using Filipin (Fixed Cells)
This protocol is for fixed cells, which is the most common and reliable application for Filipin. While some studies have attempted live-cell staining with Filipin, it is known to disrupt membranes and inhibit endocytosis, making data from live cells difficult to interpret.[12]
Rationale: Fixation with paraformaldehyde preserves cell structure while allowing Filipin to access and bind to free this compound. Quenching the fixative with glycine is a critical step to prevent background fluorescence. This method provides a qualitative snapshot of the total unesterified this compound distribution at the time of fixation.
Materials:
-
Filipin complex
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 3-4% solution in PBS
-
Glycine
-
Fetal Bovine Serum (FBS) if required for the working solution
Methodology:
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of Filipin in DMSO. Store in small aliquots at -80°C, protected from light.[23][24]
-
Cell Preparation: Culture cells on glass coverslips or imaging dishes. Rinse cells 3 times with PBS.
-
Fixation: Fix the cells with 3-4% PFA in PBS for 1 hour at room temperature.[24] Causality Note: Fixation cross-links proteins and lipids, preserving the cellular architecture and preventing the major redistribution of this compound that would be caused by Filipin in a live, fluid membrane.
-
Quenching: Rinse cells 3 times with PBS. Incubate with a 1.5 mg/mL solution of glycine in PBS for 10 minutes at room temperature.[24] Causality Note: This step quenches free aldehyde groups from the PFA, which would otherwise react with the probe or cellular components to create significant autofluorescence.
-
Staining: Prepare a working solution of 50 µg/mL Filipin in PBS, potentially supplemented with 10% FBS to reduce non-specific binding.[24][25] Protect the solution from light.
-
Aspirate the glycine solution and stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.[24][25]
-
Wash: Rinse the cells 3 times with PBS to remove unbound Filipin.
-
Imaging: Mount the coverslip or add PBS to the dish. Image immediately.
-
Microscope Setup: Use a fluorescence microscope with UV excitation capabilities.
-
Filter Sets: Use an excitation filter of 340-380 nm and an emission long-pass filter of >430 nm.[24]
-
Caution: Filipin photobleaches extremely rapidly.[24] Minimize light exposure, use the lowest possible excitation intensity, and capture images quickly.
-
PART 3: Key Considerations for Robust Imaging and Data Analysis
Diagram: Data Analysis Pipeline
Caption: A typical pipeline for quantitative image analysis.
Minimizing Perturbation and Artifacts
-
Probe Concentration: Always use the lowest possible probe concentration that provides an adequate signal-to-noise ratio. High concentrations can lead to probe aggregation and artifacts that do not reflect endogenous this compound behavior.
-
Phototoxicity: Live-cell imaging, especially with UV-excitable probes, can induce cellular stress and damage, altering the very dynamics you wish to observe.
-
Causality: High-energy photons can generate reactive oxygen species (ROS), which damage cellular components.
-
Solution: Use the lowest laser power and shortest exposure times possible. For time-lapse experiments, increase the interval between acquisitions as much as the biological process will allow. Consider using more photostable, visible-light excitable probes like BODIPY-cholesterol when possible.[1]
-
Implementing Controls for Self-Validating Protocols
-
Unstained Control: Always image unstained, mock-treated cells using the same acquisition settings to determine the level of cellular autofluorescence.
-
Positive/Negative Controls: To validate that a probe is responding as expected, use pharmacological agents. For example, treating cells with methyl-β-cyclodextrin (MβCD) depletes plasma membrane this compound, while U18666A induces this compound accumulation in late endosomes/lysosomes, mimicking Niemann-Pick C disease.[2][26] These treatments should cause a predictable decrease or increase/redistribution of the fluorescent signal, respectively.
Quantitative Analysis
-
Colocalization Analysis: Use organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum) to determine the subcellular localization of the this compound probe. Quantify the degree of overlap using Pearson's or Manders' coefficients.
-
Intensity Measurements: Measure the mean fluorescence intensity within a defined region of interest (ROI), such as the whole cell, the plasma membrane, or individual lipid droplets. This can be used to compare this compound levels between different treatment groups.
-
Dynamic Tracking: For time-lapse series using probes like BODIPY-cholesterol, particle tracking algorithms can be used to analyze the movement of this compound-containing vesicles, providing data on their speed and directionality.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Probe concentration too low; Incorrect filter/laser settings; Photobleaching; Inadequate cell loading. | Increase probe concentration incrementally; Verify microscope settings match probe spectra[27]; Reduce light exposure, use antifade media for fixed cells; Increase incubation time or temperature. |
| High Background | Probe concentration too high; Inadequate washing; Cellular autofluorescence. | Perform a titration to find the optimal probe concentration[28]; Increase the number and duration of wash steps; Image an unstained control and use background subtraction. |
| Cell Death/Stress | Phototoxicity; Probe-induced cytotoxicity. | Reduce laser power and exposure time; Use a more biocompatible probe; Confirm cell viability with a live/dead stain post-imaging. |
| Artifactual Structures | Probe aggregation at high concentrations; Solvent effects. | Lower the probe concentration; Ensure the final DMSO concentration in the medium is low (<0.5%); Gently mix the working solution before adding to cells. |
References
- 1. Analysis of this compound trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on fluorescent this compound analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Advanced Imaging and Cytometric Techniques to Characterize Lipid Accumulation in Wolman Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular this compound Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fb.cuni.cz [fb.cuni.cz]
- 8. Single-Molecule Imaging and Super-Resolution Microscopy of Lipid Domains in Cell Membranes Using Lipid-Binding Proteins and Fluorophore-Conjugated Lipid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular this compound Transport | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Visualizing and Quantifying this compound Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Visualizing and Quantifying this compound Distribution in Mammalian Cells Using Filipin and D4 Probes. | Semantic Scholar [semanticscholar.org]
- 15. Quantitative relationship between this compound distribution and ordering of lipids in asymmetric lipid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. forum.microlist.org [forum.microlist.org]
- 24. tabaslab.com [tabaslab.com]
- 25. zenodo.org [zenodo.org]
- 26. Quantitative SIMS Imaging of this compound in the Membranes of Individual Cells from Differentially Treated Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biotium.com [biotium.com]
- 28. benchchem.com [benchchem.com]
Foreword: Navigating the Complex Landscape of Cholesterol Metabolism
An Application Guide to Mass Spectrometry-Based Cholesterol Metabolite Profiling
This compound, a molecule often viewed through the narrow lens of cardiovascular health, is in fact a cornerstone of mammalian biology. It is the architectural foundation of cell membranes and the precursor to a vast array of bioactive signaling molecules, including steroid hormones, vitamin D, and bile acids. The metabolic network transforming this compound is intricate, and dysregulation within this network is causally linked to a spectrum of human diseases, from atherosclerosis and neurodegenerative disorders to cancer.[1][2] Profiling the diverse metabolites of this compound—such as oxysterols, bile acids, and cholesteryl esters—provides a dynamic snapshot of physiological and pathological states, offering immense potential for biomarker discovery and therapeutic development.
Mass spectrometry (MS), coupled with chromatographic separation, has emerged as the definitive technology for the comprehensive and quantitative analysis of this lipid class.[3] However, the unique physicochemical properties of sterols—their hydrophobicity, poor ionization, and the existence of numerous isobaric and isomeric species—present significant analytical challenges.[1][2][4][5] Furthermore, the low abundance of many metabolites compared to the overwhelming concentration of this compound demands methods of exceptional sensitivity and specificity.[2][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a cohesive, field-proven framework for developing, validating, and implementing robust mass spectrometry-based methods for this compound metabolite profiling. We will delve into the causality behind experimental choices, from sample handling to data interpretation, to equip you with the expertise to generate high-quality, reliable, and impactful results.
The Analytical Blueprint: A Strategy for Sterol Profiling
A successful sterolomics experiment is built on a foundation of careful planning and a clear understanding of the analytical workflow. The inherent complexity of the sterolome necessitates a multi-faceted approach, often tailored to the specific class of metabolites under investigation. The overall strategy involves meticulous sample preparation to isolate and concentrate analytes, high-efficiency chromatographic separation to resolve isomers, and sensitive mass spectrometric detection for identification and quantification.
Foundational Step: Sample Preparation and Lipid Extraction
The journey from a complex biological matrix to a clean sample ready for injection is arguably the most critical phase of the entire workflow. Errors introduced here, such as analyte loss, contamination, or the artificial generation of metabolites through oxidation, are irreversible.
2.1. The Ex Vivo Oxidation Problem: A Critical Caveat A major pitfall in the analysis of this compound metabolites, particularly oxysterols, is their artificial formation through the oxidation of this compound ex vivo (i.e., after sample collection).[5] this compound is often thousands of times more abundant than endogenous oxysterols, meaning that even a minuscule degree of autoxidation can create significant analytical artifacts, leading to erroneous conclusions.[5]
Mitigation Strategies:
-
Antioxidants: Immediately add antioxidants like butylated hydroxytoluene (BHT) to collection tubes and all solvents used during extraction.
-
Minimize Exposure: Keep samples on ice, protect from light, and process them as quickly as possible.
-
Inert Atmosphere: For ultimate protection, perform extraction steps under an inert nitrogen or argon atmosphere.
2.2. Extraction: Isolating Lipids from the Matrix The goal of extraction is to efficiently recover sterols while removing interfering substances like proteins, salts, and polar metabolites. The choice of method depends on the sample type and the specific metabolites of interest.
-
Liquid-Liquid Extraction (LLE): This is the most common approach.
-
Folch Method (Chloroform:Methanol): A classic method that is highly effective for a broad range of lipids.
-
Bligh-Dyer Method (Chloroform:Methanol:Water): A variation of the Folch method, also widely used.
-
Methyl-tert-butyl ether (MTBE) Extraction: A safer alternative to chloroform that offers excellent recovery for non-polar lipids.
-
-
Solid-Phase Extraction (SPE): SPE is invaluable for sample cleanup and fractionation.[6][7] It can be used to remove highly abundant lipids or to separate lipid classes (e.g., neutral sterols from more polar bile acids). Common phases include silica for normal-phase separation and C18 for reverse-phase cleanup.[6][7]
-
Protein Precipitation (PPT): Often used for plasma or serum, this simple method involves adding a cold organic solvent (e.g., acetonitrile, methanol) to precipitate proteins, leaving metabolites in the supernatant.[8][9] While fast, it may be less clean than LLE or SPE.[8][9]
Protocol 1: General Lipid Extraction from Plasma/Serum using LLE
-
Preparation: In a glass tube, add 100 µL of plasma or serum.
-
Internal Standards: Spike the sample with an appropriate internal standard (IS) mix (e.g., deuterated this compound, d4-chenodeoxycholic acid). The IS corrects for variability in extraction and instrument response.
-
Protein Precipitation & Initial Extraction: Add 1 mL of ice-cold methanol containing 0.1% BHT. Vortex vigorously for 1 minute to precipitate proteins.
-
Phase Separation: Add 2 mL of chloroform. Vortex for another 2 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection: Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
The Art of Separation: Gas vs. Liquid Chromatography
Because mass spectrometers cannot typically distinguish between isomers (molecules with the same mass and elemental composition but different structures), chromatographic separation is essential.[10][11] Lathosterol and this compound, for instance, are isobaric and must be chromatographically resolved for accurate quantification.[10]
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS has historically been a gold standard for sterol analysis, offering excellent chromatographic resolution.[11][12]
-
Mechanism: Separates volatile compounds based on their boiling points and interaction with a stationary phase.
-
Requirement for Derivatization: Sterols are not naturally volatile. Therefore, a chemical derivatization step, most commonly trimethylsilylation (TMS), is mandatory to increase their volatility.[3][6][7][12][13] This adds time and potential for variability to the sample preparation process.[4][11]
-
Strengths: High resolving power for complex mixtures of isomers.
-
Limitations: Requires derivatization, longer run times, and can cause thermal degradation of labile metabolites.[4][13]
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is now the predominant technique for profiling this compound metabolites due to its versatility, softer ionization, and ability to analyze underivatized compounds.[1][3][4]
-
Mechanism: Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Reverse-Phase (RP) LC: The most common mode, using a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., methanol/acetonitrile/water mixtures).[3][4][14] This is ideal for separating sterols based on their hydrophobicity.
-
Strengths: No derivatization required for many compounds, suitable for a wider range of polarities (from this compound to conjugated bile acids), and gentler on labile molecules.[3][4][14]
-
Limitations: Resolution of some critical sterol isomers can be challenging and requires careful method development.[10]
Table 1: Example LC Gradient for Sterol and Oxysterol Profiling
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 60 | 40 |
| 7.5 | 0.5 | 30 | 70 |
| 7.6 | 0.5 | 2 | 98 |
| 9.0 | 0.5 | 2 | 98 |
| 9.1 | 0.5 | 60 | 40 |
| 12.0 | 0.5 | 60 | 40 |
| Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 1:1 Methanol/Acetonitrile with 0.1% Formic Acid. Column: C18, 2.1 x 100 mm, 1.9 µm. This is an illustrative example; optimization is required for specific applications.[8] |
Detection and Quantification: The Mass Spectrometer's Role
4.1. Ionization: Making Neutral Molecules Fly Sterols are neutral, hydrophobic molecules that are notoriously difficult to ionize.[1][4][15] The choice of ionization source is critical for achieving the required sensitivity.
-
Atmospheric Pressure Chemical Ionization (APCI): Often the best choice for non-polar compounds like this compound and its esters.[10] It is a gas-phase ionization technique that is highly efficient for these molecules, typically forming a dehydrated ion [M+H-H₂O]⁺.[10]
-
Electrospray Ionization (ESI): The most common LC-MS interface, but less efficient for underivatized neutral sterols.[4] It works well for more polar metabolites like bile acids (in negative mode) and can be used for sterols if they are derivatized to carry a permanent charge or form stable adducts (e.g., [M+NH₄]⁺).[4][15]
Protocol 2: Derivatization for Enhanced ESI-MS Sensitivity
This protocol is for converting hydroxyl groups on sterols into esters carrying a fixed positive charge, dramatically improving ESI efficiency.
-
Reagent Preparation: Prepare a fresh solution of 20 mg/mL picolinic acid and 20 mg/mL 2-dimethylaminoethylamine (DMAP) in anhydrous dichloromethane.
-
Reaction: To the dried lipid extract, add 100 µL of the derivatization solution.
-
Incubation: Cap the vial and heat at 60°C for 30 minutes.
-
Quenching: Cool the sample to room temperature and add 10 µL of water to quench the reaction.
-
Drying & Reconstitution: Evaporate the solvent under nitrogen and reconstitute in the mobile phase for LC-MS analysis.
4.2. Mass Analysis: Targeted Quantification For quantitative analysis, tandem mass spectrometry (MS/MS) on a triple quadrupole (QqQ) instrument is the industry standard.[8][10]
-
Multiple Reaction Monitoring (MRM): This highly specific and sensitive mode is used for quantification.[5]
-
Q1 (First Quadrupole): Selects the precursor ion (the mass of the intact molecule or its adduct).
-
q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas.
-
Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (product ion) for detection.
-
-
The Power of MRM: This process is like a chemical fingerprint. The specific transition from a precursor mass to a product mass is unique to the target analyte, filtering out chemical noise and providing exceptional sensitivity and specificity.
Table 2: Example MRM Transitions for Key this compound Metabolites (Positive APCI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 369.3 | 161.1 | [M+H-H₂O]⁺ |
| 7α-Hydroxythis compound | 385.3 | 367.3 | [M+H-H₂O]⁺ |
| 27-Hydroxythis compound | 385.3 | 175.1 | [M+H-H₂O]⁺ |
| Cholic Acid | 391.3 | 355.3 | [M+H-2H₂O]⁺ |
| Chenodeoxycholic Acid | 375.3 | 375.3 | [M+H-H₂O]⁺ |
| These values are illustrative. They must be empirically optimized on the specific instrument being used. |
Leveraging Stable Isotopes for Metabolic Flux
While the methods described above provide a quantitative snapshot of metabolite concentrations, stable isotope labeling allows researchers to trace the dynamic movement of atoms through metabolic pathways.[16][17][18] This is a powerful technique for studying the rates of this compound synthesis, absorption, and catabolism in vivo.[19][20]
-
How it Works: A precursor molecule containing a heavy isotope (e.g., ¹³C-acetate or deuterium-labeled water) is administered.[17][19] The mass spectrometer can then distinguish between the endogenous (light) metabolites and the newly synthesized (heavy) metabolites by their mass difference.
-
Applications: This approach can quantify the contribution of different pathways to bile acid synthesis or measure the rate of this compound esterification.[19][20]
Data Analysis and Interpretation
The final step is to convert raw instrument data into meaningful biological insights.
-
Peak Integration: Software is used to identify and integrate the area under the chromatographic peak for each analyte and its corresponding internal standard.
-
Calibration Curve: A calibration curve is generated using standards of known concentrations to relate the peak area ratio (analyte/IS) to the concentration.
-
Quantification: The concentration of the analyte in the unknown sample is calculated from the calibration curve.
-
Normalization: Concentrations are typically normalized to the initial sample amount (e.g., per mg of tissue, per mL of plasma, or per million cells).
-
Statistical Analysis: Appropriate statistical tests are applied to compare different experimental groups and identify significant changes in metabolite profiles.
Conclusion: A Powerful Tool for Discovery
Mass spectrometry-based profiling of this compound metabolites is a rigorous but immensely powerful discipline. It provides a detailed view into the metabolic engine, revealing perturbations that underlie disease and offering novel avenues for therapeutic intervention. By understanding the rationale behind each step—from the critical need to prevent ex vivo oxidation to the nuances of ionization and fragmentation—researchers can design robust, reliable assays. The protocols and frameworks presented here serve as a guide to harnessing this technology, enabling the generation of high-quality data that can confidently drive scientific discovery and drug development forward.
References
- 1. A Facile LC-MS Method for Profiling this compound and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized method for measuring fatty acids and this compound in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. mdpi.com [mdpi.com]
- 19. A new labeling approach using stable isotopes to study in vivo plasma this compound metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Note & Protocol: Mapping the Subcellular Distribution of Cholesterol
A Guide to Subcellular Fractionation by Density Gradient Ultracentrifugation and Subsequent Cholesterol Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound's Subcellular Geography
This compound is a fundamental lipid that plays a multifaceted role in mammalian cells. Beyond its structural function in maintaining membrane fluidity and integrity, its distribution across different organelles is tightly regulated and crucial for a myriad of cellular processes, including signal transduction, membrane trafficking, and the synthesis of steroid hormones.[1][2] An uneven distribution is characteristic of healthy cells, with the plasma membrane containing the highest concentration, while the endoplasmic reticulum (ER) maintains a significantly lower level.[2][3] Aberrations in this delicate balance are implicated in numerous pathologies, from cardiovascular diseases like atherosclerosis to lysosomal storage disorders such as Niemann-Pick type C disease.[1][3]
Therefore, accurately quantifying this compound within distinct subcellular compartments is essential for understanding both fundamental cell biology and the mechanisms of disease. This application note provides a comprehensive guide to isolating subcellular organelles using density gradient ultracentrifugation and subsequently quantifying their this compound content.
Principle of the Method: Separating Organelles by Density
Subcellular fractionation is a technique used to isolate specific cellular organelles from a whole-cell lysate.[4][5] The most common method involves a series of centrifugation steps.
-
Differential Centrifugation: This initial step separates organelles based on their size and sedimentation rate. A gentle cell lysis is followed by a low-speed spin to pellet large components like nuclei. The resulting supernatant is then subjected to progressively higher centrifugation speeds to pellet mitochondria, lysosomes, and finally microsomes (fragments of ER and Golgi).[6] This yields crude, enriched fractions.
-
Density Gradient Ultracentrifugation: For higher purity, the crude fractions are further separated by ultracentrifugation through a density gradient.[7] Organelles migrate through the gradient until they reach a point where their own buoyant density matches the density of the surrounding medium—a point known as their isopycnic density.[6] This allows for a much finer separation of organelles with similar sizes but different densities.
Why Use an Iodixanol (OptiPrep™) Gradient? While sucrose gradients have traditionally been used, iodixanol-based media like OptiPrep™ offer significant advantages.[7] OptiPrep™ is iso-osmotic, meaning it does not dehydrate organelles and better preserves their morphological and functional integrity during separation.[7][8][9] This is critical for accurate biochemical analysis post-fractionation.
Overall Experimental Workflow
The entire process, from cell harvesting to data analysis, involves several key stages. The goal is to achieve gentle cell lysis to maintain organelle integrity, followed by efficient separation and validated analysis.
Caption: High-level workflow for subcellular this compound analysis.
Detailed Protocol: Subcellular Fractionation Using an OptiPrep™ Gradient
This protocol is optimized for cultured mammalian cells. All steps should be performed on ice or at 4°C to minimize enzymatic degradation.
4.1. Materials and Reagents
-
Homogenization Buffer (HB): 250 mM Sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4. Add protease inhibitors just before use.
-
OptiPrep™ Density Gradient Medium: 60% (w/v) Iodixanol.[10]
-
Diluent Buffer: 0.25 M Sucrose, 6 mM EDTA, 60 mM Tris-HCl, pH 7.4.
-
Dounce homogenizer with a tight-fitting pestle.
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti or equivalent).
-
Ultracentrifuge tubes (e.g., 14 x 89 mm).
4.2. Step-by-Step Procedure
Step 1: Cell Harvest and Homogenization
-
Harvest cultured cells (approx. 1-2 x 10⁸ cells) by scraping into ice-cold PBS.
-
Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 2 mL of ice-cold Homogenization Buffer (HB).
-
Allow cells to swell on ice for 10-15 minutes.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize with 20-30 strokes of a tight-fitting pestle.
-
Expert Insight: The goal is to lyse >90% of the cells while leaving nuclei intact. Monitor lysis progress by taking a small aliquot, staining with Trypan Blue, and observing under a microscope. Avoid excessive force, which can shear organelles.
-
Step 2: Preparation of Post-Nuclear Supernatant (PNS)
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and any unlysed cells.
-
Carefully collect the supernatant, which is the Post-Nuclear Supernatant (PNS), and transfer it to a new tube. This fraction contains the cytoplasm and all organelles of interest.
Step 3: Preparation of the Density Gradient
-
Prepare a 50% (w/v) Iodixanol Working Solution (WS) by mixing 5 volumes of OptiPrep™ (60%) with 1 volume of Diluent Buffer.[9]
-
Prepare gradient solutions by diluting the 50% WS with Homogenization Buffer (HB) to achieve the desired concentrations (e.g., 30%, 25%, 20%, 15%, 10%).
-
Carefully layer the gradient solutions into an ultracentrifuge tube, starting with the densest solution at the bottom. For a 12 mL tube, you might use:
-
2 mL of 30% Iodixanol
-
2 mL of 25% Iodixanol
-
2 mL of 20% Iodixanol
-
2 mL of 15% Iodixanol
-
2 mL of 10% Iodixanol
-
Expert Insight: Use a peristaltic pump or a syringe with a long needle placed against the tube wall to layer the gradient smoothly and avoid mixing.
-
Step 4: Ultracentrifugation and Fraction Collection
-
Carefully layer 1-2 mL of the PNS on top of the prepared discontinuous gradient.
-
Centrifuge at 100,000 x g for 3-4 hours at 4°C in a swinging bucket rotor. Ensure tubes are properly balanced.
-
After centrifugation, distinct opaque bands, each corresponding to a different organelle fraction, should be visible at the interfaces of the gradient layers.
-
Collect the fractions from the top of the tube using a pipette or by puncturing the bottom of the tube and collecting drops. Collect approximately 0.5 - 1 mL fractions.
Caption: Density gradient centrifugation workflow.
Biochemical Analysis of Fractions
5.1. Validation of Fraction Purity (Self-Validation System)
It is essential to validate the identity and purity of your collected fractions.[11] This is typically done by Western blotting for well-established organelle-specific marker proteins.[12][13]
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay. This is necessary for loading equal amounts of protein for Western blotting and for normalizing the final this compound data.
-
Western Blotting: Load equal amounts of protein (e.g., 10-20 µg) from each fraction onto an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against specific organelle markers.
| Organelle | Common Protein Marker |
| Plasma Membrane | Na+/K+ ATPase[12][13], Cadherin |
| Endoplasmic Reticulum | Calnexin[14], BiP/GRP78[12] |
| Golgi Apparatus | GM130, TGN38[12] |
| Mitochondria | Cytochrome C[13], COX IV, ATP Synthase[12] |
| Early Endosomes | EEA1, Rab5[12] |
| Lysosomes | LAMP1, LAMP2[12] |
| Cytosol | GAPDH, α-Tubulin[14] |
| Nucleus | Lamin B1[13], Histone H3[14] |
| Table 1: Common organelle markers for Western blot validation. A pure fraction should be highly enriched in its own marker and depleted of markers from other organelles.[11][15] |
5.2. This compound Quantification
A highly sensitive method is required to measure this compound in the relatively small amounts of material from each fraction. The Amplex™ Red this compound Assay Kit is an excellent choice.[16][17]
Assay Principle: This is an enzyme-coupled fluorometric assay.[18][19]
-
Cholesteryl esters are hydrolyzed to free this compound by this compound esterase.
-
This compound is then oxidized by this compound oxidase, producing hydrogen peroxide (H₂O₂).[20]
-
In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex™ Red reagent to generate the highly fluorescent product, resorufin.[16][20]
-
Fluorescence is measured (Ex/Em ~571/585 nm), and the amount of this compound is determined by comparison to a standard curve.
Brief Protocol:
-
Prepare a this compound standard curve according to the manufacturer's protocol.
-
In a 96-well plate, add a small volume (e.g., 10-20 µL) of each collected fraction.
-
Add the Amplex™ Red reaction mixture (containing HRP, this compound oxidase, and this compound esterase) to all wells.[18][19]
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure fluorescence using a microplate reader.
-
Calculate the this compound concentration in each fraction using the standard curve.
Data Analysis and Interpretation
To accurately represent the this compound distribution, the raw this compound concentration of each fraction must be normalized to its protein content.
Calculation:
-
This compound (µg) / Protein (mg) for each fraction.
This normalized value reflects the this compound density of the membranes within that fraction. The results can be presented as a percentage of total cellular this compound.
| Organelle | Typical this compound Content (% of total cellular membrane this compound) |
| Plasma Membrane | 60 - 90% |
| Endoplasmic Reticulum | 5 - 10% |
| Golgi Apparatus | 5 - 10% |
| Mitochondria | 1 - 5% |
| Endosomes/Lysosomes | 5 - 15% |
| Table 2: Representative distribution of this compound in mammalian cell organelles.[1][2][3][21] Note that values can vary significantly between cell types. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of bands | Incomplete cell lysis. | Increase Dounce homogenization strokes; verify lysis microscopically. |
| Gradient layers mixed. | Prepare gradient more slowly and carefully. | |
| Incorrect centrifugation time/speed. | Optimize centrifugation parameters for your specific cell type and rotor. | |
| Cross-contamination in fractions | Overly aggressive homogenization. | Use fewer strokes or a looser pestle to preserve organelle integrity. |
| Fractions collected too broadly. | Collect smaller, more precise fractions around the visible bands. | |
| Low this compound signal | Insufficient starting material. | Increase the number of cells used for the fractionation. |
| Assay sensitivity issue. | Ensure the this compound assay is sensitive enough; concentrate fractions if necessary. |
References
- 1. This compound in the Cell Membrane—An Emerging Player in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the central lipid of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular this compound transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. uab.edu [uab.edu]
- 7. Fractionation of Subcellular Membrane Vesicles of Epithelial and Non-epithelial Cells by OptiPrep™ Density Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 8. OptiPrep density gradient solutions for mammalian organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organelle Markers | Cell Signaling Technology [cellsignal.com]
- 16. Invitrogen™ Amplex™ Red this compound Assay Kit, 500 Assays | LabMart Limited [labmartgh.com]
- 17. Amplex™ Red this compound Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 18. indiamart.com [indiamart.com]
- 19. labmartgh.com [labmartgh.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
using DHE and CTL fluorescent sterols for cholesterol tracking
An advanced understanding of cholesterol's journey through the cellular landscape is paramount in numerous fields of biological research, from cardiovascular disease to neurobiology and cancer. This compound, a seemingly simple lipid, plays a complex role in maintaining membrane integrity, function, and the organization of signaling platforms. To dissect its intricate trafficking pathways and dynamic distribution, researchers have turned to fluorescently tagged analogs that mimic the behavior of endogenous this compound. Among the most widely used and trusted probes are dehydroergosterol (DHE) and cholestatrienol (CTL).
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals employing DHE and CTL for this compound tracking. We will delve into the core principles governing their use, provide validated experimental protocols, and offer insights gleaned from years of field application to ensure robust and reproducible results.
Native this compound lacks intrinsic fluorescence, making its direct visualization within the complex milieu of the cell a significant challenge. While methods like filipin staining can reveal this compound distribution, they are endpoint assays requiring cell fixation, which can introduce artifacts and preclude the study of dynamic processes in living cells. Fluorescent sterols like DHE and CTL overcome this limitation by providing a real-time window into this compound's life.
These molecules are structurally very similar to this compound, allowing them to integrate into cellular membranes and participate in many of the same biological processes, including intracellular transport and partitioning into specific membrane domains. Their intrinsic fluorescence, however, allows for their localization and dynamics to be tracked using various fluorescence microscopy and spectroscopy techniques.
Dehydroergosterol (DHE): The Workhorse of this compound Tracking
DHE is a naturally occurring fluorescent sterol found in yeast and is one of the most extensively used this compound analogs in cell biology research. Its fluorescence arises from the conjugated double bond system in its B ring, a feature absent in this compound.
Key Properties and Considerations of DHE
The utility of DHE is rooted in its photophysical properties and its faithful mimicry of this compound's behavior.
| Property | Value | Significance |
| Excitation Maxima | ~325 nm (in membranes) | Requires UV excitation, which can be phototoxic to cells. |
| Emission Maxima | ~420-480 nm (environment-dependent) | The blue-shifted emission in more ordered lipid environments (like lipid rafts) is a key feature. |
| Quantum Yield | Low in aqueous solution, increases significantly in membranes. | This property makes it an excellent probe for membrane-bound this compound. |
| This compound Mimicry | High fidelity in many cellular processes. | DHE has been shown to be a reliable tracer for this compound transport pathways. |
Applications of DHE
-
Visualizing this compound Trafficking: DHE has been instrumental in elucidating the pathways of this compound transport between the endoplasmic reticulum, Golgi apparatus, plasma membrane, and endosomes.
-
Studying Membrane Organization: The sensitivity of DHE's emission spectrum to the local lipid environment allows for the study of lipid rafts and other ordered membrane domains.
-
Investigating Sterol-Protein Interactions: DHE can be used to study the binding of proteins to this compound and the role of this compound in protein function.
Experimental Protocol: Labeling Live Cells with DHE
This protocol provides a general framework for labeling cultured mammalian cells with DHE for subsequent fluorescence microscopy.
Materials:
-
DHE (e.g., from a commercial supplier)
-
Methyl-β-cyclodextrin (MβCD)
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Cultured mammalian cells on glass-bottom dishes suitable for microscopy
Protocol:
-
Preparation of DHE/MβCD Complex:
-
Prepare a stock solution of DHE in ethanol.
-
Prepare a solution of MβCD in HBS.
-
Add the DHE stock solution to the MβCD solution while vortexing to achieve the desired final concentration of DHE and MβCD. A common ratio is 1:10 (DHE:MβCD). The MβCD facilitates the delivery of the hydrophobic DHE to the cells.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed HBS.
-
Remove the HBS and add the DHE/MβCD complex solution to the cells.
-
Incubate the cells at 37°C for a specified time (e.g., 5-60 minutes). The optimal labeling time will depend on the cell type and the specific biological question being addressed.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed HBS to remove excess DHE/MβCD complex.
-
-
Imaging:
-
Immediately proceed with fluorescence microscopy using a UV excitation source (e.g., a 330-380 nm filter set) and an appropriate emission filter (e.g., a 420 nm long-pass filter).
-
dot
Caption: Workflow for labeling live cells with DHE.
Cholestatrienol (CTL): A More Photostable Alternative
CTL is another fluorescent this compound analog that has gained popularity in recent years. While it shares many similarities with DHE, it offers some distinct advantages, particularly in terms of its photophysical properties.
Key Properties and Considerations of CTL
CTL's properties make it a valuable tool, especially for experiments requiring longer imaging times.
| Property | Value | Significance |
| Excitation Maxima | ~325 nm (in membranes) | Similar to DHE, requires UV excitation. |
| Emission Maxima | ~370-420 nm (environment-dependent) | The emission is slightly blue-shifted compared to DHE. |
| Quantum Yield | Higher than DHE. | This results in a brighter signal, which can be advantageous for imaging. |
| Photostability | Greater than DHE. | CTL is less prone to photobleaching, making it more suitable for time-lapse imaging. |
| This compound Mimicry | Generally considered a good mimic, but some differences have been reported. | It's important to validate its behavior in the specific system being studied. |
Applications of CTL
The applications of CTL largely overlap with those of DHE. However, its superior photostability makes it particularly well-suited for:
-
Live-cell, time-lapse imaging: Tracking this compound dynamics over extended periods.
-
Single-particle tracking: Following the movement of individual sterol molecules in membranes.
-
Fluorescence recovery after photobleaching (FRAP): Studying the lateral mobility of sterols in membranes.
Experimental Protocol: Labeling Live Cells with CTL
The protocol for labeling cells with CTL is very similar to that for DHE.
Materials:
-
CTL (e.g., from a commercial supplier)
-
Methyl-β-cyclodextrin (MβCD)
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Cultured mammalian cells on glass-bottom dishes suitable for microscopy
Protocol:
-
Preparation of CTL/MβCD Complex:
-
Prepare a stock solution of CTL in ethanol.
-
Prepare a solution of MβCD in HBS.
-
Add the CTL stock solution to the MβCD solution while vortexing to achieve the desired final concentration of CTL and MβCD (e.g., a 1:10 ratio).
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed HBS.
-
Remove the HBS and add the CTL/MβCD complex solution to the cells.
-
Incubate the cells at 37°C for a specified time (e.g., 5-60 minutes).
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed HBS.
-
-
Imaging:
-
Proceed with fluorescence microscopy using a UV excitation source and an appropriate emission filter.
-
dot
Caption: Workflow for labeling live cells with CTL.
DHE vs. CTL: A Comparative Analysis
Choosing between DHE and CTL depends on the specific experimental requirements.
| Feature | DHE | CTL | Recommendation |
| Brightness | Lower | Higher | CTL for low-abundance targets or when a higher signal-to-noise ratio is needed. |
| Photostability | Lower | Higher | CTL for time-lapse imaging and other applications requiring prolonged illumination. |
| This compound Mimicry | Extensively validated. | Generally good, but may exhibit some differences from this compound. | DHE is often the first choice for studies focused on this compound trafficking pathways. |
| Cost & Availability | Generally more readily available and less expensive. | Can be more expensive and less widely available. | DHE is a good starting point for many applications. |
Trustworthiness and Self-Validating Systems
To ensure the reliability of data obtained using DHE and CTL, it is crucial to incorporate controls and validation steps into your experimental design.
-
Control for MβCD effects: MβCD can extract this compound from cells. It is important to include a control where cells are treated with MβCD alone to assess any potential effects on cell morphology or the process being studied.
-
Validate the localization of the probe: Co-staining with known markers for specific organelles can confirm that the fluorescent sterol is localizing as expected.
-
Assess potential phototoxicity: The UV excitation required for both DHE and CTL can be damaging to cells. It is important to use the lowest possible excitation power and exposure times to minimize phototoxicity.
-
Compare with an independent method: Whenever possible, validate the findings obtained with DHE or CTL using an alternative technique, such as filipin staining or biochemical assays.
Conclusion
DHE and CTL are powerful tools for investigating the complex world of this compound biology. By understanding their properties, advantages, and limitations, and by employing carefully designed and validated experimental protocols, researchers can gain valuable insights into the dynamic behavior of this essential lipid. This guide provides a solid foundation for the successful application of these fluorescent sterols in a wide range of research and drug development settings.
Application Note: Quantification of Cholesterol Esters by LC-MS
A Robust, Derivatization-Free Method for High-Throughput Lipidomic Analysis
Introduction: The Challenge and Importance of Cholesterol Ester Quantification
This compound, a fundamental sterol in mammals, is a critical component of cell membranes and a precursor for steroid hormones and bile acids.[1][2] Its transport and storage are tightly regulated, primarily through its esterification with fatty acids to form this compound esters (CEs). These neutral lipids are the primary storage form of this compound, sequestered within intracellular lipid droplets, and are major components of lipoproteins that circulate in the bloodstream.[3] Dysregulation of CE metabolism is a hallmark of numerous human diseases, including atherosclerosis, cardiovascular disease, and certain cancers, making the precise quantification of CE species a critical need for researchers, clinicians, and drug development professionals.[1][3][4]
However, the quantitative analysis of CEs presents significant analytical challenges. Their inherent hydrophobicity, chemical inertness, and poor ionization efficiency under common electrospray ionization (ESI) conditions have historically hindered the development of straightforward, high-throughput methods.[1][4][5] While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, they often require cumbersome chemical derivatization steps and long run times, making them less suitable for large-scale lipidomics studies.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical platform for lipidomics, offering high sensitivity, specificity, and throughput. This application note details a robust, derivatization-free reverse-phase LC-MS/MS method for the comprehensive profiling and quantification of this compound esters in biological samples. The methodology is designed to be compatible with standard lipidomics workflows, enabling researchers to gain critical insights into this compound metabolism in various physiological and pathological states.[5][6]
Principle of the Method: A Self-Validating Workflow
The quantification of this compound esters by LC-MS is a multi-step process designed for accuracy and reproducibility. The workflow integrates internal standards from the very beginning to ensure that any experimental variability, from extraction efficiency to instrument response, is accounted for. This self-validating system is built on the principles of stable isotope dilution and chromatographic separation coupled with highly specific mass spectrometric detection.
The overall workflow is visualized below:
Caption: Overall workflow for this compound ester quantification by LC-MS/MS.
Core Scientific Principles:
-
Lipid Extraction: The process begins with an organic solvent extraction, typically using a chloroform/methanol mixture as described in methods by Bligh and Dyer or Folch.[8] This efficiently partitions hydrophobic lipids like CEs into an organic phase, separating them from polar metabolites and proteins.
-
Internal Standardization: Before extraction, a known quantity of one or more internal standards (IS) is added to each sample. The ideal IS is a compound that behaves identically to the analyte during sample processing and analysis but is distinguishable by mass. For CEs, common choices include a CE with an odd-numbered fatty acyl chain (e.g., Cholesteryl Heptadecanoate, CE 17:0) or a stable isotope-labeled version of this compound (e.g., this compound-d7), which can be used to quantify free this compound in the same run.[6] This is the cornerstone of accurate quantification, as the ratio of the analyte signal to the IS signal is used for calculation, correcting for sample loss and ionization variability.
-
Reverse-Phase Liquid Chromatography (LC): The reconstituted lipid extract is injected into an HPLC system. A reverse-phase column (typically a C18) separates the different CE species based on their hydrophobicity. CEs with longer and more saturated fatty acyl chains are more hydrophobic and will be retained on the column longer. A gradient elution, typically moving from a more polar mobile phase (e.g., water/methanol) to a less polar one (e.g., isopropanol/methanol), is used to resolve the wide range of CE species present in a biological sample.[6][9]
-
Electrospray Ionization (ESI) and Mass Spectrometry (MS): As the CEs elute from the LC column, they are ionized by ESI. Due to their neutral nature, CEs do not readily accept a proton ([M+H]+).[10] To overcome this, the mobile phase is supplemented with an additive like ammonium formate or acetate. This promotes the formation of stable ammonium adducts ([M+NH4]+), which can be efficiently detected by the mass spectrometer in positive ion mode.[6][10]
-
Tandem Mass Spectrometry (MS/MS): For unequivocal identification and specific quantification, tandem MS is employed. The [M+NH4]+ precursor ion for a specific CE is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID), and a characteristic product ion is monitored by the second mass analyzer (Q3). This compound esters famously produce a dominant product ion at m/z 369.3, which corresponds to the dehydrated this compound backbone ([this compound - H2O + H]+) after the loss of the fatty acid and the ammonium adduct.[2][10][11] This highly specific fragmentation provides excellent signal-to-noise and eliminates interferences from other co-eluting lipids.
Detailed Experimental Protocol
This protocol is a representative method for the analysis of CEs from cultured mammalian cells. It can be adapted for other sample types like plasma or tissue homogenates with minor modifications.
A. Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade Methanol, Chloroform, Isopropanol (IPA), and Water.
-
Additives: Formic Acid and Ammonium Formate (LC-MS grade).
-
Standards: this compound-d7 and Cholesteryl Heptadecanoate (CE 17:0) for use as internal standards (IS). A certified reference mixture of CE standards for calibration.
-
Labware: Glass vials with PTFE-lined caps, pipettes, centrifuge.
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, UHPLC system coupled to a tandem quadrupole or QTOF mass spectrometer.
B. Sample Preparation: Lipid Extraction
-
Cell Harvesting: Harvest approximately 1-5 million cultured cells. Wash twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS) to remove media components. Resuspend the final cell pellet in 1 mL of cold DPBS.
-
Internal Standard Spiking: Prepare an internal standard stock solution in a chloroform/methanol mixture (e.g., 1 nmol CE 17:0 and 2 nmol this compound-d7). To the 1 mL cell suspension, add 3 mL of 2:1 (v/v) Chloroform:Methanol containing the internal standards.[5][6]
-
Extraction: Vortex the mixture vigorously for 2 minutes. Centrifuge at 1500 x g for 15 minutes at 4°C to induce phase separation.[6]
-
Organic Phase Collection: Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a new glass vial. Avoid disturbing the protein interface.
-
Drying and Reconstitution: Dry the collected organic extract under a gentle stream of nitrogen gas. To ensure removal of any residual aqueous contaminants, re-dissolve the dried extract in 1 mL of chloroform, vortex, and dry again under nitrogen.[5][6]
-
Final Sample Preparation: Reconstitute the final dried lipid extract in 200 µL of 2:1 (v/v) Chloroform:Methanol.[5] Vortex thoroughly. Transfer to an autosampler vial for analysis.
C. LC-MS/MS Analysis
The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm) | Standard for hydrophobic lipid separation. |
| Mobile Phase A | 50:50 Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid | Promotes adduct formation and good peak shape. |
| Mobile Phase B | 80:20 Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic CEs. |
| Flow Rate | 0.5 mL/min | Typical for analytical scale columns. |
| Column Temp. | 45°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
| LC Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, re-equilibrate. | Separates a wide range of CE species by fatty acyl chain. |
Parameters adapted from a published method for robust CE profiling.[5][6]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Optimal for detecting [M+NH4]+ adducts. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 386.3 Da | MRM for highest sensitivity/specificity; Neutral Loss for discovery. |
| Precursor Ion | [M+NH4]+ | The m/z of the specific CE adduct. |
| Product Ion | m/z 369.3 | The characteristic dehydrated this compound fragment. |
| Collision Energy | Instrument Dependent (e.g., 20-30 eV) | Must be optimized to maximize fragmentation to m/z 369.3. |
| Gas Temp. | ~300°C | Aids in desolvation. |
| Sheath Gas Flow | High (e.g., 10 L/min) | Assists in nebulization and desolvation. |
D. Data Analysis and Quantification
-
Peak Integration: Using the instrument's software, integrate the peak area for each target CE species and for the internal standard (e.g., CE 17:0) in every sample.
-
Calibration Curve: Prepare a series of calibration standards containing a known concentration of representative CEs and a fixed concentration of the internal standard. Analyze these standards alongside the samples. Plot the peak area ratio (Analyte Area / IS Area) against the known concentration of the standards to generate a linear regression curve.[3]
-
Quantification: Using the equation from the calibration curve (y = mx + b), calculate the concentration of each CE species in the unknown samples based on their measured peak area ratios. Finally, normalize the concentration to the initial amount of sample used (e.g., cell number or protein content).
Method Validation: A System of Trustworthiness
The trustworthiness of any analytical method rests on its validation. This protocol incorporates a self-validating design and should be further characterized by standard validation procedures.
-
Internal Standards are Key: The use of an appropriate internal standard is the most critical factor for ensuring accuracy.[12] It corrects for variations in every step, from pipetting errors during extraction to fluctuations in the MS ion source. The final result is a ratio, making the measurement robust against systematic errors.
-
Linearity and Dynamic Range: The calibration curve establishes the linear response range of the instrument.[13] Samples with concentrations falling outside this range should be diluted and re-analyzed to ensure they are within the upper and lower limits of quantification (ULOQ and LLOQ).[11]
-
Precision and Accuracy: These are assessed by repeatedly analyzing Quality Control (QC) samples—typically a pooled mixture of all study samples—at different points within the analytical run.[7][14] The precision (expressed as %CV) measures the reproducibility, while accuracy (% bias) measures how close the measured value is to the true value.
-
Selectivity: The use of MS/MS (MRM) provides extremely high selectivity, ensuring that the signal being measured comes only from the target analyte and not from other interfering compounds.[14]
Following established guidelines for bioanalytical method validation provides a framework for rigorously assessing the method's performance.[14][15]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound esters that is compatible with modern, high-throughput lipidomics.[6][7] By leveraging stable ammonium adduct formation and the characteristic fragmentation of the this compound backbone, this approach avoids the need for chemical derivatization, simplifying sample preparation and reducing analytical variability.[6] The integrated use of internal standards ensures the method is self-validating and produces accurate, reliable data. This powerful analytical tool enables researchers to precisely probe the complexities of this compound metabolism, accelerating discoveries in basic science and supporting the development of new therapeutic strategies for lipid-related diseases.[4]
References
- 1. A Facile LC-MS Method for Profiling this compound and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of this compound and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. d-nb.info [d-nb.info]
- 8. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Simultaneous Quantification of Free this compound, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Cholesterol Efflux Assays Using Cyclodextrin
Introduction: Understanding Cholesterol Efflux and the Role of Cyclodextrin
This compound homeostasis is a cornerstone of cellular health, and its dysregulation is a key factor in the pathogenesis of numerous diseases, most notably atherosclerosis. A critical process in maintaining this balance is this compound efflux, the mechanism by which cells, particularly macrophage foam cells in atherosclerotic plaques, offload excess this compound to extracellular acceptors.[1][2] Quantifying this process is fundamental to both basic research and the development of novel therapeutics.
The this compound efflux assay is a robust method to measure the rate at which this compound is transported from the intracellular environment to an extracellular acceptor.[1][3] While physiological acceptors like High-Density Lipoprotein (HDL) and apolipoprotein A-I (apoA-I) are used to study specific biological pathways, cyclodextrins have emerged as powerful tools for investigating the fundamental biophysics of this compound movement.[1][4][5]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules like this compound.[6][7] This unique structure makes them highly efficient this compound acceptors.[4][5][7] Unlike protein-based acceptors that often rely on specific transporters like ABCA1 and ABCG1, cyclodextrins primarily facilitate this compound efflux through a passive, aqueous diffusion mechanism.[1][6] They act as a "sink" by sequestering this compound that desorbs from the plasma membrane, thereby creating a steep concentration gradient that drives further efflux.[7][8] This makes them invaluable for studying non-specific, transporter-independent efflux pathways and for manipulating cellular this compound content.[1][8]
This guide provides a comprehensive protocol for conducting a this compound efflux assay using cyclodextrin, offering insights into the underlying principles and practical considerations for researchers, scientists, and drug development professionals.
Mechanism of Cyclodextrin-Mediated this compound Efflux
The interaction between cyclodextrin and the cell membrane is a dynamic process. Molecular dynamics simulations and experimental data suggest a multi-step mechanism:
-
Adsorption to the Membrane: Cyclodextrin molecules in the aqueous medium adsorb to the surface of the plasma membrane.[7][9]
-
Creation of a Hydrophobic Sink: The hydrophobic cavity of the cyclodextrin provides a favorable environment for this compound molecules to partition into, away from the lipid bilayer.[7]
-
This compound Desorption and Sequestration: this compound molecules desorb from the plasma membrane and are rapidly sequestered by the cyclodextrin. This process is significantly more rapid than efflux to other acceptors because the this compound does not need to fully desorb into the aqueous phase before being captured.[10][11]
-
Concentration Gradient-Driven Efflux: The continuous removal of this compound from the membrane by cyclodextrin maintains a steep concentration gradient, promoting further efflux from the cell.[7]
It is important to note that different derivatives of β-cyclodextrin, such as methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD), exhibit varying efficiencies in this compound extraction.[8][12] MβCD is generally considered one of the most efficient due to the size and hydrophobicity of its cavity, which closely matches the this compound molecule.[7]
Experimental Workflow Overview
The this compound efflux assay using cyclodextrin can be broken down into four key stages: cell culture and this compound labeling, equilibration, this compound efflux, and quantification.
Figure 1: A schematic overview of the key phases in a this compound efflux assay using cyclodextrin.
Detailed Protocol
Materials and Reagents
-
Cell Lines: Macrophage cell lines (e.g., J774, RAW264.7) or other cell types of interest.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
[³H]-Cholesterol: (1.0 mCi/mL in ethanol).
-
Cyclodextrin: Methyl-β-cyclodextrin (MβCD) or 2-hydroxypropyl-β-cyclodextrin (HPβCD).
-
Serum-Free Medium: DMEM or RPMI-1640 with 0.1-0.2% Bovine Serum Albumin (BSA).
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.
-
Cell Lysis Buffer: 0.1 M NaOH or 0.1% SDS in water.
-
Scintillation Cocktail.
-
Multi-well plates: 12-well or 24-well tissue culture-treated plates.
Step-by-Step Methodology
1. Cell Seeding and Labeling:
-
a. Seed cells in 12-well or 24-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
c. Prepare the labeling medium by adding [³H]-cholesterol to the complete culture medium. A final concentration of 0.5-1.0 µCi/mL is typically sufficient.
-
d. Remove the existing medium from the cells and replace it with the labeling medium.
-
e. Incubate the cells for 24-48 hours to allow for the incorporation and equilibration of the labeled this compound within the cellular this compound pools.[1]
2. Equilibration:
-
a. After the labeling period, gently wash the cells twice with warm PBS to remove unincorporated [³H]-cholesterol.
-
b. Add serum-free medium (e.g., DMEM with 0.1% BSA) to each well.
-
c. Incubate the cells for 18-24 hours.[3] This step is crucial for allowing the [³H]-cholesterol to equilibrate among the various intracellular this compound pools.[3]
3. This compound Efflux:
-
a. Prepare the efflux medium by dissolving the desired concentration of cyclodextrin in serum-free medium. A typical concentration range for MβCD is 0.1-10 mM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals.[8][10]
-
b. Include a control well with serum-free medium only (no cyclodextrin) to measure basal efflux.[1]
-
c. Gently wash the cells twice with warm PBS.
-
d. Add the efflux medium (with or without cyclodextrin) to the respective wells.
-
e. Incubate for the desired efflux period. The duration can range from 30 minutes to 4 hours.[1] Cyclodextrin-mediated efflux is rapid, with a significant portion of this compound released within the first 1-2 hours.[4][5][13]
4. Sample Collection and Quantification:
-
a. At the end of the incubation period, carefully collect the efflux medium from each well and transfer it to a scintillation vial.
-
b. Gently wash the cells twice with cold PBS to stop the efflux process.
-
c. Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
d. Transfer the cell lysate to a separate scintillation vial.
-
e. Add scintillation cocktail to all vials (medium and lysate).
-
f. Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.
Data Analysis and Interpretation
The percentage of this compound efflux is calculated using the following formula:
% this compound Efflux = [DPM in Medium / (DPM in Medium + DPM in Cell Lysate)] x 100
The results are typically presented as the percentage of this compound released from the cells into the medium.[1] It is important to subtract the basal efflux (from the no-acceptor control) from the cyclodextrin-induced efflux to determine the net efflux stimulated by the cyclodextrin.
| Parameter | Typical Range | Considerations |
| Cell Type | Macrophages, Fibroblasts, etc. | Efflux rates can vary significantly between cell types.[4][5] |
| [³H]-Cholesterol Labeling | 0.5-1.0 µCi/mL for 24-48 h | Ensure sufficient labeling for accurate detection. |
| Equilibration Time | 18-24 h | Critical for consistent and reproducible results. |
| Cyclodextrin Type | MβCD, HPβCD | MβCD is generally more efficient at this compound extraction.[8] |
| Cyclodextrin Concentration | 0.1 - 10 mM | Perform a dose-response to find the optimal concentration. High concentrations can affect cell viability.[6] |
| Efflux Time | 30 min - 4 h | Cyclodextrin-mediated efflux is rapid; shorter time points may be necessary to capture initial rates.[10] |
| Basal Efflux (No Acceptor) | 1-5% | Represents passive diffusion and this compound from dead cells.[1] |
| Cyclodextrin-Induced Efflux | 10-50% (or higher) | Dependent on concentration, time, and cell type. |
Table 1: Typical parameters and expected outcomes for a this compound efflux assay using cyclodextrin.
Self-Validation and Troubleshooting
-
Cell Viability: High concentrations of cyclodextrin can be cytotoxic. It is essential to perform a cell viability assay (e.g., LDH release or MTT assay) in parallel to ensure that the observed efflux is not due to cell death.[6]
-
Dose-Response and Time-Course: Always perform dose-response and time-course experiments to characterize the efflux kinetics for your specific experimental system.
-
Reproducibility: Ensure consistent cell seeding density and confluency, as these can affect this compound content and efflux rates.
-
Radioisotope Handling: Follow all institutional guidelines and safety procedures for working with radioactive materials.
Conclusion
The this compound efflux assay using cyclodextrin is a powerful and versatile technique for studying the movement of this compound out of cells. By acting as a highly efficient this compound sink, cyclodextrins allow for the precise measurement of non-specific efflux pathways and provide a means to manipulate cellular this compound levels for further investigation. The protocol outlined in this guide, coupled with an understanding of the underlying mechanisms, will enable researchers to generate reliable and insightful data in the field of this compound metabolism and related diseases.
References
- 1. This compound Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins as catalysts for the removal of this compound from macrophage foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cellular this compound efflux mediated by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanism of Cyclodextrin Mediated this compound Extraction | PLOS Computational Biology [journals.plos.org]
- 8. Use of cyclodextrins to manipulate plasma membrane this compound content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Cyclodextrin Mediated this compound Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular this compound efflux mediated by cyclodextrins. Demonstration Of kinetic pools and mechanism of efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular this compound Efflux Mediated by Cyclodextrins | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Animal Models of Dyslipidemia in Cholesterol Research
Introduction: The Imperative for Robust Animal Models in Dyslipidemia Research
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the bloodstream, is a cornerstone of atherosclerotic cardiovascular disease, a leading cause of global mortality.[1] To unravel the complex pathophysiology of this disease and to develop novel therapeutic interventions, researchers rely heavily on animal models that faithfully recapitulate key aspects of human dyslipidemia. This guide provides an in-depth overview and detailed protocols for the creation and validation of commonly used and cutting-edge animal models of dyslipidemia, designed for researchers, scientists, and drug development professionals.
The choice of an animal model is a critical decision that profoundly influences the translational relevance of research findings.[2] Factors such as the specific research question, the desired lipoprotein profile, and the timeline of the study must be carefully considered. This document will explore both diet-induced and genetically modified models, offering insights into the rationale behind selecting each model and providing step-by-step protocols to ensure reproducibility and scientific rigor.
Choosing Your Model: A Comparative Overview
The selection of an appropriate animal model is paramount for the success of any preclinical study on dyslipidemia.[3] Rodents, particularly mice, are the most widely used due to their genetic tractability, short generation time, and cost-effectiveness.[4] However, it is crucial to recognize the inherent physiological differences between rodents and humans, such as the predominance of high-density lipoprotein (HDL) this compound in mice.[4][5]
| Model | Primary Mechanism | Key Features | Advantages | Limitations |
| Diet-Induced (e.g., C57BL/6J on Western Diet) | Exogenous lipid overload | Moderate hypercholesterolemia, fatty streak formation.[6] | Simple to implement, mimics lifestyle-induced dyslipidemia. | Less severe phenotype, requires extended feeding times.[7] |
| Apolipoprotein E Knockout (ApoE-/-) | Impaired clearance of remnant lipoproteins.[8] | Spontaneous hypercholesterolemia, rapid and robust atherosclerotic plaque development.[9] | Severe and consistent phenotype, widely characterized.[9] | Lipoprotein profile is VLDL/chylomicron remnant-rich, unlike human LDL-rich profiles. |
| Low-Density Lipoprotein Receptor Knockout (LDLR-/-) | Defective clearance of LDL from circulation.[10] | Elevated LDL this compound, particularly on a high-fat diet, mimicking familial hypercholesterolemia.[10] | "Human-like" LDL-centric dyslipidemia.[11] | Milder phenotype on a chow diet compared to ApoE-/- mice.[12] |
| PCSK9 Gain-of-Function (AAV-PCSK9) | Increased degradation of the LDL receptor.[13][14] | Rapid and sustained elevation of LDL this compound in wild-type animals.[13] | Inducible in various genetic backgrounds, avoids complex breeding.[13] | Requires viral vector handling and injection procedures.[15] |
| Golden Syrian Hamster | Diet-induced hypercholesterolemia | Possesses cholesteryl ester transfer protein (CETP), resulting in a more human-like lipoprotein profile.[4] | Better mimics human lipoprotein metabolism. | Less genetically defined than inbred mice, variable lesion development.[4] |
| Zebrafish | Diet-induced or genetic manipulation | Rapid development, optical transparency allows for in vivo imaging of lipid accumulation. | High-throughput screening capabilities. | Significant physiological differences from mammals. |
| Non-Human Primates | Spontaneous or diet-induced | Closest physiological and metabolic similarity to humans.[16] | High translational relevance. | Ethical considerations, high cost, and complex husbandry. |
Diet-Induced Dyslipidemia Models: The Role of Nutrition
Inducing dyslipidemia through diet is a common approach that models the impact of lifestyle factors on cardiovascular health. The C57BL/6J mouse strain is particularly susceptible to diet-induced atherosclerosis and is a widely used background for these studies.[6][17]
The Western Diet Protocol
The "Western diet," high in fat and this compound, is a standard method for inducing hypercholesterolemia and atherosclerotic lesions in susceptible mouse strains.[18][19]
Rationale: This diet mimics the human dietary patterns associated with an increased risk of cardiovascular disease, providing a relevant context for studying disease mechanisms and testing therapeutic interventions.
Protocol: Induction of Dyslipidemia with a Western-Type Diet
-
Animal Selection: Utilize 8-week-old male C57BL/6J mice or other desired strains.
-
Acclimation: Allow mice to acclimate to the facility for at least one week on a standard chow diet.
-
Diet Composition: Prepare or purchase a custom Western-type diet. A common formulation consists of:
-
Feeding Regimen: Provide the Western diet and water ad libitum for a period of 12-20 weeks. The duration will depend on the desired severity of the phenotype.
-
Monitoring:
-
Record body weight and food intake weekly.
-
Collect blood samples periodically (e.g., every 4 weeks) via tail vein or retro-orbital sinus for plasma lipid analysis.
-
Genetically Engineered Mouse Models: Precision in Disease Modeling
Genetically modified mice offer a more controlled and often more severe phenotype of dyslipidemia, making them invaluable for studying the molecular mechanisms of this compound metabolism and atherosclerosis.
Apolipoprotein E Knockout (ApoE-/-) Mice
ApoE is a crucial protein for the clearance of chylomicron and VLDL remnants.[8] Mice lacking ApoE spontaneously develop severe hypercholesterolemia and robust atherosclerotic lesions, even on a standard chow diet.[9]
Causality: The absence of ApoE leads to the accumulation of this compound-rich remnant lipoproteins in the circulation, which are highly atherogenic. This model is particularly useful for studying the inflammatory aspects of atherosclerosis.
Low-Density Lipoprotein Receptor Knockout (LDLR-/-) Mice
The LDL receptor is the primary mediator of LDL this compound clearance from the bloodstream.[10] LDLR-/- mice, especially when fed a Western diet, develop a lipoprotein profile characterized by high levels of LDL this compound, closely mimicking human familial hypercholesterolemia.[10][18]
Causality: The inability to efficiently clear LDL particles from circulation leads to their accumulation in the plasma, driving the atherosclerotic process. This model is highly relevant for testing therapies aimed at lowering LDL this compound.
PCSK9 Gain-of-Function Models
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a secreted protein that promotes the degradation of the LDL receptor.[14][20] A gain-of-function mutation in PCSK9 leads to increased LDLR degradation and consequently, elevated LDL this compound.[13]
Causality: By reducing the number of LDL receptors on the surface of hepatocytes, PCSK9 gain-of-function models effectively block the primary pathway for LDL clearance, resulting in a rapid and sustained hypercholesterolemia.[9][20] This model is particularly advantageous as it can be induced in adult, wild-type animals of various genetic backgrounds through the use of adeno-associated viral (AAV) vectors.[13][15]
Protocol: AAV-Mediated PCSK9 Gain-of-Function Model
-
Vector Preparation: Obtain or produce a high-titer AAV8 vector encoding a gain-of-function mutant of murine PCSK9 (e.g., D377Y). A control vector (e.g., expressing a reporter gene like luciferase) should also be prepared.
-
Animal Selection: Use 8-10 week old male C57BL/6J mice.
-
Vector Administration:
-
Diet: For accelerated atherosclerosis, place the mice on a Western-type diet immediately after vector injection.
-
Phenotypic Development: Hypercholesterolemia will develop within a few weeks and will be sustained for the duration of the study.[13]
-
Monitoring and Endpoint Analysis: Follow the monitoring and endpoint analysis steps outlined in the diet-induced protocol.
Workflow and Pathway Diagrams
References
- 1. Comparative lipid profiling of murine and human atherosclerotic plaques using high-resolution MALDI MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rodent Models for Atherosclerosis | MDPI [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. AAV8-mediated overexpression of mPCSK9 in liver differs between male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. cyagen.com [cyagen.com]
- 11. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "The AAV-PCSK9 Murine Model of Atherosclerosis and Metabolic Dysfunctio" by William Coles Keeter, Nigeste M. Carter et al. [touroscholar.touro.edu]
- 16. Atherosclerosis - En Face Aorta and Analysis (Quantification) [protocols.io]
- 17. Effects of atherogenic diet consumption on lipoproteins in mouse strains C57BL/6 and C3H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diet-induced dyslipidemia induces metabolic and migratory adaptations in regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High Fat High this compound Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting artifacts and photobleaching in Filipin staining
A Guide to Troubleshooting Artifacts and Preventing Photobleaching
Welcome, researchers and innovators. As a Senior Application Scientist, I've frequently collaborated with teams navigating the nuances of Filipin staining. This powerful technique for visualizing unesterified cholesterol is invaluable, particularly in fields like lysosomal storage disease research and membrane biology.[1] However, its sensitivity to environmental factors means that artifacts and photobleaching are common hurdles.[2][3][4]
This guide is designed to move beyond a simple protocol and provide you with the causal understanding needed to troubleshoot effectively. We will explore the "why" behind common issues, empowering you to not only fix problems but also to prevent them, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the Filipin staining workflow.
Q1: What is the optimal fixation method for Filipin staining?
A1: The choice of fixative is critical for preserving both cellular architecture and the antigenicity of this compound. For Filipin staining, 3-4% paraformaldehyde (PFA) in PBS for 15-60 minutes at room temperature is the most recommended method .[3] It is crucial to use freshly prepared PFA from a high-purity stock to avoid artifacts from methanol or other impurities. Over-fixation can lead to bleaching artifacts and may hinder Filipin's access to this compound.[5] For frozen sections, a post-fixation step after sectioning is a standard and effective practice.[3][6]
Q2: My Filipin stock solution sometimes has precipitates. Is it still usable?
A2: Filipin is poorly soluble in aqueous solutions and is typically dissolved in dimethyl sulfoxide (DMSO).[4] If you observe white precipitates, it may be due to the introduction of water into your DMSO stock or the final staining solution. To resolve this, you can try increasing the proportion of DMSO in your final staining solution. However, it is paramount to ensure your stock solutions are rigorously dried; using molecular sieves in your DMSO stock is a good practice.[4] Always prepare working solutions fresh from aliquots stored at -20°C or -80°C and protected from light.[3]
Q3: Can I use Filipin for live-cell imaging?
A3: While it is possible to use Filipin for live-cell imaging with short incubation times and low concentrations, it comes with significant caveats.[2] Filipin binds to this compound and can perturb the membrane's bilayer structure, potentially inducing artifacts and affecting cellular processes like endocytosis.[1][2][4] Therefore, for live-cell applications, results must be interpreted with caution, and alternative probes like the D4 fragment of perfringolysin O fused to a fluorescent protein (e.g., GFP-D4) might be more suitable.[7][8][9]
Troubleshooting Guide: Staining Artifacts
Artifacts in Filipin staining can obscure results and lead to misinterpretation. Below is a systematic guide to identifying and resolving common artifacts.
Issue 1: Punctate or Aggregated Staining Instead of Uniform Membrane Labeling
Underlying Cause: This is often a result of the Filipin-cholesterol complexes aggregating within the membrane. This can be exacerbated by the fixation process or the inherent properties of the cell membrane being studied. In some cases, particularly in studies of diseases like Niemann-Pick Type C, punctate staining is an expected result, indicating this compound accumulation in late endosomes/lysosomes.[10]
Troubleshooting Steps:
-
Optimize Fixation: Ensure fixation is adequate but not excessive. Try reducing PFA concentration or incubation time.
-
Quench Aldehydes: After fixation, quench residual aldehydes with an agent like 1.5 mg/mL glycine in PBS for 10 minutes.[11] This prevents non-specific reactions that can contribute to background and aggregation.
-
Working Solution Freshness: Always use a freshly prepared Filipin working solution. The compound is unstable, and older solutions are more prone to forming aggregates.[3]
-
Consider the Biology: If you are working with a model where this compound accumulation is expected (e.g., Niemann-Pick disease models), the punctate staining may be a true biological signal.[12][10]
Issue 2: High Background Fluorescence
Underlying Cause: High background can stem from several sources, including tissue autofluorescence, non-specific binding of the Filipin complex, or inadequate washing steps.
Troubleshooting Steps:
-
Thorough Washing: Increase the number and duration of PBS washes after the staining incubation.[13][14] A gentle wash with a very low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) can sometimes help, but should be used with caution as it may extract lipids.[14]
-
Optimize Filipin Concentration: The working concentration may be too high. It's essential to perform a titration to find the optimal concentration for your specific cell or tissue type, with typical ranges being 50 µg/mL to 125 µg/mL.[3]
-
Include Controls: Always include an unstained control sample to assess the level of natural autofluorescence in your specimen.[14]
-
Check Filter Sets: Ensure you are using the correct filter sets for fluorescence microscopy (Excitation: 340-380 nm, Emission: 385-470 nm).[11]
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common Filipin staining artifacts.
Troubleshooting Guide: Photobleaching
Filipin is notoriously susceptible to photobleaching, the photochemical destruction of a fluorophore.[2][3][4] This leads to a rapid loss of signal during imaging, which can compromise quantification and data quality.[2]
Issue: Rapid Loss of Fluorescent Signal During Imaging
Underlying Cause: The high-energy UV light required to excite Filipin (340-380 nm) can quickly damage the molecule, rendering it non-fluorescent.[4] The rate of photobleaching is dependent on the intensity and duration of light exposure.
Strategies for Prevention and Mitigation:
| Strategy | Rationale & Key Considerations |
| Minimize Light Exposure | The most critical step. Keep the sample in the dark at all stages of the protocol.[3] Use the lowest possible excitation light intensity for focusing and image acquisition.[13] Use neutral density filters to attenuate the light source.[4] |
| Image Immediately | Plan your workflow to image samples immediately after the final wash step.[3][15] The Filipin signal is unstable and will degrade over time, even in the dark.[15] |
| Use an Anti-fade Mounting Medium | Mount coverslips with a high-quality, water-based mounting medium containing an anti-fade reagent.[13] These reagents scavenge free radicals that are generated during the excitation process and contribute to photobleaching. |
| Optimize Imaging Parameters | Use a sensitive camera with a high quantum efficiency. This allows for shorter exposure times, reducing the total light dose delivered to the sample.[4] |
| Avoid Oxygen | Photobleaching is often an oxidative process. While challenging for standard microscopy, de-gassing buffers can help reduce the oxygen concentration.[16] |
Optimized Imaging Workflow to Minimize Photobleaching
Caption: A sequential workflow designed to minimize light exposure and prevent photobleaching.
By understanding the chemical nature of Filipin and the physical principles of fluorescence, you can systematically troubleshoot these common issues. This approach will lead to more reliable data and a deeper understanding of the biological systems you are investigating.
References
- 1. The Antifungal Antibiotic Filipin as a Diagnostic Tool of this compound Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of this compound trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facts in artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Visualizing and Quantifying this compound Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular and Plasma Membrane this compound Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular and Plasma Membrane this compound Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 10. Non-esterified this compound Content of Lysosomes Modulates Susceptibility to Oxidant-induced Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. Filipin staining | Synnovis [synnovis.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. fluoresceintsa.com [fluoresceintsa.com]
- 15. forum.microlist.org [forum.microlist.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Amplex Red Assay for Low Cholesterol Concentrations
Welcome to the technical support center for the Amplex Red Cholesterol Assay. As Senior Application Scientists, we understand that quantifying very low levels of this compound presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights to help you navigate these complexities, enhance your assay's sensitivity, and ensure the integrity of your results. We will move beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Assay
This section covers the fundamental principles and common queries related to the Amplex Red this compound Assay.
Q1: How does the Amplex Red this compound Assay work?
A1: The Amplex Red assay is a highly sensitive, enzyme-coupled fluorometric method used to quantify this compound. The reaction occurs in a cascade:
-
Hydrolysis (for total this compound): If present, cholesteryl esters in the sample are first hydrolyzed by the enzyme This compound esterase to yield free this compound.
-
Oxidation: This compound oxidase then oxidizes this free this compound, producing a 1:1 stoichiometric amount of hydrogen peroxide (H₂O₂) and cholestenone.[1]
-
Detection: In the final and crucial step, the non-fluorescent Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with the generated H₂O₂ in the presence of horseradish peroxidase (HRP) . This reaction produces resorufin , a stable and highly fluorescent compound.[2]
The intensity of the fluorescence is directly proportional to the amount of this compound in the sample. The reaction product, resorufin, has excitation and emission maxima around 571 nm and 585 nm, respectively, which minimizes interference from autofluorescence in most biological samples.[3]
Q2: How do I measure only free this compound versus total this compound?
A2: The kit's flexibility allows for the distinct measurement of both this compound forms. The key is the inclusion or exclusion of the this compound esterase enzyme.[4]
-
To measure free this compound: Prepare your reaction mixture without adding this compound esterase. In this setup, only the pre-existing free this compound in your sample will be oxidized to produce H₂O₂.
-
To measure total this compound (free + esterified): Prepare the complete reaction mixture, including this compound esterase, as directed by the standard protocol.[3]
-
To determine esterified this compound: Calculate the difference between the total this compound and free this compound measurements.
A user on Biocompare.com successfully applied this principle to measure non-esterified, membrane-bound this compound by omitting this compound esterase from the reaction.[5]
Part 2: Troubleshooting Guide for Low Concentrations
Detecting this compound at concentrations approaching the assay's lower limit (around 200 nM) requires careful optimization to ensure the signal is real and quantifiable.[6]
Q3: My "no-cholesterol" blank has extremely high fluorescence, masking my sample signal. What's wrong?
A3: High background is the most common and frustrating issue when working with low analyte concentrations. The signal from your blank should ideally be just above the instrument's noise floor. If it's significantly elevated, it's typically due to premature conversion of Amplex Red to resorufin, independent of the this compound-driven reaction.
Common Causes and Solutions:
-
Light-Induced Oxidation: The Amplex Red reagent and its product, resorufin, are light-sensitive.[7] Exposure to ambient light can cause auto-oxidation and generate a high background signal.
-
Solution: Always prepare the Amplex Red stock solution and the final working solution in a darkened environment (e.g., turn off overhead lights). Store stock solutions in amber tubes or wrap them in foil at -20°C.[8] During incubation, protect the microplate from light by covering it with foil or using a plate reader with the lid closed.
-
-
Reagent/Buffer Contamination: Buffers or water used for dilutions can be contaminated with trace amounts of peroxidases or reactive oxygen species, which will react with the Amplex Red reagent.
-
Solution: Use fresh, high-purity (e.g., 18 MΩ·cm) deionized water for all buffers and dilutions. If you suspect your buffer is the issue, try preparing a fresh batch or test the water source alone with the Amplex Red reagent and HRP.[9] Some users have reported that certain lab-made buffers, like Krebs-Ringer, can cause immediate color change, suggesting contamination that is absent in commercially prepared buffers like HBSS.[9]
-
-
Compromised Amplex Red Reagent: The Amplex Red reagent is air-sensitive and unstable in the presence of thiols (like DTT).[8] Repeated freeze-thaw cycles or improper storage can degrade the reagent, leading to high background fluorescence.
-
Solution: After dissolving the lyophilized powder in DMSO, aliquot the stock solution into single-use volumes and store them at ≤–20°C, protected from light.[3] Use a fresh aliquot for each experiment and discard any unused portion of the thawed stock.
-
Q4: My sample signal is very weak and barely distinguishable from the blank. How can I improve my signal-to-noise ratio?
A4: When this compound levels are low, the rate of H₂O₂ production is slow. The goal is to maximize the specific signal generated from this reaction while keeping the background signal stable and low.
Optimization Strategies:
-
Switch to a Kinetic Assay: Instead of a single endpoint reading after 30 minutes, a kinetic approach is far superior for low concentrations.[1] A kinetic assay measures the rate of fluorescence increase over time (e.g., readings every 2-5 minutes for 30-60 minutes).
-
Why it works: True enzymatic activity will produce a steady, linear increase in signal over time. In contrast, background signal may be high initially but often increases at a much slower, non-linear rate. By plotting fluorescence versus time, you can calculate the slope (rate) for each sample. This rate is the most accurate measure of this compound concentration and effectively discriminates a weak but real signal from a static high background.[10]
-
Protocol: Incubate the plate at 37°C within the microplate reader and take fluorescence measurements at regular intervals.[1] Subtract the rate of the "no this compound" blank from the rate of your samples.
-
-
Extend Incubation Time: Low this compound concentrations require more time to generate a detectable amount of H₂O₂ and, consequently, resorufin.
-
Solution: When using a kinetic approach, you can extend the total read time to 60 minutes or even longer. The key is to identify the linear range of the reaction for your specific samples. The reaction will eventually plateau as substrates are consumed.
-
-
Optimize Standard Curve for the Low-End: A standard curve that is linear at µM concentrations may not be reliable in the low nM range.
-
Solution: Prepare a dedicated low-concentration standard curve. Instead of a broad range (e.g., 0-10 µM), create one with more points at the bottom, such as 0, 50, 100, 200, 400, and 800 nM. This provides a more accurate regression line for interpolating your unknown low-level samples.
-
| Parameter | Standard Protocol | Optimization for Low Concentrations | Rationale |
| Measurement Mode | Endpoint (30 min) | Kinetic (Read every 2-5 min for 60 min) | Distinguishes true signal rate from static background noise.[1][10] |
| Incubation Time | 30 minutes | 30-60+ minutes (monitor for linearity) | Allows for sufficient accumulation of the fluorescent product. |
| Temperature | 37°C | 37°C | Maintains optimal enzyme activity. |
| Standard Curve | Broad Range (e.g., 0-20 µM) | Low Range (e.g., 0-1000 nM) | Improves accuracy and precision at the lower limit of quantification. |
| Plate Type | Black, opaque | Black, opaque, clear bottom | Use clear bottom plates only if using a bottom-reading fluorometer. |
Part 3: Advanced Topics - Sample Preparation and Interference
Q5: What is the best way to prepare cell or tissue samples to ensure I recover low amounts of this compound?
A5: Incomplete extraction is a primary cause of underestimation. For samples with low biomass or low expected this compound content, an efficient and clean lipid extraction is critical.
Recommended Protocol: Detergent-Free Lipid Extraction
This method is effective for cells and homogenized tissues and avoids detergents that can interfere with enzyme activity.[9]
-
Homogenization: Homogenize up to 1x10⁶ cells or ~10 mg of tissue in 200 µL of an organic solvent mixture. Common choices are chloroform:methanol (2:1 v/v) or hexane:isopropanol (3:2 v/v).[9] This step simultaneously lyses the cells and solubilizes the lipids.
-
Phase Separation: Centrifuge the homogenate at high speed (~14,000 rpm) for 5-10 minutes to pellet the insoluble cellular debris.
-
Collection: Carefully transfer the organic (lower) phase containing the lipids to a new, clean tube. Use of plastic tubes is acceptable if they are compatible with the organic solvents.[9]
-
Drying: Evaporate the solvent completely. This can be done using a vacuum concentrator (e.g., SpeedVac) or by gently blowing a stream of nitrogen over the sample.
-
Resuspension: Redissolve the dried lipid film in a known, minimal volume of 1X Reaction Buffer.[9] The volume should be small enough to concentrate the this compound but large enough to ensure complete solubilization. Vortexing or gentle sonication can aid this step. The resuspended sample is now ready for the assay.
Q6: My sample fluorescence is lower than my no-cholesterol blank. Is this possible?
A6: Yes, this is a clear indication of assay interference. If your sample contains substances that inhibit the enzymatic cascade or quench the fluorescence of resorufin, you can get an artificially low or even negative reading after blank subtraction.
Potential Causes:
-
Antioxidants: Many biological samples, especially those derived from plants or dietary studies, contain antioxidants. These compounds can directly interfere with the HRP-catalyzed oxidation of Amplex Red, leading to an underestimation of H₂O₂.[11]
-
Reducing Agents: Chemicals like dithiothreitol (DTT) or 2-mercaptoethanol are incompatible with the assay as they destabilize the Amplex Red reagent. The final concentration of these agents should not exceed 10 µM.[8]
-
Endogenous Enzymes: Crude cell lysates may contain endogenous enzymes like catalases or other peroxidases that consume the H₂O₂ before it can react with Amplex Red.[9] This is a key reason why lipid extraction from lysates is highly recommended over using crude lysates directly.
Troubleshooting Interference:
-
Spike-and-Recovery Control: To test for matrix interference, add a known, low amount of this compound standard to an aliquot of your prepared sample (this is the "spiked" sample). Run it alongside an unspiked aliquot. Calculate the recovery: Recovery % = ([Spiked Sample] - [Unspiked Sample]) / [Known Spike Amount] * 100. A recovery significantly less than 100% (e.g., <80%) indicates inhibition.
-
Sample Dilution: If interference is present, diluting your sample in the 1X Reaction Buffer can sometimes mitigate the effect of the interfering substance.
References
- 1. agilent.com [agilent.com]
- 2. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. labmartgh.com [labmartgh.com]
- 4. Invitrogen Amplex Red this compound Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. biocompare.com [biocompare.com]
- 6. Invitrogen™ Amplex™ Red this compound Assay Kit, 500 Assays | LabMart Limited [labmartgh.com]
- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amplex™ Red this compound Assay Kit - FAQs [thermofisher.com]
- 10. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Cholesterol in Diverse Tissue Types
Welcome to the technical support center for cholesterol quantification. As researchers, scientists, and drug development professionals, you understand that measuring this compound is not merely a routine assay; it is a critical endpoint that can define the metabolic state of a tissue, reveal drug efficacy, or uncover disease mechanisms. However, the journey from tissue sample to accurate this compound value is fraught with challenges. The inherent complexity and variability of biological tissues—from lipid-rich brain to fibrous heart muscle—demand more than a one-size-fits-all approach.
This guide is structured to move beyond simple protocols. It is designed to empower you with the underlying principles and troubleshooting logic honed from years of field experience. Here, we will dissect the common pitfalls, explain the causality behind experimental choices, and provide validated workflows to ensure your data is both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between "free this compound" and "total this compound," and how do I choose which to measure?
A1: This is a critical first question that dictates your entire workflow.
-
Free this compound: This is the unesterified form of this compound, a crucial structural component of cell membranes.[1]
-
Cholesteryl Esters: These are storage forms of this compound, where this compound is esterified to a fatty acid. They are more hydrophobic than free this compound and are often found in lipid droplets.
-
Total this compound: This is the sum of both free this compound and cholesteryl esters.
Your choice depends on your biological question. If you are studying membrane dynamics or this compound transport, measuring the free this compound pool might be sufficient. However, in most metabolic studies, particularly those involving lipid accumulation (e.g., in liver or foam cells), cholesteryl esters represent a significant and dynamic pool. Therefore, measuring total this compound is often necessary for a complete picture. To measure total this compound, you must incorporate a hydrolysis step to convert cholesteryl esters back into free this compound, which can then be detected by the assay.[1][2]
Q2: Should I use a commercial enzymatic kit or a chromatography-based method like GC-MS or LC-MS?
A2: The "best" method depends on a trade-off between throughput, required specificity, and available resources.
-
Enzymatic Assay Kits (Colorimetric/Fluorometric): These are the workhorses of most labs. They are rapid, amenable to high-throughput 96-well formats, and relatively inexpensive.[3] They rely on this compound esterase to hydrolyze esters and this compound oxidase to produce a detectable signal (color or fluorescence).[4] However, they can be prone to interference from other biological molecules in complex tissue lysates.[5][6]
-
Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS): These methods are considered the gold standard for accuracy and specificity.[1][7] Chromatography separates this compound from other interfering sterols before detection by mass spectrometry, providing highly reliable quantification.[1] However, they require expensive instrumentation, specialized expertise, and are significantly more labor-intensive, making them less suitable for screening large numbers of samples.[7]
For most research applications, a well-validated enzymatic assay is sufficient. If your results are unexpected or you are working with a particularly challenging tissue matrix, validation with a mass spectrometry-based method is recommended.
Q3: Is the saponification step always necessary when measuring total this compound?
A3: Yes, if you are using a standard enzymatic assay and want to measure total this compound, saponification (or enzymatic hydrolysis) is non-negotiable. Most commercial kits use the enzyme This compound esterase for this hydrolysis.[2] However, for tissues with very high levels of cholesteryl esters, the efficiency of this enzymatic hydrolysis can be a limiting factor. Some studies have shown that traditional chemical saponification using a strong base (like KOH or NaOH in an alcoholic solvent) can be more robust, though it requires more careful handling and a subsequent neutralization step.[8][9] Incomplete hydrolysis is a major source of underestimation of total this compound.[8]
Q4: What are the most common sources of error in tissue this compound quantification?
A4: The three most common pitfalls are:
-
Incomplete Tissue Homogenization: Tissues are not uniform. Failing to completely disrupt the cellular and extracellular matrix will lead to inefficient lipid extraction and high variability between replicates.
-
Inefficient Lipid Extraction: this compound is hydrophobic and embedded in complex lipid membranes. Using an inappropriate solvent system or insufficient mixing will result in poor recovery.
-
Underestimation Due to Incomplete Ester Hydrolysis: As discussed in Q3, if the cholesteryl ester pool is not fully converted to free this compound, your "total this compound" value will be artificially low.[8]
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Problem 1: My this compound readings are very low or undetectable, even in tissues where I expect to see a signal.
-
Potential Cause A: Inefficient Tissue Homogenization.
-
Why it happens: this compound is locked within cell membranes and lipid droplets. If the tissue is not fully dissociated, the extraction solvent cannot access these compartments. This is especially problematic in fibrous tissues like heart or skeletal muscle.
-
Expert Solution: Do not simply mince the tissue. Use a mechanical homogenizer (e.g., bead beater or rotor-stator) with an appropriate solvent. For very tough tissues, pre-grinding the sample in liquid nitrogen to a fine powder using a mortar and pestle is highly effective before solvent extraction.[10]
-
-
Potential Cause B: Incomplete Lipid Extraction.
-
Why it happens: A single-phase solvent is often insufficient to extract all lipid classes efficiently. A biphasic extraction, such as the Folch or Bligh-Dyer methods (using chloroform and methanol), is the standard for quantitative recovery.[11][12]
-
Expert Solution: Use a chloroform:methanol mixture to homogenize the tissue. This creates a single phase that solubilizes both polar and non-polar lipids. After extraction, adding saline or water creates a phase separation, where the lipids are sequestered in the lower chloroform phase, which you can then collect.[10][12] Ensure vigorous vortexing and sufficient incubation time to allow for complete partitioning.
-
-
Potential Cause C: this compound Degradation.
-
Why it happens: The unsaturated bond in the this compound molecule is susceptible to oxidation, especially during harsh homogenization procedures that can generate heat.[13]
-
Expert Solution: Perform all homogenization and extraction steps on ice. Work quickly to minimize exposure to air. For highly sensitive applications, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[10]
-
Problem 2: I am seeing high variability between my technical replicates.
-
Potential Cause A: Non-Homogeneous Lipid Extract.
-
Why it happens: After solvent evaporation, lipids can form a non-uniform film at the bottom of the tube. When you resuspend the pellet in assay buffer, you may not be sampling a representative aliquot.
-
Expert Solution: After evaporating the organic solvent, don't just add buffer and pipette. Resuspend the lipid pellet in your assay buffer containing a detergent (like NP-40, as recommended in many kits) and vortex thoroughly.[2] For stubborn pellets, brief sonication in a water bath can ensure the lipids are fully and uniformly solubilized into micelles.[2]
-
-
Potential Cause B: Pipetting Inaccuracy with Organic Solvents.
-
Why it happens: Organic solvents like chloroform have low surface tension and high vapor pressure, making them notoriously difficult to pipette accurately with standard air-displacement pipettes. This can lead to inconsistent volumes being transferred during the extraction phase.
-
Expert Solution: Use positive-displacement pipettes for handling volatile organic solvents. If unavailable, use reverse pipetting techniques with standard pipettes and be sure to pre-wet the tip multiple times with the solvent before transferring your desired volume.
-
Problem 3: My results seem consistently lower than published values for my tissue type.
-
Potential Cause A: Incomplete Hydrolysis of Cholesteryl Esters.
-
Why it happens: As mentioned in the FAQs, this is a very common issue. The this compound esterase provided in a kit may not be sufficient in concentration or activity to handle the large amount of esterified this compound present in tissues like the adrenal gland or atherosclerotic plaques.
-
Expert Solution: First, ensure you are following the kit's incubation time and temperature recommendations for the esterase reaction. If you still suspect incomplete hydrolysis, you can try increasing the concentration of the this compound esterase or extending the incubation time. For a more robust approach, consider performing a chemical saponification before using the kit for detection (See Protocol 2). Some studies have shown that harsh saponification can lead to incomplete hydrolysis of this compound esters, so validation is key.[8]
-
-
Potential Cause B: Assay Inhibition by Residual Extraction Solvent.
-
Why it happens: The enzymes in the detection assay (this compound oxidase, peroxidase) are sensitive proteins. Even trace amounts of organic solvents like chloroform or methanol left over from the extraction can denature them and inhibit their activity.[3]
-
Expert Solution: Be meticulous about the solvent evaporation step. After collecting the lipid-containing organic phase, dry it completely, typically under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[2][11] After the solvent appears to be gone, place the samples under high vacuum for an additional 30 minutes to remove any final traces.[2]
-
Problem 4: My colorimetric/fluorometric assay has very high background.
-
Potential Cause A: Interfering Substances in the Tissue Extract.
-
Why it happens: Tissue homogenates are complex mixtures. Compounds like bilirubin or hemoglobin (from blood contamination) can interfere with colorimetric assays that use peroxidase-based detection.[5][6] Some tissues may also contain endogenous fluorescent molecules.
-
Expert Solution: Always run a "sample blank" control for each sample. This control should contain your resuspended lipid extract and all assay reagents except the enzyme mix (specifically, this compound oxidase). Subtract the reading from this sample blank from your actual sample reading. This will correct for any intrinsic color or fluorescence from your sample that is not a result of the specific this compound reaction.
-
-
Potential Cause B: Lipemic Sample Interference.
-
Why it happens: In tissues with extremely high lipid content (e.g., adipose tissue, fatty liver), the sheer concentration of lipids can cause turbidity in the assay well. This light scattering can interfere with spectrophotometric (absorbance) measurements, leading to artificially high readings.[14]
-
Expert Solution: Dilute your sample. Testing several dilutions of your lipid extract is crucial to ensure the readings fall within the linear range of the standard curve and to minimize turbidity effects.[2] If using a fluorometric assay, diluting the probe itself can also help reduce background while maintaining a sufficient signal-to-noise ratio.[2]
-
Data & Protocol Section
Table 1: Comparative Overview of this compound Quantification Methods
| Feature | Enzymatic Assay (Kit) | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS (LC-MS) |
| Principle | Enzyme-coupled reaction produces a colorimetric or fluorometric signal.[15] | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Specificity | Moderate; can be affected by interfering sterols or other molecules.[5][6] | High; separates this compound from other sterols. Requires derivatization.[1] | Very High; excellent separation and specific mass detection.[1][7] |
| Sensitivity | Good (Fluorometric is more sensitive than colorimetric).[16] | Very High. | Excellent; often considered the most sensitive.[17] |
| Throughput | High (96-well plate format). | Low; sample-by-sample analysis. | Low to Medium (with autosampler). |
| Expertise | Low; requires basic lab skills. | High; requires specialized training and instrument maintenance. | High; requires specialized training and instrument maintenance. |
| Cost/Sample | Low. | High. | High. |
| Best For | High-throughput screening, routine analysis, labs without access to MS. | Gold-standard validation, analysis of complex sterol mixtures. | Gold-standard validation, high-sensitivity requirements. |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissue (Adapted from Folch Method)
This protocol is a robust method for extracting total lipids, including this compound and its esters, from a wide variety of tissues.
-
Preparation: Weigh approximately 10-20 mg of frozen tissue. Record the exact weight. Perform all steps on ice.
-
Homogenization:
-
Place the tissue in a 2 mL tube suitable for homogenization (e.g., a bead-beater tube).
-
Add 600 µL of a 2:1 (v/v) mixture of Chloroform:Methanol.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Phase Separation:
-
Incubate the homogenate for 15 minutes at room temperature to allow for lipid extraction.
-
Add 150 µL of 0.9% NaCl solution (saline).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. You will see three layers: an upper aqueous/methanol layer, a thin disk of precipitated protein, and a lower chloroform layer containing the lipids.
-
-
Lipid Collection:
-
Carefully insert a glass Pasteur pipette through the upper layers and collect the bottom chloroform layer.
-
Transfer the chloroform phase to a new glass tube. Be careful not to disturb the protein interface.
-
-
Solvent Evaporation:
-
Dry the collected chloroform extract under a gentle stream of nitrogen gas in a fume hood. Alternatively, use a vacuum concentrator.
-
Once the solvent is fully evaporated, place the tube under high vacuum for an additional 30 minutes to remove any residual solvent traces.
-
The dried lipid film is now ready for resuspension in assay buffer for quantification.
-
Protocol 2: Chemical Saponification for Total this compound Measurement
This protocol can be used prior to an enzymatic assay to ensure complete hydrolysis of cholesteryl esters.
-
Preparation: Start with the dried lipid film obtained from Protocol 1.
-
Hydrolysis:
-
Neutralization:
-
Cool the sample to room temperature.
-
Add 50 µL of 10 M HCl to neutralize the NaOH. (CAUTION: This is an exothermic reaction).
-
Vortex the sample.
-
-
Re-extraction of Free this compound:
-
Add 1 mL of hexane and 0.5 mL of distilled water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases. The free this compound will now be in the upper hexane layer.
-
-
Final Preparation:
-
Transfer the upper hexane layer to a new glass tube.
-
Evaporate the hexane under a stream of nitrogen.
-
The resulting dried pellet of free this compound is now ready for quantification using a standard enzymatic kit.
-
Mandatory Visualizations
Caption: General workflow for quantifying this compound in tissue samples.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Analytical methods for this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pufei.com [pufei.com]
- 3. A simple and sensitive enzymatic method for this compound quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do You Measure this compound in Blood Tests? | NIST [nist.gov]
- 5. Interference with the enzymic measurement of this compound in serum by use of five reagent kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 11. Extracting this compound and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. researchgate.net [researchgate.net]
- 14. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an Enzymatic Method for Total this compound Analysis Using Whole Blood Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Saponification - Wikipedia [en.wikipedia.org]
Technical Support Center: A-Z Guide to Preventing Cholesterol Oxidation During Sample Preparation and Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the prevention of cholesterol oxidation, a critical factor for ensuring data integrity and experimental reproducibility. Here, we move beyond simple protocols to explain the causality behind each step, empowering you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles of this compound oxidation. Understanding why and how oxidation occurs is the first step toward preventing it.
Q1: What is this compound oxidation, and why is it a critical problem for my research?
A: this compound oxidation is a non-enzymatic process where this compound reacts with reactive oxygen species (ROS), leading to the formation of various oxygenated derivatives known as oxysterols.[1][2] Common oxysterols include 7-ketothis compound, 7α/β-hydroxythis compound, and 5,6-epoxythis compound.[2][3]
This is a significant problem for several reasons:
-
Data Inaccuracy: The artificial generation of oxysterols during sample handling can lead to a gross overestimation of their levels in a biological system, confounding studies on oxidative stress, atherosclerosis, and other diseases where oxysterols are potential biomarkers.[2]
-
Analyte Loss: The parent this compound molecule is consumed during oxidation, leading to an underestimation of its true concentration.
-
Biological Activity: Oxysterols are not inert; they possess potent biological activities, including cytotoxicity and effects on gene expression, which can interfere with in-vitro assays and cellular studies.[4]
Q2: What are the primary triggers of this compound oxidation in the lab?
A: this compound oxidation is primarily initiated by exposure to three main factors, often working in concert:
-
Oxygen: The presence of molecular oxygen is a prerequisite for autoxidation.[5] This is especially problematic when samples have a large surface area exposed to air (e.g., dried films, tissues during homogenization).
-
Light: Photo-oxidation can occur when samples are exposed to light, particularly UV, which can generate singlet oxygen, a highly reactive ROS that readily attacks the this compound molecule.[5][6]
-
Heat: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[5] Processes like hot saponification or leaving samples at room temperature for extended periods can significantly increase the formation of oxidation artifacts.[5]
-
Metal Ions: Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of free radicals (e.g., via the Fenton reaction), which then initiate the oxidation chain reaction.[3] This is a particular concern in tissue homogenates where cell lysis can release iron.[7]
Caption: Key triggers leading to the oxidation of this compound into common oxysterols.
Q3: Which antioxidants are most effective, and what concentrations should I use?
A: The use of antioxidants is a cornerstone of preventing lipid degradation.[7] The most effective strategy often involves a combination of antioxidants that act via different mechanisms.
| Antioxidant | Mechanism of Action | Recommended Concentration | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Free-radical scavenger; terminates lipid peroxidation chain reactions.[8][9] | 0.005% - 0.05% (w/v) in organic solvents.[10] | Ubiquitous and effective. Add directly to extraction and storage solvents.[10][11] |
| Triphenylphosphine (TPP) | Reduces hydroperoxides to stable alcohols. | Often used in conjunction with BHT. | Particularly useful for preventing the breakdown of initial hydroperoxide intermediates.[10] |
| Ethylenediaminetetraacetic acid (EDTA) | Metal chelator; sequesters metal ions like Fe²⁺ and Cu²⁺. | 0.1 - 1 mM in aqueous solutions/buffers. | Essential for aqueous samples and tissue homogenates to prevent metal-catalyzed oxidation. |
| α-Tocopherol (Vitamin E) | Natural, membrane-soluble, free-radical scavenging antioxidant.[10] | Varies by application. | Can have pro-oxidant effects under certain conditions. BHT is often more reliable for sample prep. |
As a best practice, always add antioxidants to your solvents before they come into contact with the sample.
Q4: What are the ideal temperature and atmospheric conditions for storing this compound-containing samples?
A: Proper storage is non-negotiable for sample integrity. The core principles are to keep samples cold, dark, and away from oxygen.
-
Short-Term Storage (Hours to Days): Samples should be kept at 4°C or on ice during processing.[10] However, even at 4°C, enzymatic activity can persist, so this should be a temporary measure.[7]
-
Long-Term Storage (Weeks to Years):
-
Atmosphere: For maximum protection, overlay lipid extracts with an inert gas like argon or nitrogen before sealing the vial.[7][10] This displaces oxygen from the headspace, preventing oxidation during storage.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[7][10] This process can cause physical damage to samples (e.g., cell lysis releasing pro-oxidants) and introduce opportunities for oxidation each time the sample is thawed.[7] It is highly recommended to prepare single-use aliquots.[7][10] A minimum of three freeze-thaw cycles should be validated to assess analyte stability.[12][13]
Q5: How does my choice of solvent impact this compound stability?
A: Solvents play a crucial role not only in extraction efficiency but also in this compound stability.
-
Purity: Always use high-purity, HPLC-grade, or LC-MS grade solvents. Lower-grade solvents can contain peroxide impurities that will readily oxidize lipids.[10]
-
Polarity: While this compound is soluble in various organic solvents like isopropanol, ethanol, and acetone, its aggregation behavior is influenced by solvent polarity.[14] Highly polar environments, like aqueous solutions, can promote this compound aggregation, which might affect its interaction with other molecules and susceptibility to oxidation.[15][16]
-
Extraction Systems:
-
Folch/Bligh & Dyer (Chloroform/Methanol): These are considered gold-standard methods for total lipid extraction due to their high efficiency.[17] The combination of a polar (methanol) and a non-polar (chloroform) solvent effectively breaks lipid-protein interactions and solubilizes a wide range of lipids.
-
Methyl-tert-butyl ether (MTBE): This is a safer alternative to chloroform and has shown comparable extraction efficiency for major lipid classes.[18]
-
-
Antioxidant Addition: Regardless of the solvent system chosen, the addition of an antioxidant like BHT is a critical step to protect against oxidation that can be induced during the extraction process itself.[10]
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem: I'm seeing unexpected peaks in my HPLC/GC-MS chromatogram that I suspect are oxysterols.
-
Possible Cause 1: Oxidation during Sample Extraction. The process of homogenization and solvent extraction introduces significant exposure to atmospheric oxygen.
-
Possible Cause 2: Oxidation from Impure Solvents. Solvents, especially ethers and chloroform, can form peroxides over time when exposed to air and light.
-
Solution: Use freshly opened bottles of high-purity solvents whenever possible. Test for peroxides if a bottle has been open for an extended period. Store solvents in amber glass bottles, protected from light.[10]
-
-
Possible Cause 3: Hot Saponification. If your protocol involves saponification to hydrolyze this compound esters, performing this at high temperatures is a major source of artifactual oxidation.[5]
Problem: My quantitative analysis shows a significant loss of this compound over a short storage period.
-
Possible Cause 1: Inadequate Storage Atmosphere. Storing lipid extracts under air, even at -80°C, allows for slow, continuous oxidation.
-
Solution: Before sealing and freezing, flush the headspace of your sample vial with a gentle stream of nitrogen or argon gas for 15-30 seconds.[10] This creates an inert atmosphere, protecting the sample.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Each time a sample is thawed, the oxidation process can restart.
-
Possible Cause 3: Exposure to Light. Clear glass vials offer no protection from ambient lab lighting.
-
Solution: Always store samples in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[10] This is critical for both benchtop work and long-term storage.
-
Problem: I suspect my sample preparation method itself is inducing oxidation.
-
Possible Cause 1: Metal Contamination from Homogenizer. Metal-tipped sonicators or homogenizers can release microscopic metal particles that catalyze oxidation.
-
Solution: If possible, use glass or Teflon homogenizers. If using a metal-tipped instrument, ensure your initial homogenization buffer contains a chelating agent like EDTA (0.5 mM) to sequester any released metal ions.
-
-
Possible Cause 2: Delay Between Sample Collection and Processing. For biological samples, endogenous enzymes and oxidative processes continue until quenched.
Part 3: Validated Protocol & Workflow
This section provides a detailed, step-by-step protocol for a common workflow—lipid extraction from plasma—incorporating best practices for preventing this compound oxidation at every stage.
Protocol: Oxidation-Minimized Lipid Extraction from Plasma (Modified Folch Method)
-
Preparation of Reagents (Critical First Step):
-
Extraction Solvent: Prepare a 2:1 (v/v) solution of HPLC-grade chloroform and methanol. Add BHT to a final concentration of 0.01% (e.g., 10 mg BHT per 100 mL of solvent). Mix thoroughly and store in an amber glass bottle.
-
Wash Solution: Prepare a 0.9% (w/v) NaCl solution in ultrapure water.
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
-
Lipid Extraction:
-
Add 2 mL of the antioxidant-fortified Extraction Solvent (from step 1) to the plasma.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 20 minutes to allow for complete extraction.
-
-
Phase Separation:
-
Add 400 µL of the 0.9% NaCl wash solution to the tube. This will induce the separation of the mixture into two phases.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clean phase separation. You will observe a top aqueous phase and a bottom organic phase containing the lipids.
-
-
Collection of Lipid Extract:
-
Carefully aspirate the upper aqueous layer using a glass Pasteur pipette.
-
Using a clean glass pipette, transfer the lower organic (chloroform) phase to a new amber glass vial. Be careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas. Avoid heating the sample.
-
Once the solvent is fully evaporated, immediately redissolve the lipid film in a small, precise volume of storage solvent (e.g., 200 µL of chloroform/methanol with 0.01% BHT).
-
Flush the headspace of the vial with nitrogen or argon gas, seal tightly with a Teflon-lined cap, and store at -80°C until analysis.
-
Workflow Diagram: Critical Control Points for Preventing Oxidation
Caption: Experimental workflow highlighting critical control points (green boxes) to prevent this compound oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Reactive Oxygen Species, and the Formation of Biologically Active Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. microchemlab.com [microchemlab.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Solvation of this compound in different solvents: a molecular dynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. stud.epsilon.slu.se [stud.epsilon.slu.se]
Technical Support Center: Improving Recovery in Lipid Extraction for Cholesterol Analysis
Welcome to the technical support center dedicated to enhancing the accuracy and reproducibility of your cholesterol analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in lipid extraction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your recovery rates.
Core Principles: The "Why" Behind the Extraction
Successful this compound extraction hinges on understanding the molecule's environment and chemical properties. This compound exists in two primary forms within biological samples: free this compound and this compound esters, where a fatty acid is attached. Both are hydrophobic and embedded within complex matrices of proteins and other lipids.
A successful extraction protocol must achieve three primary goals:
-
Disrupt the Matrix: Break apart the cellular structures and lipid-protein complexes to release the this compound. This is typically achieved through mechanical homogenization and the use of a polar solvent like methanol, which disrupts hydrogen bonds and electrostatic interactions.[1][2]
-
Solubilize the Analyte: Fully dissolve the released this compound and its esters. This requires a non-polar solvent, such as chloroform or hexane, into which these hydrophobic molecules can partition.[1][2]
-
Purify the Extract: Remove interfering substances like proteins, salts, and polar metabolites that could compromise downstream analysis. This is accomplished by creating a two-phase system (biphasic extraction) by adding an aqueous solution, which washes the organic phase.[3]
Workflow Overview: From Sample to Analysis
The following diagram outlines the critical steps and decision points in a typical lipid extraction workflow for this compound analysis.
References
overcoming poor signal-to-noise in fluorescent cholesterol imaging
Technical Support Center: Fluorescent Cholesterol Imaging
From the Desk of a Senior Application Scientist
Welcome to the technical support center for fluorescent this compound imaging. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of visualizing this compound in cellular and model systems. Achieving a high signal-to-noise ratio is paramount for generating reliable and publishable data. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you overcome common challenges.
Part 1: Understanding the Challenge: Why is Imaging this compound So Difficult?
This compound is a small, structurally simple lipid, making it inherently difficult to tag with large fluorophores without significantly altering its behavior. The choice of fluorescent probe and the experimental setup are therefore critical compromises between faithfully reporting on native this compound pools and achieving sufficient signal for detection. Poor signal-to-noise can arise from multiple sources, including probe-specific limitations, suboptimal instrumentation settings, and improper sample handling. This guide will address these issues systematically.
Part 2: Probe Selection - Choosing the Right Tool for the Job
The first critical decision is selecting the appropriate fluorescent probe. Each probe has distinct mechanisms and limitations that make it suitable for different applications.
FAQ: Which this compound probe should I use for my experiment?
Answer: The ideal probe depends on whether you are working with live or fixed cells and what specific pool of this compound you want to visualize.
-
For visualizing the distribution of unesterified ("free") this compound in fixed cells: Filipin is the traditional gold standard. It's a fluorescent polyene antibiotic that binds specifically to 3-beta-hydroxysterols, including this compound. However, it is highly prone to photobleaching and is not suitable for live-cell imaging.
-
For tracking this compound trafficking in live cells: Fluorescently-tagged this compound analogs like NBD-cholesterol or BODIPY-cholesterol are commonly used. These probes are internalized and metabolized by cells, allowing for the study of this compound transport pathways. Be aware that the bulky fluorophore can alter the molecule's trafficking behavior compared to native this compound.
-
For sensing this compound-rich membrane domains (e.g., lipid rafts): Environment-sensitive (solvatochromic) probes are excellent tools. Probes like Nile Red exhibit a spectral shift when they move from a polar (disordered membrane) to a non-polar (ordered, this compound-rich) environment. This allows for ratiometric imaging, which can be more quantitative.
Table 1: Comparison of Common Fluorescent this compound Probes
| Probe | Excitation/Emission (nm) | Key Advantages | Key Disadvantages | Primary Application |
| Filipin | UV Excitation (~340-380) / Emission (~385-470) | High specificity for free this compound. | Rapid photobleaching; UV toxicity; Incompatible with live cells. | Endpoint analysis in fixed cells. |
| NBD-Cholesterol | ~465 / ~535 | Suitable for live-cell imaging; Tracks trafficking. | Bulky tag can alter behavior; Lower photostability. | Live-cell this compound uptake and transport. |
| BODIPY-Cholesterol | ~500 / ~510 | Brighter and more photostable than NBD; Suitable for live cells. | Bulky tag can alter behavior; Can form aggregates. | Live-cell this compound trafficking and dynamics. |
| Nile Red | ~552 (in lipid) / ~636 (in lipid) | Ratiometric potential; Senses membrane polarity/order. | Not a direct this compound binder; Stains other neutral lipids. | Imaging lipid rafts and ordered domains. |
Part 3: Troubleshooting Guide - From Weak Signal to Publication-Quality Images
This section addresses the most common issues encountered during fluorescent this compound imaging in a question-and-answer format.
Workflow: Systematic Troubleshooting of Poor Signal-to-Noise
Below is a logical workflow to diagnose and solve common issues in your imaging experiments.
Technical Support Center: Best Practices for Long-Term Storage of Cholesterol-Containing Samples
Welcome to the Technical Support Center for the handling and long-term storage of cholesterol-containing samples. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of their samples for accurate and reproducible results. Here, we will address common challenges and provide evidence-based best practices to ensure the stability of your valuable this compound standards and biological specimens.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage of this compound samples.
Q1: What is the primary cause of this compound degradation during storage?
Q2: What are the ideal storage temperatures for different types of this compound samples?
A2: The ideal storage temperature depends on the sample type and the intended duration of storage. For long-term stability, freezing is highly recommended.
| Sample Type | Short-Term Storage (≤ 7 days) | Long-Term Storage (> 7 days) | Rationale |
| Pure this compound Standards (Solid) | Room Temperature (in desiccator) | -20°C or below[1] | Low temperatures minimize the rate of auto-oxidation.[1] |
| This compound in Organic Solvent | 4°C (in the dark) | -20°C or below[3] | Reduces solvent evaporation and slows degradation reactions. |
| Serum/Plasma Samples | 2-8°C (for a few hours to 7 days)[4][5] | -20°C to -80°C[6][7] | Freezer temperatures are crucial for preserving the integrity of lipids and lipoproteins over extended periods.[8] Studies have shown stability for months to years at these temperatures.[4][9][10] |
Q3: How many times can I freeze and thaw my this compound-containing samples?
A3: It is a critical best practice to minimize freeze-thaw cycles. Each cycle can compromise sample integrity, particularly for biological samples where lipoprotein structures can be disrupted.[11][12] For plasma samples, while some analytes show little change after the first few cycles, significant changes can occur after multiple thaws.[13] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[7]
Q4: What type of container should I use to store my this compound samples?
A4: For this compound dissolved in organic solvents, always use glass containers with Teflon-lined closures.[3] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be avoided as organic solvents can leach plasticizers and other impurities, which can contaminate your sample.[3][14] For aqueous biological samples like serum and plasma, medical-grade polypropylene cryovials are suitable for freezer storage.[7]
Q5: Should I add antioxidants to my this compound solutions?
A5: Yes, for this compound standards dissolved in organic solvents, adding an antioxidant is a highly effective strategy to inhibit auto-oxidation.[1] Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant that acts as a free radical scavenger.[1][15] Natural antioxidants such as vitamin E (alpha-tocopherol) and polyphenols also show promise in preventing this compound oxidation.[15][16][17]
Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during your experiments, complete with step-by-step protocols.
Issue 1: Suspected Degradation of a this compound Standard
Symptoms:
-
Inconsistent or non-reproducible results in your assays.
-
Appearance of unexpected peaks in your chromatogram (e.g., HPLC, GC).[1]
-
Visible discoloration or change in the physical appearance of the solid this compound standard.[1]
Causality Analysis: The most likely cause is the auto-oxidation of this compound due to prolonged exposure to oxygen, light, or elevated temperatures.[1] Metal ion impurities in solvents can also act as catalysts, accelerating this degradation.[1]
dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for suspected this compound standard degradation.
Protocol for Assessing this compound Standard Integrity:
-
Visual Inspection:
-
Carefully observe the solid this compound standard. Any yellowing, clumping, or waxy appearance suggests significant degradation. If observed, discard the standard immediately.[1]
-
-
Preparation of the Test Solution:
-
Chromatographic Analysis:
-
Analyze both the suspect and control samples using a suitable chromatographic method (e.g., HPLC-UV, GC-MS).[20][21][22]
-
For HPLC: Use a C18 column with a mobile phase such as acetonitrile/isopropanol. Monitor at a low wavelength (e.g., 205-210 nm) where this compound and its early oxidation products absorb.
-
For GC-MS: Derivatization is often required. This method is highly sensitive for identifying specific oxysterols.[22]
-
-
Data Interpretation:
-
Compare the chromatograms. The presence of significant peaks in the suspect sample that are absent in the control sample is indicative of degradation products (oxysterols).[1]
-
If degradation is confirmed, discard the old standard and review your storage procedures. Ensure storage is at -20°C or below, in the dark, and with minimal headspace.[1]
-
Issue 2: Variability in this compound Measurements from Stored Biological Samples
Symptoms:
-
Poor correlation between results from freshly processed samples and those stored for a period.
-
A noticeable decrease in total this compound or HDL-cholesterol concentrations over time.[23]
-
Increased sample-to-sample variability in a longitudinal study.
Causality Analysis: This variability can stem from several factors:
-
Improper Storage Temperature: Storage at temperatures above -20°C can lead to enzymatic and non-enzymatic degradation.[6][8]
-
Repeated Freeze-Thaw Cycles: This is a major contributor to variability, as it can alter lipoprotein structures, affecting precipitation-based assays and leading to lipid redistribution.[11][12][23]
-
Oxidation: Biological samples are also susceptible to oxidation, especially if they are not handled quickly and protected from air and light.[2][24]
Protocol for Best Practices in Biological Sample Handling and Storage:
-
Sample Processing:
-
Aliquoting:
-
Before the initial freeze, divide the serum or plasma into multiple, smaller, single-use aliquots in appropriate cryovials.
-
This is the most effective way to prevent the damage caused by repeated freeze-thaw cycles of a bulk sample.
-
-
Freezing and Storage:
-
Thawing:
By adhering to these rigorous protocols, you can significantly enhance the reliability and reproducibility of your data, ensuring the long-term integrity of your invaluable this compound-containing samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring the formation of this compound oxidation products in model systems using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Time collection and storage conditions of lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. maxwellsci.com [maxwellsci.com]
- 9. Stability of total this compound, high-density-lipoprotein this compound, and triglycerides in frozen sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of sample handling and storage on quantitative lipid analysis in human serum [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. I’m a doctor. Here are 10 science-backed tips to get healthier. - The Washington Post [washingtonpost.com]
- 15. This compound oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Natural Antioxidants in the Inhibition of this compound Oxidation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ejmoams.com [ejmoams.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analytical methods for this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. HDL structure and function is profoundly affected when stored frozen in the absence of cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Interference in Enzymatic Cholesterol Assays
Welcome to the technical support center for enzymatic cholesterol quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during this compound measurement. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the accuracy and reliability of your results.
The Foundation: Understanding the Enzymatic this compound Assay
Most colorimetric and fluorometric enzymatic this compound assays are based on a coupled reaction system, commonly the this compound Oxidase/Peroxidase (CHOD-PAP) method.[1][2] Understanding this pathway is critical to diagnosing interference.
-
Hydrolysis: this compound esters, the predominant form of this compound in plasma, are first hydrolyzed by this compound esterase (CE) to yield free this compound and fatty acids.[2][3]
-
Oxidation: this compound oxidase (CHOD) then oxidizes the free this compound, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[2][3]
-
Detection: The H₂O₂ produced is the key to quantification. In the presence of horseradish peroxidase (HRP), it reacts with a chromogenic probe (like a combination of phenol and 4-aminoantipyrine, 4-AAP) to produce a colored or fluorescent product.[1][2] The intensity of this signal is directly proportional to the this compound concentration in the sample.[1]
Interference can occur at any stage of this process, either by affecting the enzymes or by reacting with the components of the detection system.
Caption: Workflow of a typical enzymatic this compound assay, highlighting key reaction steps and common points of interference.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My this compound readings are unexpectedly low, or I'm losing signal over time. What's happening?
Answer: Falsely decreased this compound values are often the result of chemical interference, where a substance in your sample directly consumes the hydrogen peroxide (H₂O₂) generated in the assay, preventing it from reacting with the detection probe.[3][4]
-
Probable Cause 1: Ascorbic Acid (Vitamin C)
-
Mechanism: Ascorbic acid is a potent reducing agent that directly scavenges H₂O₂. This is a common issue in samples from subjects taking high-dose vitamin C supplements.[5] The interference is significant enough that even small concentrations can lead to substantially lower this compound readings.[6][7]
-
Solution:
-
Pre-treat with Ascorbate Oxidase: The most effective solution is to add ascorbate oxidase to your sample or reaction mixture.[5] This enzyme specifically catalyzes the oxidation of ascorbic acid to dehydroascorbic acid, which does not interfere with the peroxidase reaction.[5] Many commercial kits now include ascorbate oxidase for this reason.[5]
-
Sample Blank: While a sample blank can correct for background color, it cannot correct for this type of chemical interference.
-
-
-
Probable Cause 2: Bilirubin
-
Mechanism: High concentrations of bilirubin (hyperbilirubinemia) can cause both chemical and spectral interference.[4] Bilirubin can be oxidized by H₂O₂, reducing the amount available for the chromogenic reaction and thus lowering the apparent this compound concentration.[8][9]
-
Solution:
-
Sample Dilution: Dilute the sample with the assay buffer to bring the bilirubin concentration below the interference threshold (often cited as <10 mg/dL, but this is kit-dependent).[1] Remember to account for the dilution factor in your final calculations.
-
Use a Sample Blank: Prepare a parallel reaction for the icteric sample where the this compound oxidase is omitted. This will account for the baseline absorbance of bilirubin and any non-specific reactions. Subtract this blank reading from your test sample reading.[1]
-
-
Question 2: The absorbance of my "zero this compound" blank is very high, or my results are falsely elevated. What could be the cause?
Answer: High background noise or falsely elevated results often point to spectral interference or contamination.
-
Probable Cause 1: Hemolysis (Hemoglobin)
-
Mechanism: Hemolysis, the rupture of red blood cells, releases hemoglobin into the sample. Hemoglobin has a strong absorbance in the same wavelength range (around 500-570 nm) used by many colorimetric this compound assays, leading to a positive spectral interference.[6][10]
-
Solution:
-
Proper Sample Handling: The best solution is prevention. Avoid vigorous shaking or improper collection techniques that can cause hemolysis.[11] Centrifuge samples properly to separate serum or plasma.
-
Use a Sample Blank: For samples with unavoidable mild hemolysis, a sample blank is essential. Prepare a blank by substituting the assay reagent with a buffer or saline and measure its absorbance. Subtracting this value can help correct for the intrinsic color of the sample.[1]
-
Wavelength Correction: Some advanced plate readers and kits allow for bichromatic readings, measuring absorbance at a secondary wavelength (e.g., 600-650 nm) where the chromophore doesn't absorb but hemoglobin does.[12] This allows for subtraction of the interference.
-
-
-
Probable Cause 2: Lipemia (High Triglycerides)
-
Mechanism: Lipemic or turbid samples, often due to high levels of triglycerides, can scatter light, leading to artificially high absorbance readings.[13][14] This is a physical interference rather than a chemical one.
-
Solution:
-
High-Speed Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the lipids. Carefully collect the infranatant (the clear layer below the fatty top layer) for analysis.[15]
-
Solvent Extraction: For cellular or tissue samples, a lipid extraction step using a solvent mixture like chloroform:isopropanol:NP-40 can remove interfering lipids.[16]
-
Use a Sample Blank: A sample blank can partially correct for turbidity.[13]
-
-
-
Probable Cause 3: Peroxide Contamination
-
Mechanism: Solvents used for lipid extraction (like isopropanol) or the samples themselves can sometimes be contaminated with endogenous peroxides.[17] These peroxides will react directly with the HRP and chromogen, producing a high background signal independent of this compound.
-
Solution:
-
Question 3: My results are inconsistent between replicates or different dilutions of the same sample. What does this indicate?
Answer: Poor precision or a lack of linearity upon dilution suggests a matrix effect. The "matrix" refers to all the components in your sample other than the analyte of interest (this compound). These components can interfere with the assay in a concentration-dependent manner.
-
Mechanism: Components in a complex matrix (like serum, plasma, or cell lysate) can non-specifically bind to the enzymes, sequester this compound, or otherwise inhibit the reaction. When you dilute the sample, you also dilute the interfering substance, leading to non-linear results.
-
Solution: Perform a Spike and Recovery Experiment
-
Purpose: This is the gold-standard experiment to validate your assay for a specific sample matrix.[18][19] It determines if you can accurately measure a known amount of this compound "spiked" into your sample.
-
Protocol: See the detailed "Spike and Recovery" protocol below. An acceptable recovery is typically within 80-120%.[18]
-
Interpretation:
-
Low Recovery (<80%): Indicates that something in your matrix is inhibiting the assay. You may need to dilute your samples further or use a sample cleanup/extraction protocol.
-
High Recovery (>120%): Suggests that the matrix is enhancing the signal or there is cross-reactivity with other molecules.
-
Good Recovery (80-120%): Confirms that your sample matrix is compatible with the assay at the tested dilution.[18]
-
-
Key Experimental Protocols
Protocol 1: Preparation of a Sample Blank
A sample blank is crucial for correcting for intrinsic color or turbidity from interfering substances like bilirubin and hemoglobin.
-
Set up parallel reactions: For each sample you are testing, prepare two wells.
-
"Test" Well: Add your sample and the complete assay reaction mix (containing all enzymes) according to the kit protocol.
-
"Blank" Well: Add your sample and a "blanking reagent." This reagent should be identical to the main reaction mix but lacking a critical enzyme , usually this compound oxidase or peroxidase. If a specific blanking reagent is not provided, use the assay buffer.
-
Incubate both wells as per the protocol.
-
Measure the absorbance or fluorescence of both the "Test" and "Blank" wells.
-
Calculate the corrected value: Corrected Absorbance = Absorbance (Test) - Absorbance (Blank).
-
Use this corrected absorbance to determine the this compound concentration from your standard curve.
Protocol 2: Spike and Recovery Experiment
This protocol validates that your sample matrix does not interfere with the assay's ability to quantify this compound accurately.[20]
-
Sample Preparation:
-
Select a representative sample pool.
-
Divide the sample into two aliquots: "Unspiked" and "Spike."
-
-
Spiking:
-
To the "Spike" aliquot, add a small volume of a concentrated this compound standard. The final concentration of the added this compound should be in the mid-to-high range of your standard curve.[18]
-
To the "Unspiked" aliquot, add an equal volume of the assay buffer or the solvent used for the standard to account for any dilution effects.
-
-
Assay:
-
Measure the this compound concentration in both the "Unspiked" and "Spike" samples using your standard assay protocol.
-
-
Calculation:
-
% Recovery = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spike Concentration] * 100
-
-
Analysis:
-
An acceptable recovery range is typically 80-120%.[18] If your results fall outside this range, you must troubleshoot a matrix effect (e.g., by further diluting the sample).
-
Caption: A logical workflow for performing a spike and recovery experiment to validate an assay against matrix effects.
Summary of Common Interferences
| Interfering Substance | Mechanism of Interference | Typical Effect on Result | Recommended Mitigation Strategy |
| Ascorbic Acid | Chemical: Scavenges H₂O₂ | Falsely Low[5] | Pre-treatment with Ascorbate Oxidase[5] |
| Bilirubin | Chemical (H₂O₂ consumption) & Spectral | Falsely Low[4][6] | Sample Dilution, Use of a Sample Blank[1] |
| Hemoglobin | Spectral: Absorbs light at detection λ | Falsely High[10] | Proper Sample Handling, Sample Blank, Bichromatic Correction[1] |
| Triglycerides (Lipemia) | Physical: Light scattering/turbidity | Falsely High[13] | High-Speed Centrifugation, Sample Blank[15] |
| Other Sterols | Enzymatic: Cross-reactivity with CHOD | Falsely High[21] | Chromatographic methods (if specificity is critical)[3] |
| Thiols (DTT, β-ME) | Chemical: Destabilizes colorimetric probe | Falsely Low | Avoid in sample buffer; if unavoidable, requires validation[22] |
Frequently Asked Questions (FAQs)
Q1: Can I use plasma instead of serum? What anticoagulants are acceptable? A: Yes, plasma can often be used, but the choice of anticoagulant is critical. Heparin and EDTA are generally acceptable.[2][23] Avoid using fluoride, citrate, or oxalate, as these can interfere with the enzymatic reactions and lead to falsely low results.[1][11] Note that this compound levels in EDTA plasma may be about 3% lower than in serum.[23]
Q2: My sample is from a non-human species. Do I need to do any special validation? A: Absolutely. The composition of the sample matrix can vary significantly between species. It is essential to perform a full validation, including a spike and recovery experiment and a linearity of dilution assessment, to ensure the assay is accurate for your specific sample type.
Q3: The assay kit mentions that this compound oxidase can react with other sterols. How significant is this? A: This is a known limitation of many enzymatic assays. This compound oxidase can show cross-reactivity with other structurally similar 3-β-hydroxysterols, such as plant sterols (e.g., β-sitosterol, campesterol).[21] In most clinical samples, the concentration of these other sterols is insignificant. However, if you are working with samples from subjects on plant sterol-enriched diets or with rare genetic disorders like phytosterolemia, this cross-reactivity could lead to a significant overestimation of this compound.[21] In such cases, a more specific method like gas or liquid chromatography may be necessary.[3]
Q4: How should I normalize my results when working with cultured cells? A: When measuring this compound from cell lysates or secretions, it's crucial to normalize the results to account for variations in cell number between wells. A common and robust method is to measure the total protein content in the corresponding cell lysate (e.g., using a BCA assay) and express the results as µg of this compound per mg of total protein.[24]
References
- 1. biolinediagnostics.com [biolinediagnostics.com]
- 2. nsbiotec.com [nsbiotec.com]
- 3. Analytical methods for this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Definition of icteric interference index for six biochemical analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total this compound Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with the enzymic measurement of this compound in serum by use of five reagent kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Interference with the enzymic measurement of this compound in serum by use of five reagent kits. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bilirubin interference with determination of uric acid, this compound, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. labtest.com.br [labtest.com.br]
- 12. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 13. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests [en.seamaty.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A simple and sensitive enzymatic method for this compound quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Specificity of the commonly used enzymatic assay for plasma this compound determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. mdcpp.com [mdcpp.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Validation of New Fluorescent Probes for Live-Cell Cholesterol Imaging
Welcome to the technical support center for the validation of novel fluorescent probes designed for live-cell cholesterol imaging. This guide is intended for researchers, scientists, and drug development professionals who are navigating the complexities of visualizing and quantifying this compound dynamics in living cells. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and validate your new this compound probes effectively.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with new fluorescent this compound probes.
Q1: My fluorescent this compound probe is showing a lot of non-specific background staining. What are the likely causes and how can I fix it?
A1: High background or non-specific staining is a frequent issue. The primary causes often relate to probe aggregation, inappropriate probe concentration, or interactions with components in the cell culture medium.
-
Probe Aggregation: Many fluorescent probes, especially lipophilic ones, can form aggregates in aqueous solutions like your imaging buffer. These aggregates can stick non-specifically to cell surfaces or coverslips.
-
Troubleshooting:
-
Sonication: Briefly sonicate your probe stock solution before diluting it into your final imaging medium.
-
Solvent Optimization: Ensure your probe is fully dissolved in its stock solvent (e.g., DMSO, ethanol) before further dilution. Minimize the final concentration of the organic solvent in your imaging medium (typically <0.5%).
-
Carrier Proteins: For this compound analogs, using a carrier like methyl-β-cyclodextrin (MβCD) can improve solubility and delivery to the cells.[1][2]
-
-
-
Probe Concentration: Using a probe concentration that is too high can lead to saturation of specific binding sites and increased non-specific interactions.
-
Troubleshooting:
-
Titration: Perform a concentration titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio without excessive background. Start with a low concentration and incrementally increase it.
-
-
-
Medium Components: Components in your cell culture medium, particularly serum, can interact with the probe. Serum contains lipoproteins that can bind to your this compound probe, leading to high extracellular fluorescence.[3][4]
-
Troubleshooting:
-
Serum-Free Medium: Whenever possible, perform the final probe incubation and imaging in a serum-free medium or a balanced salt solution (e.g., HBSS).[4]
-
Wash Steps: Increase the number and duration of wash steps after probe incubation to remove unbound probe and medium components.
-
-
Q2: The signal from my probe is very weak or fades quickly. What's happening and what can I do?
A2: Weak or rapidly fading signals are typically due to low probe uptake, photobleaching, or inherent properties of the fluorophore.
-
Low Probe Uptake: The probe may not be efficiently incorporated into the cellular membranes.
-
Troubleshooting:
-
Incubation Time and Temperature: Optimize the incubation time and temperature. Some probes require longer incubation periods to reach equilibrium. Most live-cell incubations are performed at 37°C.
-
Delivery Method: As mentioned, using a carrier like MβCD can facilitate the delivery of this compound analogs into the plasma membrane.
-
-
-
Photobleaching: The fluorophore is being irreversibly damaged by the excitation light. This is a common issue, especially with probes like filipin.[5]
-
Troubleshooting:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium with an antifade agent. For live-cell imaging, some antifade reagents compatible with living cells are available.[6]
-
Imaging Modality: If available, consider using imaging techniques that are less prone to photobleaching, such as spinning disk confocal or two-photon microscopy.[7]
-
-
-
Inherent Probe Properties: Some this compound analogs, like the intrinsically fluorescent sterols dehydroergosterol (DHE) and cholestatrienol (CTL), have inherently low quantum yields and are prone to photobleaching.[7][8][9]
-
Troubleshooting:
-
Sensitive Detection: Use a highly sensitive camera (e.g., an EMCCD or sCMOS camera) to detect the weak signal.
-
Alternative Probes: If the signal is too low for your application, you may need to consider a brighter probe, such as a BODIPY-conjugated this compound, while being mindful of its potential to alter this compound trafficking.[8][10]
-
-
Q3: How do I know if my fluorescent this compound probe is behaving like endogenous this compound?
A3: This is a critical validation step. A fluorescent analog should ideally mimic the biophysical properties and trafficking pathways of natural this compound.[7][11]
-
Biophysical Mimicry: The probe should partition into lipid domains in a similar manner to this compound.
-
Validation Experiment: A common in vitro assay is to use giant unilamellar vesicles (GUVs) with defined lipid compositions to observe the partitioning of the probe into liquid-ordered (Lo) and liquid-disordered (Ld) phases.[8][12] Your probe should preferentially partition into the Lo phase, which is enriched in this compound and sphingolipids.
-
-
Trafficking Fidelity: The probe's movement within the cell should mirror that of endogenous this compound.
-
Validation Experiment: Compare the localization of your probe with established this compound markers. For example, in Niemann-Pick type C (NPC) disease model cells, unesterified this compound accumulates in late endosomes/lysosomes. A valid probe should show a similar accumulation pattern.[10][13]
-
Co-localization Studies: Perform co-localization experiments with known organelle markers to track the probe's trafficking pathway. For instance, after internalization from the plasma membrane, this compound is transported to the endoplasmic reticulum for esterification.[14]
-
Q4: My cells look unhealthy or are dying after I add the probe. What could be the cause?
A4: Cell health is paramount in live-cell imaging. Probe-induced cytotoxicity can arise from the probe itself, the delivery vehicle, or the imaging process.
-
Probe-Induced Toxicity: Some probes can be toxic at higher concentrations or after prolonged exposure. Filipin, for example, perturbs membrane structure and is generally not suitable for live-cell imaging.[13][15]
-
Troubleshooting:
-
Toxicity Assay: Perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) at different probe concentrations and incubation times.
-
Lower Concentration/Shorter Incubation: Use the lowest effective concentration for the shortest possible time.
-
-
-
Solvent/Carrier Toxicity: The solvent used to dissolve the probe (e.g., DMSO) or the carrier (e.g., MβCD) can be toxic to cells at certain concentrations.
-
Troubleshooting:
-
Vehicle Control: Always include a vehicle control in your experiments (cells treated with the same concentration of solvent/carrier without the probe).
-
Minimize Solvent Concentration: Keep the final concentration of organic solvents in the medium as low as possible.
-
-
-
Phototoxicity: The excitation light, especially at shorter wavelengths (e.g., UV light for DHE), can generate reactive oxygen species that damage and kill cells.[6][9]
-
Troubleshooting:
-
Reduce Light Exposure: Use the lowest possible light intensity and exposure time.
-
Longer Wavelength Probes: Whenever possible, use probes that are excited by longer, less energetic wavelengths of light.
-
Time-Lapse Imaging: During time-lapse experiments, increase the interval between image acquisitions to allow cells to recover.
-
-
II. Troubleshooting Guides
Guide 1: Distinguishing True this compound Localization from Probe Artifacts
A common pitfall is misinterpreting probe localization as true this compound distribution. This guide provides a workflow to validate the observed staining pattern.
Workflow for Validating Probe Localization
Caption: Workflow for validating probe localization through biochemical perturbation.
Step-by-Step Protocol: this compound Depletion and Enrichment
-
Cell Preparation: Plate your cells of interest on imaging-compatible dishes or slides and allow them to adhere.
-
This compound Depletion:
-
Prepare a fresh solution of methyl-β-cyclodextrin (MβCD) in serum-free medium at a concentration of 1-10 mM. The optimal concentration should be determined empirically for your cell type to avoid cytotoxicity.
-
Wash the cells with warm PBS.
-
Incubate the cells with the MβCD solution for 30-60 minutes at 37°C.[1]
-
-
This compound Enrichment:
-
Prepare a this compound-MβCD complex solution. A common starting point is a 1:8 molar ratio of this compound to MβCD.
-
Wash the cells with warm PBS.
-
Incubate the cells with the this compound-MβCD complex for 1 hour at 37°C.
-
-
Staining and Imaging:
-
After the depletion or enrichment step, wash the cells and proceed with your fluorescent probe staining protocol.
-
Acquire images and quantify the fluorescence intensity and distribution.
-
Expected Outcome: A valid this compound probe should show a significant decrease in signal after this compound depletion and a potential increase or redistribution after enrichment.
Guide 2: Addressing Probe-Specific Issues
Different classes of this compound probes have unique challenges. This section provides specific advice for commonly used probe types.
Probe-Specific Troubleshooting Table
| Probe Type | Common Issues | Recommended Actions |
| Filipin | - Rapid photobleaching[5]- Membrane perturbation[13][15]- Not suitable for live-cell imaging[13]- Potential off-target binding (e.g., to GM1 gangliosides)[8] | - Image immediately after staining.- Use minimal light exposure.- Primarily for fixed-cell endpoint assays.- Co-stain with a GM1 marker to check for specificity in your system. |
| BODIPY-Cholesterol (e.g., TopFluor-Cholesterol) | - The bulky BODIPY tag can alter trafficking and metabolism compared to native this compound.[8][10]- May be preferentially effluxed from cells or esterified at different rates.[10] | - Perform validation experiments comparing its trafficking to known this compound pathways.- Be cautious when interpreting dynamic trafficking studies over long periods.- Consider it a useful tool for visualizing endocytic sterol trafficking but be aware of potential artifacts in other pathways.[8] |
| NBD-Cholesterol | - The NBD group can lead to an "upside-down" orientation in the membrane.[8]- Often mis-targeted to mitochondria.[8][16]- High environmental sensitivity of the fluorophore can complicate quantitative analysis.[8] | - Use with caution and extensively validate its subcellular localization with mitochondrial markers.- Generally not recommended for accurately mimicking this compound behavior in most cellular membranes. |
| DHE and CTL (Intrinsic Probes) | - Require UV excitation, which can be phototoxic.[9]- Low quantum yield and high photobleaching propensity.[8][9]- Potential for chromatic aberration when co-imaging with visible-light fluorophores.[8] | - Use a two-photon microscope if available to minimize phototoxicity.- Employ a highly sensitive detector.- Use objectives corrected for chromatic aberration across a wide spectral range or perform software-based corrections. |
| Protein-Based Biosensors (e.g., D4 probes) | - Can only detect "accessible" this compound, not the entire cellular pool.[17][18]- Expression of the protein probe could potentially perturb cellular functions. | - Use in conjunction with other methods to get a complete picture of this compound distribution.- Perform control experiments with cells not expressing the biosensor.- Use the lowest possible expression level that gives a detectable signal. |
III. Experimental Protocols
Protocol 1: Quantitative Analysis of Probe Colocalization with Organelle Markers
This protocol provides a framework for quantitatively assessing the subcellular distribution of your new this compound probe.
-
Cell Transfection/Staining:
-
If using fluorescent protein-tagged organelle markers (e.g., LAMP1-GFP for lysosomes, Calnexin-RFP for ER), transfect cells 24-48 hours before imaging.
-
Alternatively, use live-cell organelle staining dyes according to the manufacturer's instructions.
-
-
Probe Incubation: Incubate the cells with your new fluorescent this compound probe at its predetermined optimal concentration and duration.
-
Image Acquisition:
-
Acquire multi-channel fluorescence images using a confocal microscope.
-
Ensure there is no bleed-through between the channels.
-
Acquire a Z-stack of images to cover the entire cell volume.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to perform a colocalization analysis.
-
Thresholding: Set an appropriate threshold for each channel to exclude background noise.
-
Colocalization Coefficients: Calculate Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficients (M1 and M2).
-
PCC: Measures the linear relationship between the intensities of the two channels. A value close to +1 indicates strong positive correlation.
-
M1/M2: Represent the fraction of the probe's fluorescence that colocalizes with the organelle marker, and vice-versa.
-
-
Logical Flow for Colocalization Analysis
Caption: A streamlined workflow for quantitative colocalization analysis.
IV. References
-
Jo, Y., & Debose-Boyd, R. A. (2020). Control of this compound synthesis through regulated ER-associated degradation of HMG CoA reductase. Annual review of biochemistry, 89, 219-241. --INVALID-LINK--
-
Alpy, F., & Tomasetto, C. (2024). Methods for Visualizing and Quantifying this compound Distribution in Mammalian Cells Using Filipin and D4 Probes. Methods in Molecular Biology, 2818, 113-131. --INVALID-LINK--
-
Wüstner, D., Modzel, M., & Solanko, L. M. (2017). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular this compound Transport. Methods in Molecular Biology, 1583, 111-137. --INVALID-LINK--
-
Ritter, P., Yousefi, K., Ramirez, J., Dykxhoorn, D. M., Mendez, A. J., & Shehadeh, L. A. (2022). LDL this compound Uptake Assay: Live Cell Imaging Analysis-Cell Health Monitoring. JoVE (Journal of Visualized Experiments), (186), e58564. --INVALID-LINK--
-
Konopka, J., et al. (2018). Addressable this compound Analogs for Live Imaging of Cellular Membranes. Angewandte Chemie International Edition, 57(40), 13133-13137. --INVALID-LINK--
-
Das, A., et al. (2014). Evaluation of the available this compound concentration in the inner leaflet of the plasma membrane of mammalian cells. eLife, 3, e02882. --INVALID-LINK--
-
Jia, Z., et al. (2021). Quantitative imaging of lipid droplets in single cells. Journal of Lipid Research, 62, 100062. --INVALID-LINK--
-
Holtta-Vuori, M., et al. (2016). Use of BODIPY-Cholesterol (TF-Chol) for Visualizing Lysosomal this compound Accumulation. Traffic, 17(9), 1054-1060. --INVALID-LINK--
-
Alpy, F., & Tomasetto, C. (2024). Methods for Visualizing and Quantifying this compound Distribution in Mammalian Cells Using Filipin and D4 Probes. Springer Nature Experiments. --INVALID-LINK--
-
Wüstner, D., Modzel, M., & Solanko, L. M. (2017). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular this compound Transport. Semantic Scholar. --INVALID-LINK--
-
Rubio, V., et al. (2024). Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. Scientific Reports, 14(1), 1-15. --INVALID-LINK--
-
Avanti Polar Lipids. (2025). Fluorescent Probes & Labeled Lipids: FAQ Guide. --INVALID-LINK--
-
Asanuma, M., et al. (2015). Synthesis and validation of novel this compound-based fluorescent lipids designed to observe the cellular trafficking of cationic liposomes. Bioorganic & Medicinal Chemistry Letters, 25(20), 4448-4452. --INVALID-LINK--
-
Holtta-Vuori, M., et al. (2016). Use of BODIPY-Cholesterol (TF-Chol) for Visualizing Lysosomal this compound Accumulation. ResearchGate. --INVALID-LINK--
-
Wüstner, D., et al. (2012). Analysis of this compound trafficking with fluorescent probes. Chemistry and Physics of Lipids, 165(5), 517-535. --INVALID-LINK--
-
Theret, N., et al. (1990). A cell culture system for screening human serum for ability to promote cellular this compound efflux. Relations between serum components and efflux, esterification, and transfer. Arteriosclerosis, Thrombosis, and Vascular Biology, 10(4), 419-429. --INVALID-LINK--
-
Larsson, S. (2010). Optimisation of protocols for detection of free this compound and niemann-pick type c 1 and 2 protein. DiVA portal. --INVALID-LINK--
-
Sankaranarayanan, S., et al. (2014). Synthesis of this compound Analogs Bearing BODIPY Fluorophores by Suzuki or Liebeskind-Srogl Cross Coupling and Evaluation of Their Potential for Visualization of this compound Pools. ChemBioChem, 15(14), 2096-2106. --INVALID-LINK--
-
MedchemExpress. (n.d.). BODIPY-Cholesterol. --INVALID-LINK--
-
Rubio, V., et al. (2024). Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. Scientific Reports, 14(1), 809. --INVALID-LINK--
-
Pisoni, M., et al. (2023). The Antifungal Antibiotic Filipin as a Diagnostic Tool of this compound Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(2), 1404. --INVALID-LINK--
-
ResearchGate. (2014). Is there another stain besides Filipin III for this compound?. --INVALID-LINK--
-
He, H., et al. (2016). Exploring in vivo this compound-mediated interactions between activated EGF receptors in plasma membrane with single-molecule optical tracking. BMC Biophysics, 9(1), 1-12. --INVALID-LINK--
-
Wüstner, D., et al. (2005). Plasma Membrane Sterol Distribution Resembles the Surface Topography of Living Cells. Molecular Biology of the Cell, 16(8), 3943-3954. --INVALID-LINK--
-
BMG LABTECH. (n.d.). NR12S for plasma membrane this compound levels. --INVALID-LINK--
-
Wüstner, D. (2007). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular this compound Transport. IUBMB life, 59(10), 615-629. --INVALID-LINK--
-
Rubio, V., et al. (2024). Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. Scientific Reports, 14, 809. --INVALID-LINK--
-
Smirnov, A. Y., et al. (2003). New fluorescent this compound analogs as membrane probes. Biophysical journal, 84(4), 2476-2487. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Filipin III solution suitable for staining. --INVALID-LINK--
-
Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. --INVALID-LINK--
-
ResearchGate. (n.d.). Filipin can be used in live-cell imaging, but it inhibits... --INVALID-LINK--
-
Stawikowski, M. J. (2024). Novel Fluorescent Probes Illuminate this compound Dynamics in Live Cells. AZoLifeSciences. --INVALID-LINK--
-
Wüstner, D., et al. (2012). Analysis of this compound Trafficking with Fluorescent Probes. ResearchGate. --INVALID-LINK--
-
Wüstner, D., Modzel, M., & Solanko, L. M. (2017). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular this compound Transport. Springer Nature Experiments. --INVALID-LINK--
-
Okamura, D., et al. (2021). The amount of membrane this compound required for robust cell adhesion and proliferation in serum-free condition. PLOS ONE, 16(6), e0252732. --INVALID-LINK--
-
Posse, K. F., et al. (2012). A Fluorescent Glycolipid-Binding Peptide Probe Traces this compound Dependent Microdomain-Derived Trafficking Pathways. PLOS ONE, 7(5), e35254. --INVALID-LINK--
-
ResearchGate. (n.d.). Immunolabeling artifacts and the need for live-cell imaging. --INVALID-LINK--
-
He, J., et al. (2017). Mechanistic Insights into the this compound-dependent Binding of Perfringolysin O-based Probes and Cell Membranes. Scientific Reports, 7(1), 1-12. --INVALID-LINK--
-
Paila, Y. D., et al. (2010). Membrane this compound Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated this compound. The Journal of biological chemistry, 285(39), 30048-30059. --INVALID-LINK--
-
Koh, Y. Q., et al. (2023). Visualization of accessible this compound using a GRAM domain-based biosensor. Nature Communications, 14(1), 6796. --INVALID-LINK--
References
- 1. Exploring in vivo this compound-mediated interactions between activated EGF receptors in plasma membrane with single-molecule optical tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Membrane Sterol Distribution Resembles the Surface Topography of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell culture system for screening human serum for ability to promote cellular this compound efflux. Relations between serum components and efflux, esterification, and transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The amount of membrane this compound required for robust cell adhesion and proliferation in serum-free condition | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of BODIPY‐this compound (TF‐Chol) for Visualizing Lysosomal this compound Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular this compound Transport. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The Antifungal Antibiotic Filipin as a Diagnostic Tool of this compound Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDL this compound Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular this compound Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Visualization of accessible this compound using a GRAM domain-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Cholesterol-Lowering Drug Targets In Vitro
For researchers, scientists, and drug development professionals, the journey from identifying a novel cholesterol-lowering target to a viable therapeutic is paved with rigorous validation. This guide provides an in-depth comparison of essential in vitro methodologies, grounded in scientific expertise and practical insights. We will navigate the critical decisions, from selecting the right cellular model to executing precise, self-validating assays that deliver trustworthy and actionable data.
The Landscape of this compound Regulation: Choosing Your Target
This compound homeostasis is a finely tuned network of synthesis, uptake, and efflux pathways.[1][2] While statins, targeting HMG-CoA reductase (HMGCR) in the synthesis pathway, and PCSK9 inhibitors, which prevent the degradation of the LDL receptor (LDLR), are cornerstone therapies, the search for novel targets continues.[3][4][5] Emerging targets often focus on different nodes within this network, such as transcription factors like SREBP2 that govern the expression of multiple lipid-related genes, or transporters like ABCA1 involved in this compound efflux.[6][7][8][9]
The initial step in your validation journey is to understand the mechanism of your target. Is it an enzyme in the this compound biosynthesis pathway?[1] Does it regulate the expression or stability of the LDL receptor? Or does it play a role in the reverse this compound transport pathway?[1] Answering this fundamental question will dictate your experimental strategy.
Below is a simplified representation of key pathways, providing a conceptual map for target validation.
References
- 1. This compound metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9: From Discovery and Validation to Therapy - American College of Cardiology [acc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Progress of potential drugs targeted in lipid metabolism research [frontiersin.org]
- 6. Novel insights into this compound regulation may lead to new therapies for heart disease | Houston Methodist Newsroom [houstonmethodist.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Potential Drug Targets for this compound Regulation to Treat Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Statin and PCSK9 Inhibitor Action on Cellular Cholesterol
For researchers at the forefront of cardiovascular drug development, a granular understanding of how lipid-lowering agents modulate cholesterol at the cellular level is paramount. Statins and PCSK9 inhibitors represent two cornerstone therapies, yet they operate through fundamentally distinct mechanisms to achieve the common goal of lowering low-density lipoprotein this compound (LDL-C). This guide provides an in-depth comparative analysis of their effects on cellular this compound homeostasis, supported by experimental frameworks for their evaluation.
Introduction: The Centrality of the LDL Receptor in this compound Homeostasis
Cellular this compound levels are maintained through a tightly regulated network of synthesis, uptake, and efflux. The low-density lipoprotein receptor (LDLR) is the lynchpin of this system, primarily expressed on hepatocytes, where it is responsible for clearing circulating LDL particles from the bloodstream.[1] The lifecycle of the LDLR—its synthesis, transit to the cell surface, internalization of LDL, and subsequent recycling or degradation—is the critical battleground where both statins and PCSK9 inhibitors exert their influence.
Section 1: The Statin Mechanism: A Supply-Side Intervention
Statins function by targeting the endogenous production of this compound. Their primary action is the competitive inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of this compound synthesis.[2][3][4]
Upstream Effects: SREBP-2 Pathway Activation
By reducing intracellular this compound synthesis, statins create a state of perceived cellular this compound deficit.[2] This depletion is sensed by the Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor.[5][6] In response to low sterol levels, the SREBP-2 precursor is proteolytically cleaved, releasing its active N-terminal fragment, which translocates to the nucleus.[7]
Downstream Consequences: Upregulation of LDLR Expression
Once in the nucleus, the active form of SREBP-2 binds to sterol regulatory elements in the promoter regions of target genes.[6] A primary target is the LDLR gene.[8] This results in increased transcription and synthesis of LDLR protein, leading to a higher density of LDL receptors on the hepatocyte surface.[2][9] The increased receptor population enhances the clearance of LDL-C from circulation.[10]
However, this mechanism has an inherent feedback loop that tempers its efficacy. The PCSK9 gene is also a target of SREBP-2.[1] Consequently, statin therapy not only increases LDLR expression but also upregulates the very protein responsible for its degradation, partially attenuating the net effect.[11][12]
Figure 1. Statin-mediated upregulation of the LDLR via the SREBP-2 pathway.
Section 2: The PCSK9 Inhibitor Mechanism: A Post-Translational Defense
PCSK9 inhibitors work extracellularly and within the endosomal pathway to protect the existing LDLR population from degradation. They do not directly affect this compound synthesis.
The Role of PCSK9 in LDLR Degradation
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a secreted protein that acts as a natural regulator of LDLR levels.[13] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[14][15] When the LDLR-LDL complex is internalized into the cell via endocytosis, the bound PCSK9 prevents the necessary conformational change that allows the receptor to recycle back to the cell surface.[16][17] Instead, PCSK9 redirects the entire complex to the lysosome for degradation.[14][15] This action effectively reduces the number of active LDLRs, thereby decreasing LDL-C clearance.
Recent findings indicate that PCSK9 binding prevents the acidic pH-induced interaction between the LDLR and sorting nexin 17 (SNX17), a key protein required for LDLR recycling from the endosome back to the cell surface.[15][18]
Mechanism of PCSK9 Inhibition
PCSK9 inhibitors, such as the monoclonal antibodies alirocumab and evolocumab, are designed to bind circulating PCSK9 with high affinity and specificity.[19] This binding action neutralizes PCSK9, preventing it from interacting with the LDLR.[10][20] By blocking this interaction, more LDLRs escape lysosomal degradation after endocytosis and are successfully recycled back to the hepatocyte surface.[10][21] This increase in the surface density and lifespan of LDLRs leads to a more robust and sustained clearance of LDL-C from the blood.[19]
Figure 2. PCSK9 inhibitor action to prevent LDLR degradation.
Section 3: Comparative Analysis of Cellular Effects
The distinct mechanisms of statins and PCSK9 inhibitors result in different, yet complementary, effects on cellular this compound metabolism.
| Parameter | Statins | PCSK9 Inhibitors | Causality and Rationale |
| Primary Mechanism | Inhibition of HMG-CoA reductase.[9] | Extracellular neutralization of PCSK9.[19] | Statins target the synthesis of this compound, while PCSK9 inhibitors protect the receptor responsible for this compound clearance. |
| Effect on LDLR Gene Transcription | Strongly Upregulates via SREBP-2.[5] | No direct effect. | Statins directly manipulate the transcriptional machinery governing LDLR synthesis in response to low intracellular this compound. |
| Effect on LDLR Protein Levels | Increases synthesis of new receptors.[2] | Increases by preventing degradation.[10] | Statins increase the production rate, while PCSK9 inhibitors increase the half-life and recycling efficiency of existing receptors. |
| Effect on PCSK9 Levels | Increases (a counter-regulatory effect).[12] | No direct effect on synthesis. | Because PCSK9 is an SREBP-2 target gene, statin action inadvertently boosts its transcription, limiting the net benefit on LDLR density.[1] |
| Intracellular this compound Pool | Decreases (primary effect).[2] | Decreases (secondary to increased uptake). | Statins directly block production. PCSK9 inhibitors enhance uptake, which also leads to a reduction in the circulating pool and subsequent intracellular changes. |
| LDL-C Reduction Efficacy | Lowers LDL-C by ~30-50%.[22] | Lowers LDL-C by ~50-60%.[12][20] | PCSK9 inhibitors achieve a greater reduction by maximizing the efficiency of the entire LDLR population, overcoming the feedback loop that limits statins. |
Section 4: Experimental Protocols for Cellular Analysis
To validate the cellular mechanisms described, specific, robust assays are required. The choice of protocol is dictated by the precise question being asked—are we measuring receptor expression, this compound uptake, or efflux?
Protocol 1: Measuring Cellular LDL Uptake using Fluorescently Labeled LDL
This protocol quantifies the rate of LDL internalization by cells, a direct functional readout of LDLR activity. It is ideal for comparing the effects of statins and PCSK9 inhibitors.
Principle: Cells are incubated with LDL that is fluorescently labeled (e.g., with pHrodo™ Red). This dye is non-fluorescent at neutral pH but becomes brightly fluorescent in the acidic environment of the endosomes and lysosomes, providing a clear signal upon internalization.[23] Live-cell imaging allows for real-time kinetic measurements.[8][24]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 human hepatic carcinoma cells) in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.[23]
-
Starve cells in lipoprotein-deficient serum for 24 hours to upregulate baseline LDLR expression.[23]
-
Treat cells with the desired concentrations of statin, PCSK9 inhibitor, or combination therapy for a predetermined time (e.g., 24-48 hours). Include appropriate vehicle controls.
-
-
LDL Uptake Assay:
-
Prepare a working solution of pHrodo™ Red-labeled LDL in serum-free media.
-
Wash the treated cells gently with phosphate-buffered saline (PBS).
-
Add the pHrodo™ Red-LDL solution to each well.
-
Immediately place the plate into a live-cell imaging system equipped with environmental controls (37°C, 5% CO₂).
-
-
Data Acquisition and Analysis:
-
Acquire images in both phase-contrast and red fluorescence channels at regular intervals (e.g., every 15-30 minutes) for 4-6 hours.[23]
-
Use image analysis software to segment the cells and quantify the total red fluorescence intensity per well or per cell over time.
-
Plot the fluorescence intensity against time. The slope of this curve represents the rate of LDL uptake.
-
Compare the uptake rates between different treatment groups. Increased uptake is expected for both statin and PCSK9 inhibitor treatments, with a potentially synergistic effect when combined.
-
Figure 3. Experimental workflow for a fluorescent LDL uptake assay.
Protocol 2: Quantifying this compound Efflux using a Fluorescent Probe
This assay measures the capacity of cells to release this compound to extracellular acceptors, a key process in reverse this compound transport. While statins and PCSK9 inhibitors primarily affect this compound uptake, understanding their secondary effects on efflux provides a more complete picture.
Principle: Cells are loaded with a fluorescent this compound analog, BODIPY™-cholesterol.[25] The medium is then replaced with one containing this compound acceptors (e.g., Apolipoprotein A-I or HDL). The amount of fluorescence that moves from the cells to the medium over time is quantified.[26][27][28]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., J774 macrophages) and treat with compounds as described in Protocol 1. Macrophages are often used for efflux studies as they are central to atherosclerotic plaque formation.
-
-
This compound Loading:
-
Label cells by incubating them with a BODIPY-cholesterol/cyclodextrin mixture for 1-4 hours.[26]
-
Wash cells thoroughly with PBS to remove excess probe.
-
-
Efflux Measurement:
-
Add serum-free medium containing a this compound acceptor (e.g., 10 µg/mL Apolipoprotein A-I) to the cells. Include a control well with medium lacking an acceptor to measure basal efflux.[29]
-
Incubate for a defined period (e.g., 4 hours) at 37°C.[26]
-
After incubation, collect the supernatant (media).
-
Lyse the cells remaining in the well with a suitable lysis buffer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence plate reader.
-
Calculate the percent this compound efflux using the formula:
-
% Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cells))] x 100
-
-
Compare the percent efflux across treatment groups. Statins have been reported to sometimes down-regulate ABCA1, a key this compound transporter, which could potentially reduce efflux.[30]
-
Conclusion
Statins and PCSK9 inhibitors represent a powerful illustration of rational drug design, targeting cellular this compound metabolism from two distinct angles. Statins act as a "supply-side" intervention, reducing this compound synthesis to trigger a compensatory increase in LDLR production.[9][31] In contrast, PCSK9 inhibitors are a "post-translational" defense, protecting the existing LDLR pool from degradation to enhance its lifespan and efficiency.[10][17] Their mechanisms are not only different but synergistic; combining the two therapies addresses both the synthesis and degradation pathways of the LDLR, leading to profound reductions in plasma LDL-C that are unachievable with either agent alone.[1][11] Understanding these fundamental cellular actions is critical for the continued development of next-generation lipid-lowering therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. scbt.com [scbt.com]
- 7. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Statin - Wikipedia [en.wikipedia.org]
- 10. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Regulation of LDL Receptor Expression by PCSK9 Inhibitors and Statins: A Molecular Review | Current Research in Medical Sciences [pioneerpublisher.com]
- 12. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. nps.org.au [nps.org.au]
- 18. ahajournals.org [ahajournals.org]
- 19. drugs.com [drugs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Recycling the LDL receptor to combat atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PCSK9 Inhibitors vs. Statins for High this compound - GoodRx [goodrx.com]
- 23. LDL this compound Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 24. youtube.com [youtube.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. A sensitive assay for ABCA1-mediated this compound efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A sensitive assay for ABCA1-mediated this compound efflux using BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. This compound Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. SREBP-2 positively regulates transcription of the this compound efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Novel Biomarkers for Hypercholesterolemia: A Comparative Guide for Researchers
This guide provides an in-depth comparison of novel biomarkers for hypercholesterolemia, offering a scientific and objective analysis of their in vivo validation and performance against traditional markers. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies that underpin the validation of these promising new diagnostic and prognostic tools.
Introduction: The Imperative for Novel Hypercholesterolemia Biomarkers
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary driver of atherosclerotic cardiovascular disease (ASCVD). For decades, LDL-C and total this compound have been the cornerstone of diagnosis and treatment monitoring. However, a significant portion of cardiovascular events occur in individuals with seemingly well-controlled LDL-C levels, highlighting the limitations of these traditional markers and the urgent need for more sensitive and specific biomarkers that can better stratify risk and guide therapeutic interventions. This guide explores the in vivo validation of three classes of novel biomarkers—Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Lipoprotein(a) [Lp(a)], and specific microRNAs—that are reshaping our understanding of this compound metabolism and cardiovascular risk.
The In Vivo Validation Workflow: From Animal Model to Biomarker Quantification
The journey of validating a novel biomarker for hypercholesterolemia is a rigorous process that requires robust in vivo models and precise analytical techniques. The following workflow outlines the key stages of this process, from the induction of hypercholesterolemia in animal models to the quantification of the target biomarker.
Caption: A generalized workflow for the in vivo validation of novel biomarkers for hypercholesterolemia.
Comparative Analysis of Novel vs. Traditional Biomarkers
The following table provides a comparative overview of the novel biomarkers—PCSK9, Lp(a), and select microRNAs—against the traditional lipid panel. This comparison is based on their biological roles, the strength of in vivo evidence, and their potential clinical utility.
| Biomarker | Biological Role & Rationale | In Vivo Model Evidence | Performance vs. Traditional Markers |
| Traditional Markers | |||
| LDL-C | The primary carrier of this compound in the blood; causal in atherosclerosis. | Extensively validated in numerous animal models. | Gold standard for diagnosis and treatment monitoring, but has limitations in predicting residual risk. |
| Total this compound | A composite measure of all this compound in lipoproteins. | Widely used in animal studies of hyperlipidemia. | A general indicator of lipid status, less specific than LDL-C. |
| Apolipoprotein B (ApoB) | A structural protein of all atherogenic lipoproteins; each particle has one ApoB molecule.[1] | Used in various animal models to quantify atherogenic particle number. | Argued to be a more accurate predictor of cardiovascular risk than LDL-C as it reflects the number of atherogenic particles.[1][2][3] |
| Novel Biomarkers | |||
| PCSK9 | A secreted protein that promotes the degradation of the LDL receptor (LDLR), thereby increasing plasma LDL-C levels.[4][5][6] | In vivo studies in mice show that PCSK9 inhibition significantly lowers LDL-C.[7] Circulating PCSK9 levels have been shown to correlate with cardiovascular risk in statin-naïve populations.[7] | PCSK9 levels are directly correlated with LDL-C and may provide additional prognostic information, especially in patients on statin therapy.[7] PCSK9 inhibitors have demonstrated a significant reduction in cardiovascular events.[1] |
| Lipoprotein(a) [Lp(a)] | An LDL-like particle with an additional protein, apolipoprotein(a), which has pro-inflammatory and pro-thrombotic properties.[8][9][10][11] | Transgenic rabbits expressing human Lp(a) show enhanced coronary atherosclerosis.[12] Elevated Lp(a) is an independent, causal risk factor for ASCVD.[2][13] | Elevated Lp(a) is a significant risk factor for cardiovascular disease, independent of LDL-C levels.[2][14] It is a genetically determined marker, providing insight into baseline cardiovascular risk.[2] |
| microRNAs (e.g., miR-33, miR-122) | Small non-coding RNAs that regulate gene expression post-transcriptionally. They are involved in this compound metabolism and inflammation.[15][16][17][18][19][20][21] | In vivo inhibition of miR-33 in mice increases HDL-C and promotes reverse this compound transport.[16][22][23] Inhibition of miR-122 in mice reduces plasma this compound and improves liver steatosis.[15][20][21] | Circulating microRNA profiles have shown promise in distinguishing patients with and without atherosclerotic cardiovascular disease, potentially offering better diagnostic accuracy than traditional lipid markers in certain contexts.[24][25][26][27] |
Signaling Pathways of Novel Biomarkers
Understanding the molecular pathways through which these novel biomarkers exert their effects is crucial for appreciating their clinical significance and for the development of targeted therapies.
PCSK9 Signaling Pathway
PCSK9 plays a pivotal role in regulating LDL-C levels by promoting the degradation of the LDL receptor in hepatocytes.
Caption: PCSK9 binds to the LDL receptor, preventing its recycling and targeting it for lysosomal degradation.[4][5][6][17][28]
Lipoprotein(a) Pro-inflammatory and Pro-thrombotic Pathways
Lp(a) contributes to atherosclerosis not only through its lipid component but also through its unique apolipoprotein(a) moiety, which promotes inflammation and thrombosis.
Caption: Lp(a) promotes atherosclerosis through inflammatory and thrombotic mechanisms.[8][9][10][11][13]
microRNA-33 and this compound Efflux
miR-33 plays a critical role in post-transcriptionally regulating genes involved in this compound efflux, a key process in reverse this compound transport.
Caption: miR-33 inhibits the translation of ABCA1 mRNA, leading to reduced this compound efflux.[16][22][23][29][30]
Experimental Protocols for In Vivo Validation
The following are detailed, step-by-step methodologies for key experiments in the in vivo validation of novel hypercholesterolemia biomarkers.
Protocol 1: Induction of Hypercholesterolemia in C57BL/6 Mice
-
Animal Model: 8-week-old male C57BL/6J mice.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[31]
-
Dietary Intervention:
-
Monitoring: Record body weight and food intake weekly.
-
Endpoint: After the dietary intervention period, fast the mice for 4-6 hours before sample collection.
Protocol 2: Plasma Collection and Processing from Rabbits
-
Animal Model: New Zealand White or Watanabe Heritable Hyperlipidemic (WHHL) rabbits.
-
Anesthesia/Sedation: Anesthetize or sedate the rabbit as per institutional guidelines to minimize distress.
-
Blood Collection:
-
Plasma Separation:
-
Storage: Store plasma aliquots at -80°C until analysis.[38][39]
Protocol 3: Quantification of Circulating PCSK9 by ELISA
-
Sample Preparation: Thaw frozen plasma samples on ice. Dilute samples according to the ELISA kit manufacturer's instructions (e.g., 1:100 dilution).
-
ELISA Procedure (General Sandwich ELISA):
-
Bring all reagents to room temperature.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the PCSK9 antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4-6 times with the provided wash buffer.
-
Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate as described previously.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of PCSK9 in the samples.
-
Protocol 4: Quantification of Circulating microRNAs by RT-qPCR
-
RNA Extraction:
-
Extract total RNA, including small RNAs, from 200-400 µL of plasma using a commercially available kit designed for biofluids.
-
Include a spike-in control (e.g., cel-miR-39) during the lysis step to normalize for extraction efficiency.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a miRNA-specific RT primer pool or a universal tailing and RT primer system.
-
Use 5-10 ng of total RNA per reaction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a miRNA-specific forward primer and a universal reverse primer.
-
Use a SYBR Green or TaqMan-based detection method.
-
Run the qPCR in duplicate or triplicate for each sample.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target miRNAs and the spike-in control.
-
Normalize the Ct values of the target miRNAs to the spike-in control (ΔCt).
-
Calculate the relative expression of the target miRNAs using the 2^-ΔΔCt method, comparing the hypercholesterolemic group to the control group.
-
Conclusion and Future Directions
The in vivo validation of novel biomarkers like PCSK9, Lp(a), and specific microRNAs is providing invaluable insights into the pathophysiology of hypercholesterolemia and its cardiovascular consequences. While LDL-C remains a critical tool, these novel markers offer a more nuanced and individualized assessment of risk. The continued investigation of these biomarkers in well-designed in vivo studies, particularly those that directly compare their performance, will be essential for their integration into clinical practice and the development of next-generation therapies for cardiovascular disease.
References
- 1. gethealthspan.com [gethealthspan.com]
- 2. empirical.health [empirical.health]
- 3. droracle.ai [droracle.ai]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. Secreted PCSK9 decreases the number of LDL receptors in hepatocytes and inlivers of parabiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real‐World Effectiveness of PCSK9 Inhibitors in Reducing LDL‐C in Patients With Familial Hypercholesterolemia in Italy: A Retrospective Cohort Study Based on the AIFA Monitoring Registries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipoprotein (a) integrates monocyte-mediated thrombosis and inflammation in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoprotein(a) and thromboembolism: current state of knowledge and unsolved issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoprotein(a): Cellular Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Lipoprotein(a) in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - miR-122 regulates hepatic lipid metabolism and tumor suppression [jci.org]
- 16. JCI - Antagonism of miR-33 in mice promotes reverse this compound transport and regression of atherosclerosis [jci.org]
- 17. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of MicroRNAs in this compound Efflux and Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MiR-122 in hepatic function and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miR-122 regulates hepatic lipid metabolism and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of microRNA-122 in Hepatic Lipid Metabolism of the Weanling Female Rat Offspring Exposed to Prenatal and Postnatal Caloric Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MiR-33 Contributes to the Regulation of this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Decoding microRNA drivers in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The role of miRNAs in the diagnosis of stable atherosclerosis of different arterial territories: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MicroRNAs and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Several circulating miRNAs related to hyperlipidemia and atherosclerotic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A Regulatory Role for MicroRNA 33* in Controlling Lipid Metabolism Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Diet-induced obesity murine model [protocols.io]
- 32. ahajournals.org [ahajournals.org]
- 33. Rodent Models for Atherosclerosis [mdpi.com]
- 34. C57Bl/6 N mice on a western diet display reduced intestinal and hepatic this compound levels despite a plasma hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. A procedure for rabbit blood serial collection | Semantic Scholar [semanticscholar.org]
- 37. scielo.br [scielo.br]
- 38. snprc.org [snprc.org]
- 39. mnglabs.labcorp.com [mnglabs.labcorp.com]
Of Mice and Men: A Researcher's Guide to Cholesterol Metabolism
For decades, the humble mouse has served as an indispensable tool in the quest to unravel the complexities of human cholesterol metabolism and its role in cardiovascular disease. Its genetic tractability, rapid breeding cycle, and cost-effectiveness have made it the workhorse of countless laboratories. However, as we delve deeper into the molecular intricacies of lipid regulation, it becomes increasingly crucial for researchers to appreciate the fundamental physiological differences between murine models and human biology. This guide provides an in-depth comparison of this compound metabolism in humans and mice, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Core Dichotomy: Lipoprotein Profiles
The most striking difference between human and mouse this compound metabolism lies in their lipoprotein profiles. Humans are considered "LDL animals," with the majority of circulating this compound transported in low-density lipoproteins (LDL). In stark contrast, mice are "HDL animals," with high-density lipoproteins (HDL) being the primary this compound carriers.[1][2][3] This fundamental divergence has profound implications for the development of atherosclerosis, as elevated LDL this compound is a primary risk factor for this disease in humans.
This difference is largely attributed to the absence of a key enzyme in mice: Cholesteryl Ester Transfer Protein (CETP). In humans, CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins like VLDL and LDL, in exchange for triglycerides.[4][5] This process contributes to the maturation of VLDL into atherogenic LDL particles. Mice naturally lack CETP, which is a major reason for their inherent resistance to atherosclerosis.[2][6]
Below is a table summarizing the typical lipoprotein profiles in humans and mice on a standard diet.
| Parameter | Human | Mouse (C57BL/6) |
| Major Lipoprotein | LDL | HDL |
| Total Plasma this compound (mg/dL) | 150 - 200 | 70 - 150 |
| HDL this compound (mg/dL) | 40 - 60 | 45 - 80 |
| LDL this compound (mg/dL) | < 100 | 10 - 40 |
| Total Plasma Triglycerides (mg/dL) | 50 - 150 | 50 - 100 |
| Note: Values can vary depending on diet, age, sex, and genetic background. |
Key Players in this compound Homeostasis: Enzymes and Receptors
While many of the core pathways of this compound synthesis, uptake, and efflux are conserved between mice and humans, there are critical differences in the regulation and function of key enzymes and receptors that researchers must consider.
Reverse this compound Transport (RCT)
Reverse this compound transport is the process by which excess this compound from peripheral tissues is transported back to the liver for excretion. A key step in this process is the efflux of this compound from macrophages, a process that is crucial for preventing the formation of foam cells, a hallmark of atherosclerotic plaques.
Below is a diagram illustrating the key players in macrophage this compound efflux.
Caption: Macrophage this compound Efflux Pathway.
While the fundamental players in RCT, such as ABCA1, ABCG1, and SR-BI, are conserved, their regulation can differ. For instance, the activation of Liver X Receptors (LXRs), which are key transcriptional regulators of ABCA1 and ABCG1, shows species-specific differences in response to dietary this compound.[7]
The Tangled Web of Bile Acid Metabolism
Bile acids are synthesized from this compound in the liver and play a crucial role in dietary lipid absorption and this compound homeostasis. The composition of the bile acid pool differs significantly between humans and mice, primarily due to the presence of muricholic acids (MCAs) in mice.[8][9]
In humans, the primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). In mice, CDCA is further metabolized by the enzyme Cyp2c70 to form α- and β-muricholic acids.[10] These hydrophilic bile acids are thought to contribute to the resistance of mice to this compound-induced gallstones and atherosclerosis.[11][12]
The table below highlights the differences in bile acid composition.
| Bile Acid | Human (%) | Mouse (%) |
| Cholic Acid (CA) | ~40 | ~13 |
| Chenodeoxycholic Acid (CDCA) | ~40 | ~5 |
| Deoxycholic Acid (DCA) | ~20 | <3 |
| Muricholic Acids (MCAs) | Absent | ~50 |
| Note: Composition can vary based on diet and gut microbiome. |
The diagram below illustrates the major bile acid synthesis pathways in humans and mice.
References
- 1. Insights From Liver‐Humanized Mice on this compound Lipoprotein Metabolism and LXR‐Agonist Pharmacodynamics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the Mouse and Human Lipoproteome: Suitability of the Mouse Model for Studies of Human Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muricholic Acids Promote Resistance to Hypercholesterolemia in this compound-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muricholic Acids Promote Resistance to Hypercholesterolemia in this compound-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Cholesterol Probes: An In-Depth Technical Guide
Cholesterol is a cornerstone of cellular architecture and function, critical for maintaining membrane fluidity, forming lipid rafts, and serving as a precursor for essential molecules.[1][2] Visualizing its dynamic journey through the cell is paramount for understanding lipid metabolism, signal transduction, and the pathology of various diseases, including Niemann-Pick type C (NPC) and atherosclerosis.[2][3][4] Since native this compound is not fluorescent, researchers rely on fluorescently labeled analogs and binding probes to illuminate its path.[1][5]
However, the very act of adding a fluorescent moiety to the small, hydrophobic this compound molecule can alter its behavior.[6] This guide provides a critical, head-to-head comparison of the most common fluorescent this compound probes, offering the technical insights and field-proven advice necessary for researchers, scientists, and drug development professionals to select the optimal tool for their experimental needs.
The Ideal Probe vs. The Reality: A Constant Trade-Off
The perfect fluorescent this compound probe would be a perfect mimic of this compound, partitioning identically into membrane domains and interacting faithfully with this compound-binding proteins, all while offering a bright, photostable signal that doesn't perturb cellular functions. In reality, no single probe meets all these criteria. The choice of a probe is always a trade-off between structural fidelity and photophysical performance.
We can classify the probes into two main categories:
-
Sterol-Binding Probes: These molecules are not this compound analogs but bind to endogenous, unesterified this compound.
-
Fluorescent this compound Analogs: These are this compound molecules modified to be fluorescent, either intrinsically or by covalent attachment of a fluorophore.
In-Depth Probe Comparison
Filipin: The Classic this compound Binder
Filipin is a naturally fluorescent polyene antibiotic that binds specifically to unesterified this compound.[4] It has been a workhorse for detecting the accumulation of free this compound in fixed cells, particularly in diagnosing lysosomal storage disorders like NPC disease.[3][4][7]
-
Mechanism: Filipin complexes with 3-β-hydroxysterols, including this compound, causing characteristic deformations in the cell membrane.[4][7]
-
Advantages:
-
Limitations & Causality:
-
Not for Live-Cell Imaging: Its binding mechanism is highly disruptive, perturbing membrane structure and causing cell lysis.[2][4][7] Therefore, it is restricted to use in fixed cells.
-
Photobleaching: Filipin is notoriously prone to rapid photobleaching, making quantification challenging.[8]
-
Potential Artifacts: It has been shown to also label other lipids like the GM1 ganglioside in some systems, necessitating careful validation.[7]
-
Dehydroergosterol (DHE) & Cholestatrienol (CTL): The Intrinsic Mimics
DHE and CTL are intrinsically fluorescent sterols that are considered the closest structural and functional mimics to native this compound.[1][3][9][10] They possess three conjugated double bonds in their sterol ring system, which confers weak, UV-excitable fluorescence.[1][11][12] DHE is a naturally occurring yeast sterol, while CTL is a synthetic analog that is an even closer mimic of this compound.[1][7][13]
-
Mechanism: They passively insert into membranes and behave similarly to this compound, making them excellent tools for studying biophysical properties and transport.[9][14]
-
Advantages:
-
Limitations & Causality:
-
Poor Photophysics: DHE and CTL suffer from low quantum yields, low extinction coefficients, and severe photobleaching.[3][7] This makes them challenging to image, often requiring specialized UV optics and sensitive detectors.[3]
-
UV Excitation: The need for UV excitation can induce phototoxicity in live-cell experiments, limiting long-term imaging.
-
NBD-Cholesterol: The Environmentally Sensitive Workhorse
22-NBD-cholesterol is an analog where the bulky, environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore is attached to the this compound side chain.[5][16]
-
Mechanism: It inserts into membranes, and its fluorescence properties are sensitive to the polarity of the local environment.[7][16]
-
Advantages:
-
Environmentally Sensitive: The fluorescence of the NBD group changes based on the surrounding lipid packing and water accessibility, which can be used to probe membrane domains.
-
Brighter than Intrinsic Probes: Offers a stronger signal compared to DHE or CTL.
-
-
Limitations & Causality:
-
Altered Behavior: The large, polar NBD group significantly alters the molecule's properties.[17] It does not partition into ordered membrane domains like native this compound and can show different trafficking pathways.[16]
-
Quantification Issues: Its environmental sensitivity means that fluorescence intensity is not directly proportional to concentration, complicating quantitative studies.[7]
-
BODIPY-Cholesterol (TF-Chol): The Modern Gold Standard for Live-Cell Imaging
BODIPY-cholesterol, also known as TopFluor-Cholesterol (TF-Chol), has a small, relatively non-polar BODIPY fluorophore attached to the sterol side chain.[6][18] It has emerged as a superior probe for live-cell imaging due to its excellent photophysical properties and its ability to closely mimic this compound's behavior.[18][19]
-
Mechanism: The BODIPY moiety is less perturbative than NBD, allowing TF-Chol to partition into ordered membrane domains similarly to natural this compound.[6]
-
Advantages:
-
Excellent Photophysics: It is bright, highly photostable, and has a low sensitivity to its environment, making it ideal for time-lapse imaging and quantification.[7][18]
-
Good this compound Mimic: It is currently considered one of the best dye-tagged analogs for studying this compound distribution and transport in living cells.[7][15][18]
-
Versatile Delivery: Can be delivered to cells from solvents, complexed with cyclodextrin for plasma membrane labeling, or incorporated into lipoprotein particles for studying physiological uptake pathways.[6]
-
-
Limitations & Causality:
-
Potential for Mis-targeting: Under certain conditions, TF-Chol can preferentially accumulate in lipid droplets, which must be verified with co-staining.[3][20]
-
Delivery Method Matters: The observed subcellular distribution can be highly dependent on the method of delivery and the incubation time.[6][19] For instance, observing lysosomal accumulation in NPC models is most effective when the probe is delivered via LDL particles.[6][19]
-
Quantitative Data Summary
| Probe | Type | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Live-Cell Use? | Key Advantage | Key Limitation |
| Filipin | Sterol Binder | ~360 | ~480 | Moderate | Very Low | No[2][7] | Binds endogenous this compound | Highly disruptive; photobleaches rapidly[8] |
| DHE / CTL | Intrinsic Analog | ~320 | ~370-400 | Very Low[7] | Low[7] | Yes (with caution) | Highest structural fidelity[3] | Poor signal; UV excitation[3] |
| NBD-Cholesterol | Extrinsic Analog | ~460 | ~540 | Environment-dependent | Moderate | Yes | Environmentally sensitive | Behavior differs significantly from this compound[16] |
| BODIPY-Cholesterol (TF-Chol) | Extrinsic Analog | ~505 | ~515 | High (~0.9)[7] | High | Yes | Bright, photostable, good mimic[18] | Can mis-target to lipid droplets[3] |
Experimental Protocol: Visualizing this compound Trafficking in Live Cells with BODIPY-Cholesterol (TF-Chol)
This protocol provides a robust method for labeling the plasma membrane of live cultured cells and tracking the internalization and trafficking of this compound.
Rationale: We use methyl-β-cyclodextrin (MβCD) as a carrier to rapidly and efficiently deliver TF-Chol to the plasma membrane. This "pulse-chase" approach allows for the synchronized observation of the probe's subsequent movement to internal organelles.
Materials
-
BODIPY-Cholesterol (TF-Chol) stock solution (e.g., 1 mM in ethanol)
-
Methyl-β-cyclodextrin (MβCD)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Cultured mammalian cells (e.g., CHO or HeLa) grown on glass-bottom imaging dishes
-
Phosphate-Buffered Saline (PBS)
Workflow Diagram
Caption: Experimental workflow for live-cell this compound imaging.
Step-by-Step Methodology
-
Prepare TF-Chol/MβCD Complex:
-
Rationale: MβCD is a soluble carrier that facilitates the rapid transfer of hydrophobic TF-Chol to the cell's plasma membrane.[6]
-
a. Prepare a 1 mM solution of MβCD in serum-free medium.
-
b. In a separate tube, add the desired amount of TF-Chol stock solution.
-
c. Add the MβCD solution to the TF-Chol while vortexing to create the complex. A final TF-Chol concentration of 5-10 µM is a good starting point.
-
d. Incubate for 15 minutes at 37°C.
-
-
Cell Preparation and Labeling (Pulse):
-
a. Grow cells on glass-bottom imaging dishes to 70-80% confluency.
-
b. Just before labeling, wash the cells twice with warm PBS.
-
c. Remove the PBS and add the pre-warmed TF-Chol/MβCD complex to the cells.
-
d. Incubate for a short period (e.g., 2-5 minutes) at 37°C. This rapidly labels the plasma membrane.[6]
-
-
Washing and Chasing (Chase):
-
Rationale: Removing the external probe and adding fresh medium allows for the tracking of the internalized pool of TF-Chol without continuous labeling.
-
a. Quickly aspirate the labeling solution.
-
b. Wash the cells three times with warm live-cell imaging medium to remove the external complex.
-
c. Add fresh, pre-warmed live-cell imaging medium to the dish. This is time point zero (t=0) for the chase.
-
-
Imaging and Analysis:
-
a. Immediately place the dish on a pre-warmed (37°C) microscope stage equipped for live-cell imaging.
-
b. Acquire images using appropriate filter sets for BODIPY (e.g., Excitation: 490/20 nm, Emission: 525/30 nm).
-
c. Perform time-lapse imaging to track the movement of TF-Chol from the plasma membrane to intracellular compartments like the endocytic recycling compartment (ERC) and Golgi apparatus.
-
d. Self-Validation: To confirm the identity of labeled organelles, perform co-localization experiments in separate wells using fluorescent markers for the Golgi (e.g., fluorescent ceramide) or late endosomes/lysosomes (e.g., LysoTracker).
-
Choosing the Right Probe for Your Experiment
The optimal probe depends entirely on the biological question. A probe that is excellent for one application may be unsuitable for another.
Caption: Decision guide for selecting a fluorescent this compound probe.
-
For detecting endogenous this compound accumulation in fixed samples: Filipin is the established, albeit disruptive, standard.
-
For studying the biophysical behavior of this compound with maximum fidelity: DHE or CTL are the best choices, provided you have the appropriate UV imaging equipment.
-
For dynamic, long-term live-cell imaging of this compound transport: BODIPY-Cholesterol (TF-Chol) is the superior choice due to its brightness, photostability, and close mimicry of this compound.[15][18]
By understanding the inherent strengths and weaknesses of each probe, researchers can make informed decisions, ensuring that their experimental results accurately reflect the complex and vital biology of this compound.
References
- 1. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular this compound Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fb.cuni.cz [fb.cuni.cz]
- 3. A comparative study on fluorescent this compound analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifungal Antibiotic Filipin as a Diagnostic Tool of this compound Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Use of BODIPY‐this compound (TF‐Chol) for Visualizing Lysosomal this compound Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of this compound trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular this compound Transport | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of this compound with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Techniques Using Dehydroergosterol to Study this compound Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential of BODIPY-cholesterol for analysis of this compound transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aimspress.com [aimspress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of BODIPY-Cholesterol (TF-Chol) for Visualizing Lysosomal this compound Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Cholesterol Quantification: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is a critical endeavor with far-reaching implications in diagnostics, therapeutic monitoring, and fundamental biological research.[1][2] The choice of analytical methodology is paramount, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) standing as the two preeminent techniques. This guide provides an in-depth, objective comparison of these powerful platforms, grounded in experimental data and field-proven insights to empower you in selecting the optimal method for your specific research needs.
The Foundational Choice: Understanding the "Why"
The selection between GC-MS and LC-MS is not merely a matter of preference but a decision rooted in the fundamental physicochemical properties of this compound and the specific requirements of the analytical question at hand.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard Through Volatility
GC-MS has long been considered a gold standard for high-accuracy this compound analysis, particularly when utilizing isotope dilution mass spectrometry.[3] Its strength lies in the exceptional chromatographic resolution achievable with capillary GC columns. However, this compound in its native form is a non-volatile compound.[4] This necessitates a critical sample preparation step: derivatization .
The causality behind derivatization is to increase the volatility and thermal stability of this compound, making it amenable to gas-phase analysis.[4] Silylation, the replacement of the active hydrogen in this compound's hydroxyl group with a trimethylsilyl (TMS) group, is the most common approach.[5] This chemical modification reduces the polarity of the molecule, allowing it to transition into the gaseous phase at temperatures compatible with GC analysis without degradation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose.[1][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility Without Derivatization
LC-MS has emerged as a powerful and increasingly popular alternative, offering high sensitivity and throughput.[4] A key advantage of LC-MS is its ability to analyze compounds in their native form, often circumventing the need for derivatization. This simplifies the sample preparation workflow, reducing potential sources of error and improving sample throughput.[4]
The challenge with LC-MS for this compound analysis lies in the molecule's poor ionization efficiency, particularly with the commonly used electrospray ionization (ESI) source.[7][8] To overcome this, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique for sterol analysis as it is more suitable for nonpolar molecules.[3][9] Furthermore, the formation of adducts, such as ammonium adducts ([M+NH₄]⁺), can enhance the detection of this compound and its esters.[1][10]
Comparative Experimental Workflow
To provide a tangible comparison, let's examine the step-by-step methodologies for this compound quantification using both techniques.
Visualizing the Workflows
The following diagrams illustrate the distinct experimental pathways for GC-MS and LC-MS analysis of this compound.
Caption: GC-MS workflow for this compound quantification.
Caption: LC-MS workflow for this compound quantification.
Detailed Experimental Protocols
Protocol 1: this compound Quantification by GC-MS
This protocol is a self-validating system incorporating an internal standard for accurate quantification.
1. Sample Preparation & Lipid Extraction: a. To 200 µL of serum, add a known amount of an internal standard (e.g., 5α-cholestane or deuterated this compound like this compound-d7).[1][11][12] b. Perform a lipid extraction using a modified Bligh and Dyer method with a mixture of chloroform and methanol.[13] c. Vortex the mixture vigorously and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids.[14]
2. Saponification (for total this compound): a. Evaporate the collected organic phase to dryness under a stream of nitrogen. b. Add methanolic potassium hydroxide (KOH) and heat at 90-100°C to hydrolyze cholesteryl esters to free this compound.[11][14]
3. Derivatization: a. After cooling, neutralize the mixture and extract the free this compound with hexane. b. Evaporate the hexane extract to dryness. c. Add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (TMS) ether of this compound.[6][15]
4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions: Use a capillary column (e.g., HP-5MS). A typical temperature program starts at an initial temperature, ramps up to a final temperature, and holds to ensure elution of the this compound-TMS ether.[11][12] c. MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the this compound-TMS ether and the internal standard.[11][16]
5. Quantification: a. Construct a calibration curve using standards of known this compound concentrations prepared and derivatized in the same manner. b. Calculate the this compound concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: this compound Quantification by LC-MS/MS
This protocol offers a more streamlined approach, often without the need for derivatization.
1. Sample Preparation & Lipid Extraction: a. To 200 µL of plasma, add a known amount of a suitable internal standard (e.g., this compound-d7).[7] b. Extract the lipids using a solvent mixture such as methanol and dichloromethane.[17] c. Vortex and centrifuge to pellet proteins and other precipitates. d. Transfer the supernatant containing the lipids to a clean tube.
2. Sample Reconstitution: a. Evaporate the solvent under nitrogen. b. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase, such as a mixture of methanol and chloroform with ammonium acetate.[7][18]
3. LC-MS/MS Analysis: a. Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[9] b. LC Conditions: Employ a reversed-phase C18 column for separation.[3][9] The mobile phase typically consists of a gradient of acetonitrile or a mixture of isopropanol and methanol with additives like formic acid and ammonium formate to aid in ionization.[7] c. MS/MS Conditions: Use an Atmospheric Pressure Chemical Ionization (APCI) source.[9] Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9] Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 369.3 -> 161.1) and the internal standard.[7]
4. Quantification: a. Prepare a calibration curve using this compound standards of known concentrations. b. Determine the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard relative to the calibration curve.
Quantitative Data Comparison
The performance of each technique can be summarized by key validation parameters. The following table presents a synthesis of typical performance characteristics based on published methods.
| Parameter | GC-MS | LC-MS/MS | Rationale and Causality |
| Derivatization | Mandatory (e.g., silylation)[4] | Often not required | GC-MS requires increased volatility for analysis. LC-MS analyzes compounds in the liquid phase. |
| Sensitivity | High | Very High[4] | LC-MS/MS in MRM mode offers exceptional sensitivity and selectivity. |
| Limit of Detection (LOD) | ~0.04 mmol/L[1] | Can reach pg/µL levels[4] | The targeted nature of MRM in LC-MS/MS allows for lower detection limits. |
| Throughput | Lower | Higher[4] | The elimination of the derivatization step in LC-MS simplifies the workflow.[4] |
| Robustness | Well-established and reliable[4] | Can be susceptible to matrix effects | The extensive sample cleanup in GC-MS can reduce matrix interference. |
| Structural Information | Rich fragmentation patterns in EI mode | Limited fragmentation in APCI mode[5] | Electron ionization in GC-MS provides detailed structural information. |
| Analysis of Esters | Requires saponification for total this compound | Can analyze free this compound and esters simultaneously[18] | LC-MS can separate different cholesteryl esters chromatographically. |
Expertise-Driven Insights and Recommendations
When to Choose GC-MS:
-
For high-accuracy reference measurements: Isotope dilution GC-MS remains a benchmark for certifying reference materials.[19][3]
-
When detailed structural elucidation is required: The rich fragmentation patterns from electron ionization are invaluable for identifying unknown sterols.[20]
-
For complex matrices where derivatization aids in cleanup: The derivatization step can help in reducing matrix effects.[4]
When to Choose LC-MS:
-
For high-throughput screening: The simplified sample preparation and faster analysis times make it ideal for large sample sets.[4]
-
When analyzing both free this compound and cholesteryl esters: LC-MS can simultaneously quantify different this compound species in a single run.[7]
-
For applications requiring the highest sensitivity: LC-MS/MS generally offers lower limits of detection.[4]
Trustworthiness Through Self-Validation
Both described protocols are designed as self-validating systems through the consistent use of an appropriate internal standard. The use of isotopically labeled standards like this compound-d7 is highly recommended as they co-elute with the analyte and behave similarly during extraction and ionization, thus effectively correcting for variations in sample preparation and instrument response.[1] Method validation should be performed according to established guidelines, such as those from the FDA, to ensure accuracy, precision, linearity, and robustness.[21][22][23]
Conclusion: A Symbiotic Relationship
The choice between GC-MS and LC-MS for this compound quantification is not a matter of one being definitively superior to the other. Instead, they represent complementary techniques, each with distinct advantages. GC-MS offers unparalleled accuracy and structural information, while LC-MS provides higher throughput and sensitivity, particularly for the simultaneous analysis of free this compound and its esters. By understanding the fundamental principles and the "why" behind the experimental choices, researchers can confidently select the most appropriate tool to achieve their scientific objectives, ensuring the generation of accurate and reliable data in the critical field of this compound analysis.
References
- 1. Analytical methods for this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for this compound quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Protocol: GC-MS for Optic Nerve this compound Metabolites - Creative Proteomics [creative-proteomics.com]
- 13. Analysis of this compound Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. An optimized method for measuring fatty acids and this compound in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Determination of this compound Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for this compound & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 19. Comparison of gas chromatography and liquid chromatography mass spectrometric measurements for high accuracy analysis of this compound in human serum by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. propharmagroup.com [propharmagroup.com]
- 22. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 23. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Comparative Lipidomics: Unveiling Cholesterol's Role in Disease Through Tissue Profiling
Introduction: Beyond a Single Number—Why Cholesterol Profiles Matter
For decades, the narrative around this compound has been dominated by a single value in a blood test. However, this simplistic view belies the molecule's profound and complex role in cellular physiology. This compound is not merely a passive component of cell membranes; it is a dynamic player, a precursor to vital hormones and bile acids, and a critical modulator of cellular signaling.[1][2] Its metabolism is a tightly regulated network of synthesis, uptake, transport, and esterification.[1][3][4]
When this intricate balance is disturbed, it becomes a hallmark of numerous pathologies, from the plaque-laden arteries of atherosclerosis to the metabolically reprogrammed environment of a tumor and the vulnerable neurons in a degenerating brain.[5][6][7] Dysregulation in this compound metabolism is a causal factor in a host of human diseases.[1][3] Therefore, to truly understand disease, we must move beyond measuring total this compound and instead adopt a more sophisticated approach: comparative lipidomics .
This guide provides researchers, scientists, and drug development professionals with a framework for comparing the this compound profiles of healthy versus diseased tissues. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a clear path from tissue sample to actionable biological insight, grounded in authoritative scientific principles.
Pillar 1: The Comprehensive this compound Profile
A tissue's this compound "profile" is a multi-faceted signature comprising several key classes of molecules:
-
Free this compound (FC): The fundamental building block, essential for membrane integrity and fluidity.
-
Cholesteryl Esters (CEs): The storage form of this compound, where a fatty acid is esterified to this compound's hydroxyl group. The specific fatty acid attached (e.g., oleate, linoleate) can dramatically differ between healthy and diseased states, offering a deeper layer of information.[1][3]
-
Oxysterols: Oxidized derivatives of this compound, such as 24S-hydroxythis compound (24-OHC) in the brain, which act as important signaling molecules and can be indicators of metabolic stress and neurodegeneration.[8][9]
-
Biosynthetic Precursors: Intermediates in the this compound synthesis pathway (e.g., lathosterol, desmosterol) whose levels can reveal the rate of de novo this compound production within the tissue.
Analyzing these components in concert provides a high-resolution snapshot of the tissue's metabolic state, revealing shifts that are invisible when only total this compound is considered.
Pillar 2: The Experimental Workflow—A Self-Validating System
A successful comparative lipidomics study is built on a sequence of meticulously executed and validated steps. Each stage is designed to minimize artifact introduction and maximize data reproducibility and reliability.
Caption: High-level overview of the comparative lipidomics workflow.
Part A: Study Design and Quality Control (The Foundation of Trust)
The trustworthiness of your final data is determined before the first sample is even processed.
-
Expertise in Study Design: Your experimental design must be robust. This includes adequate sample numbers to achieve statistical power, carefully matched control tissues (e.g., adjacent healthy tissue from the same patient), and a clear, testable hypothesis.
-
Authoritative Sample Handling: Lipid profiles are sensitive to degradation. Tissues must be snap-frozen in liquid nitrogen immediately upon collection and stored at -80°C.[10] Avoid repeated freeze-thaw cycles, as these can induce lipid oxidation and enzymatic degradation, creating artifacts that obscure true biological differences.
-
Trustworthy Quality Control (QC) System: A self-validating workflow relies on constant monitoring.
-
Pooled QC Samples: Create a pooled QC sample by combining a small aliquot from every biological sample in the study.[11] These QCs are injected periodically throughout the analytical run. The consistency of the lipid signals in the QCs is a direct measure of the analytical platform's stability. High variation in QC samples indicates a problem that must be addressed before proceeding.
-
Internal Standards (IS): Before extraction, spike every sample (including QCs) with a known concentration of non-endogenous lipid standards (e.g., deuterated this compound like this compound-d7).[3] These standards undergo the exact same processing as the endogenous lipids. By monitoring their recovery, you can correct for variations in extraction efficiency and instrument response, a process known as normalization.[12][13]
-
Part B: Lipid Extraction (Isolating the Molecules of Interest)
The goal of extraction is to efficiently and reproducibly separate lipids from other biomolecules like proteins and nucleic acids. The choice of method is critical and depends on the specific lipid classes of interest and the tissue matrix.
| Method | Solvent System | Primary Rationale & Best Use Case | Reference |
| Folch | Chloroform / Methanol | Gold Standard. Highly efficient for a broad range of lipids from solid tissues. Considered excellent for broad-based lipidomic studies. | [14][15][16] |
| Bligh & Dyer | Chloroform / Methanol / Water | A modification of Folch, using less solvent. Ideal for samples with high water content, like biological fluids or wet tissue pellets. | [14][15][17] |
| MTBE | Methyl-tert-butyl ether / Methanol | A safer alternative to chloroform. Offers good recovery and results in a cleaner separation, with lipids in the upper MTBE phase. | [14] |
This protocol is a robust starting point for extracting total lipids, including this compound and its esters, from solid tissue.
-
Preparation: Weigh out 20-50 mg of frozen tissue into a 2 mL tube containing ceramic beads. Pre-chill all solvents and equipment on dry ice.
-
Internal Standard Spiking: Add the internal standard mixture (e.g., this compound-d7) directly to the tissue. This step is critical for ensuring accurate quantification.
-
Homogenization: Add 1 mL of ice-cold 2:1 Chloroform:Methanol. Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds) until fully pulverized. This step disrupts the tissue architecture to allow for efficient solvent penetration.[10]
-
Phase Separation: Add 200 µL of 0.9% NaCl solution (saline) to the homogenate.[16][18] Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C. This induces the separation of the mixture into two phases.
-
Collection: The lower organic phase contains the lipids.[16] Carefully collect this bottom layer using a glass syringe, being sure not to disturb the protein interface, and transfer it to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting lipid film can be stored at -80°C or immediately reconstituted in an appropriate solvent (e.g., 9:1 Methanol:Toluene) for LC-MS analysis.
Part C: Analytical Platforms (Quantifying the Profile)
Mass spectrometry (MS) is the analytical method of choice for lipidomics due to its high sensitivity and specificity.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse of modern lipidomics.
-
Expertise & Causality: this compound and especially cholesteryl esters are hydrophobic, chemically inert, and ionize poorly, making their detection challenging.[1][3][12] Reverse-phase chromatography (e.g., using a C18 column) is employed to separate these neutral lipids based on their hydrophobicity. To overcome poor ionization, methods often rely on the formation of adducts (e.g., ammonium adducts [M+NH4]+) in the MS source, which are more readily detected.[3]
-
Authoritative Technique: A typical LC-MS method involves a gradient elution from a polar mobile phase (e.g., acetonitrile/water with ammonium formate) to a nonpolar mobile phase (e.g., isopropanol/acetonitrile) to elute lipids across a wide polarity range. High-resolution mass spectrometers (e.g., Orbitrap, TOF) are essential for accurately identifying lipids based on their precise mass.
-
-
Mass Spectrometry Imaging (MSI):
-
Expertise & Causality: While LC-MS provides quantitative data on the whole tissue homogenate, it loses all spatial information.[19] MSI solves this by analyzing thin tissue sections pixel by pixel, generating a compound-specific map of where this compound and its esters are located.[8] This is invaluable for diseases with distinct pathologies, such as mapping this compound accumulation directly within an atherosclerotic plaque or a tumor margin. On-tissue derivatization can be used to improve the ionization of this compound for MSI experiments.[19]
-
Part D: Data Analysis (Translating Raw Data into Biological Knowledge)
The large datasets generated require a sophisticated bioinformatics workflow to extract meaningful results.
Caption: Workflow for lipidomics data analysis and interpretation.
-
Data Preprocessing and QC: Raw data is processed to detect peaks, which are then aligned across all samples to create a large data matrix. At this stage, the QC samples are analyzed. If the coefficient of variation (CV) for lipids within the pooled QCs is high (>20-30%), it indicates analytical instability, and the data may be unreliable.[12][20] The entire dataset is then normalized using the signals from the internal standards.[13]
-
Statistical Analysis:
-
Multivariate Analysis: Unsupervised methods like Principal Component Analysis (PCA) are used first to get a global view of the data.[21] PCA can reveal inherent clustering (e.g., diseased vs. healthy) and identify outliers. Supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are then used to build models that maximize the separation between predefined groups.[13][21]
-
Univariate Analysis: Simple statistical tests (e.g., t-tests) are performed on each lipid individually to calculate its fold-change and statistical significance (p-value) between the healthy and diseased groups.
-
-
Visualization and Interpretation: The results are commonly visualized in a Volcano Plot , which plots the statistical significance (-log10 p-value) against the magnitude of change (log2 fold-change). This allows for the rapid identification of lipids that are both statistically significant and biologically meaningful in their abundance changes.
Pillar 3: this compound Profiles in Disease—Comparative Case Studies
The power of this workflow is best illustrated through its application to specific diseases.
Case Study 1: Atherosclerosis
Atherosclerosis is the canonical disease of this compound dysregulation, characterized by the buildup of fatty plaques in the arteries.[22][23]
-
The Pathological Shift: The initiating event is the infiltration and retention of this compound-rich lipoproteins in the artery wall.[24] Macrophages engulf this lipid, becoming foam cells, which form the core of the plaque. This process involves a massive accumulation of cholesteryl esters (CEs).
-
Comparative Data: Lipidomics analysis reveals a dramatic difference between a healthy artery and an atherosclerotic plaque. While a healthy artery has minimal CE content, plaques are defined by their enrichment in CEs.
Table 1: Comparative Abundance of Major Lipid Classes in Healthy vs. Atherosclerotic Arterial Tissue
| Lipid Class | Healthy Artery (mg/g tissue) | Atherosclerotic Plaque (mg/g tissue) | Fold Change | Key Finding |
| Cholesteryl Esters (CE) | ~0.2 | ~23.9 | ~120x | Massive accumulation of stored this compound is the defining feature of the plaque. |
| Free this compound (FC) | ~0.8 | ~6.5 | ~8x | Increased, but to a much lesser extent than CEs. |
| Phosphatidylcholine (PC) | ~3.1 | ~8.2 | ~2.6x | Moderate increase, reflecting general cellular proliferation and inflammation. |
| Sphingomyelin (SM) | ~0.9 | ~3.5 | ~3.9x | Moderate increase, also associated with inflammation and membrane changes. |
(Data synthesized from representative findings in Circulation: Cardiovascular Genetics[6])
Further analysis shows that specific CE species, particularly those containing polyunsaturated fatty acids like cholesteryl linoleate (CE 18:2), are highly enriched in plaques, providing specific biomarkers of disease.[6]
Case Study 2: Cancer
Cancer cells undergo extensive metabolic reprogramming to fuel their rapid growth, and this includes hijacking this compound metabolism.[4][5]
-
The Pathological Shift: Many tumors exhibit increased de novo this compound synthesis and/or enhance their uptake of this compound from lipoproteins.[4][25] This excess this compound is used to build new membranes and is concentrated in lipid rafts—membrane microdomains that serve as signaling platforms for oncogenic pathways like PI3K/AKT.[25][26]
-
Comparative Data: By comparing tumor tissue to adjacent normal tissue, we can identify the upregulation of key enzymes in the this compound biosynthesis pathway.
Table 2: Representative Gene Expression Changes in this compound Metabolism in Breast Cancer vs. Normal Breast Tissue
| Gene | Protein Function | Observation in Cancer | Implication | Reference |
| HMGCR | HMG-CoA Reductase (Rate-limiting enzyme in this compound synthesis) | Often upregulated | Increased de novo this compound production to meet proliferative demands. | [4] |
| LDLR | Low-Density Lipoprotein Receptor | Often upregulated | Increased uptake of this compound from the bloodstream. | [25] |
| SREBP2 | Sterol Regulatory Element-Binding Protein 2 (Master transcriptional regulator) | Often activated by oncogenic signals | Coordinates the upregulation of the entire this compound synthesis and uptake program. | [25][27] |
| DHCR24 | 24-dehydrothis compound reductase | Upregulated, associated with poor prognosis | Key enzyme in the final step of this compound synthesis; also implicated in immune evasion. | [28] |
Case Study 3: Alzheimer's Disease
The brain is the most this compound-rich organ, yet its this compound metabolism is largely isolated from the rest of the body by the blood-brain barrier.[7] This makes localized dysregulation a key factor in neurodegenerative diseases.
-
The Pathological Shift: A link between brain this compound and Alzheimer's disease (AD) is well-established.[7][29] this compound can act as a catalyst for the aggregation of amyloid-beta protein into toxic plaques.[29] Furthermore, specific brain regions are more vulnerable to degeneration in early AD, and this vulnerability has been linked to differences in this compound regulation.[30]
-
Comparative Data: The primary metabolite of brain this compound is 24S-hydroxythis compound (24-OHC), which can cross the blood-brain barrier. Its levels are often altered in AD patients, potentially serving as a biomarker for disease progression.[9] Studies comparing vulnerable and resistant brain regions have found that vulnerable neurons express higher levels of this compound uptake receptors, potentially making them more susceptible to amyloid-beta toxicity.[30]
Table 3: this compound Profile Differences in the Context of Alzheimer's Disease
| Analyte | Comparison | Observation in Disease/Vulnerable State | Implication | Reference |
| 24S-hydroxythis compound | AD Patients vs. Healthy Controls | Levels may be higher in early stages and lower in late stages. | Reflects changes in neuronal this compound turnover and cell death. | [9] |
| Cholesteryl Esters | Mouse models of tauopathy | Accumulate in microglia (immune cells) in diseased brain regions. | A marker of neuroinflammation and lipid dyshomeostasis. | [31] |
| LDLR Expression | Vulnerable (Locus Coeruleus) vs. Resistant (Substantia Nigra) Brain Regions | Higher expression in vulnerable neurons. | Suggests "this compound-hungry" neurons may be more susceptible to co-uptake of toxic amyloid oligomers. | [30] |
Conclusion and Future Horizons
Comparative lipidomics of tissue this compound profiles is a powerful strategy that moves beyond simple quantification to provide deep mechanistic insights into disease. By combining a robust, self-validating experimental workflow with advanced analytical and statistical methods, researchers can identify the specific alterations in this compound, cholesteryl esters, and metabolites that drive pathology.
The case studies in atherosclerosis, cancer, and Alzheimer's disease demonstrate the utility of this approach in uncovering novel biomarkers and therapeutic targets. As technology continues to advance, particularly in the realm of mass spectrometry imaging, the ability to map these complex lipid profiles with cellular resolution will further revolutionize our understanding of this compound's central role in health and disease, paving the way for the next generation of precision medicine.[32][33]
References
- 1. A Facile LC-MS Method for Profiling this compound and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The role of this compound metabolism in tumor therapy, from bench to bed [frontiersin.org]
- 5. The Role of this compound Metabolism and Its Regulation in Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | this compound and Alzheimer’s Disease; From Risk Genes to Pathological Effects [frontiersin.org]
- 8. Mass Spectrometry Imaging of this compound and Oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain this compound Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. mmpc.org [mmpc.org]
- 17. Analysis of this compound Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 23. heart.org [heart.org]
- 24. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The role of this compound metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Challenges in Fatty Acid and Lipid Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Multi-Omics Integration Identifies the this compound Metabolic Enzyme DHCR24 as a Key Driver in Breast Cancer | MDPI [mdpi.com]
- 29. Brain this compound associated with increased risk of Alzheimer’s disease | University of Cambridge [cam.ac.uk]
- 30. How Your Brain Manages this compound Could Increase Alzheimer’s Risk | UC San Francisco [ucsf.edu]
- 31. Lowering a form of brain this compound reduces Alzheimer’s-like damage in mice – WashU Medicine [medicine.washu.edu]
- 32. azolifesciences.com [azolifesciences.com]
- 33. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of Different Cyclodextrins for Cholesterol Depletion
For researchers in cell biology, neuroscience, and drug development, the precise manipulation of cellular cholesterol levels is a critical experimental tool. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as the gold standard for acute this compound depletion from cellular membranes. Their toroidal structure, featuring a hydrophilic exterior and a hydrophobic interior, allows them to encapsulate this compound molecules, effectively extracting them from the plasma membrane. This guide provides an in-depth comparison of the efficacy of different cyclodextrins, focusing on the most commonly used derivatives, to assist you in selecting the optimal reagent for your experimental needs. We will delve into the mechanisms of action, compare their performance with supporting data, and provide detailed protocols for you to validate these findings in your own laboratory.
Understanding Cyclodextrins and the Mechanism of this compound Depletion
Cyclodextrins are composed of α-(1,4) linked glucopyranose units. The number of these units determines the size of the central cavity and, consequently, their guest-binding specificity. The three most common native cyclodextrins are α-, β-, and γ-cyclodextrins, containing six, seven, and eight glucose units, respectively. Due to the dimensions of its hydrophobic cavity, β-cyclodextrin exhibits the highest affinity for this compound[1]. However, its relatively low water solubility has led to the development of chemically modified derivatives with improved physicochemical properties and enhanced this compound-extracting capabilities.
The most widely used derivatives for this compound depletion are methyl-β-cyclodextrin (MβCD) and (2-hydroxypropyl)-β-cyclodextrin (HPβCD) . The primary mechanism of this compound depletion by these agents involves the formation of an inclusion complex. The cyclodextrin molecule partitions to the cell membrane surface, where it captures a this compound molecule within its hydrophobic core. This complex then diffuses away into the aqueous medium, leading to a net efflux of this compound from the membrane.
References
Safety Operating Guide
Hazard Assessment: Understanding Cholesterol Waste
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. Proper chemical handling and disposal are not just regulatory hurdles; they are fundamental to ensuring the integrity of your work, the safety of your team, and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of cholesterol, grounded in established safety protocols and regulatory standards.
Before handling any chemical waste, a thorough hazard assessment is paramount. While pure this compound is often considered non-hazardous or having low acute toxicity under the Globally Harmonized System (GHS), this classification can be misleading and varies between suppliers.[1][2] Some Safety Data Sheets (SDS) classify related compounds as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, the guiding principle must be caution: treat all this compound waste as potentially hazardous chemical waste.
Key Hazards to Consider:
-
Physical State: this compound is typically a white, crystalline solid at room temperature.[4] As a fine powder, it can pose an inhalation hazard and a potential dust explosion risk if dispersed in sufficient concentrations near an ignition source.[5][6]
-
Chemical Incompatibilities: this compound should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.[5][7]
-
Environmental Hazard: Some this compound derivatives are noted as being hazardous to the aquatic environment with long-lasting effects.[8] To prevent environmental contamination, this compound waste must never be disposed of down the drain or in regular trash.[9][10]
| Hazard Category | Description | Primary Mitigation Strategy |
| Health Hazards | May cause skin, eye, and respiratory tract irritation.[4][5] Ingestion of large amounts may cause gastrointestinal irritation.[4] | Wear appropriate Personal Protective Equipment (PPE). Handle in a well-ventilated area. |
| Physical Hazards | As a combustible solid, it is flammable at elevated temperatures.[4] Fine dust presents a potential explosion hazard.[5] | Store away from heat and ignition sources. Avoid generating dust. |
| Environmental Hazards | Potential for long-lasting toxic effects on aquatic life.[3] | Dispose of as regulated chemical waste. Do not dispose of in drains or regular trash.[9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling any form of this compound waste. The specific requirements are dictated by the SDS and your institution's Chemical Hygiene Plan, developed in accordance with the OSHA Laboratory Standard.[3][11][12]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.[3]
-
Body Protection: A lab coat must be worn to protect skin and clothing.[3]
-
Respiratory Protection: While not typically required for small quantities, a respirator should be used if there is a risk of generating airborne dust.[3][12]
This compound Waste Segregation and Disposal Workflow
The foundation of proper chemical waste management is meticulous identification and segregation.[9] Never mix incompatible waste streams.[7] The following workflow provides a procedural guide for different forms of this compound waste.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
Protocol 1: Solid this compound Waste Disposal
This protocol applies to pure this compound powder, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and materials used for spill cleanup.
-
Collection: Carefully place all solid this compound waste into a designated, durable, and sealable container.[13] A wide-mouth plastic jug or a lined cardboard box designed for solid chemical waste is appropriate.
-
Containerization: Ensure the container is compatible with the waste and has a secure lid. Do not use containers that could be mistaken for regular trash.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[10][14] Do not use abbreviations or chemical formulas.[10] The label should also include the accumulation start date and the name of the principal investigator.[10]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[15] This area must be near the point of generation and under the control of laboratory personnel.[16]
-
Disposal: Once the container is full (do not exceed 90% capacity[9]), or according to your institution's timeline, arrange for pickup through your Environmental Health and Safety (EHS) department.[10]
Protocol 2: Liquid this compound Waste Disposal
This protocol applies to this compound dissolved in organic or aqueous solutions.
-
Segregation: This is the most critical step. Segregate liquid waste based on solvent compatibility. For example, create separate waste streams for halogenated solvents (e.g., chloroform) and non-halogenated flammable solvents (e.g., ethanol, hexane).[9] Mixing incompatible waste can cause dangerous chemical reactions.[17]
-
Containerization: Use a chemically compatible, leak-proof container with a screw-top cap.[17][18] For flammable solvents, this is typically a safety can. Never use glass bottles for flammable liquid waste when a plastic alternative is available and compatible.[10]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name and approximate percentage.[10][13] For example: "Hazardous Waste: this compound (~5%), Chloroform (95%)".
-
Storage: Keep the container tightly sealed when not in use and store it in a designated SAA, preferably within secondary containment (such as a chemical-resistant tray) to contain potential spills.[9]
-
Disposal: Arrange for pickup through your EHS department.
Protocol 3: Disposal of Contaminated Sharps and Empty Containers
-
Contaminated Sharps: Any sharps (needles, scalpels, slides, broken glass) contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container.[17] These containers are typically incinerated to destroy both the sharp object and the chemical contaminant.[17]
-
Empty this compound Containers: To be considered non-hazardous, a container must be thoroughly emptied.[8] For solid this compound, this means scraping out as much material as possible. For containers that held this compound solutions, they should be triple-rinsed with a suitable solvent.[8] The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous liquid waste.[8] After rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[8]
Spill Management
In the event of a spill, the primary goal is to contain and clean the material safely.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, gently sweep up the material to avoid creating dust.[1] Use a shovel or dustpan to place the material into a designated waste container.[4]
-
Cleaning: After removing the bulk material, decontaminate the surface. For a solid spill, this may involve wiping the surface with a damp cloth. The cleaning materials must then be disposed of as solid this compound waste.[1][4]
-
Disposal: All materials used for cleanup must be placed in a sealed, properly labeled hazardous waste container for disposal.[1]
By adhering to these procedures, you contribute to a robust culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal procedures in your facility.[8][19]
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. shepherd.edu [shepherd.edu]
- 6. chemos.de [chemos.de]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. usbioclean.com [usbioclean.com]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
A Practical Guide to Personal Protective Equipment for Handling Cholesterol in the Laboratory
Welcome, researchers and drug development professionals. This guide provides a comprehensive, experience-driven framework for the safe handling of cholesterol in a laboratory environment. While this compound is a ubiquitous biological molecule and is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cavalier approach to its handling is a significant oversight.[1][2][3][4] Prudent laboratory practice dictates that all chemicals be handled with a well-defined safety protocol to mitigate potential risks, however minor they may appear.
The primary physical hazard associated with solid this compound is its nature as a fine powder. This presents a respiratory risk through inhalation and a potential, albeit low, risk of dust explosion under specific conditions of fine distribution and ignition.[1][5][6][7] This guide moves beyond mere compliance, embedding a safety-first mindset into your workflow to ensure both personal safety and experimental integrity.
Hazard Assessment and Core Safety Principles
The principle of As Low As Reasonably Achievable (ALARA) must be the cornerstone of your handling protocol. The primary route of potential exposure is the inhalation of aerosolized powder during weighing and transfer. Secondary exposure risks include mild eye and skin irritation from direct contact.[5][6]
Causality of Risk:
-
Solid (Powder) Form: The microscopic particle size of crystalline this compound allows it to become easily airborne. These fine particles can be inhaled, potentially causing respiratory tract irritation.[6][7] This is the most significant risk that engineering controls and PPE are designed to prevent.
-
Solution Form: Once dissolved, the risk of inhalation is virtually eliminated. The primary concern shifts to preventing splashes that could cause eye or skin irritation.
Therefore, the stringency of your PPE and handling procedures should be directly proportional to the potential for aerosolization.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic assessment based on the specific task. The following table outlines the recommended PPE for common laboratory procedures involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solid | Chemical safety goggles | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | Primary: Chemical fume hood. Secondary: If a fume hood is not feasible, a NIOSH-approved N95 respirator is required.[8][9] |
| Preparing Solutions | Safety glasses with side shields | Disposable nitrile gloves | Laboratory coat | Work in a well-ventilated area or a chemical fume hood to minimize exposure to aerosols or solvent vapors.[1] |
| General Handling of Solutions | Safety glasses with side shields | Disposable nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
Step-by-Step PPE Application and Rationale
-
Body Protection: A clean, buttoned laboratory coat is the minimum requirement to protect against incidental contact and contamination of personal clothing.[8][10]
-
Eye and Face Protection:
-
Hand Protection:
-
Wear disposable nitrile gloves for all procedures.[1][10] They provide sufficient protection against incidental contact.
-
Inspect gloves for any tears or defects before use.
-
Why Double-Glove? When handling the powder, double-gloving is a best practice. The outer glove can be removed immediately if contaminated, preventing the spread of the powder and protecting the inner glove.
-
Remove gloves using the proper technique (peeling one off with the other) and wash hands thoroughly with soap and water after any handling procedure is complete.[1][4]
-
-
Respiratory Protection:
-
Engineering Controls First: The most effective way to prevent inhalation of this compound dust is to use an engineering control, such as a chemical fume hood or a powder containment hood.[9][11] This removes the hazard at the source.
-
When to Use a Respirator: A NIOSH-approved N95 respirator should be used only when engineering controls are not available and there is a risk of generating dust.[8][9] Proper fit-testing and training are mandatory for respirator use.
-
Procedural Workflow for Safe Handling
Adhering to a systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Protocol: Weighing and Handling Solid this compound
This protocol is designed to be a self-validating system for minimizing exposure.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the analytical balance is clean and certified.
-
Engineering Controls: Turn on the fume hood and verify it is functioning correctly.
-
Don PPE: Put on your lab coat, chemical safety goggles, and two pairs of nitrile gloves.
-
Static Control: Grounding equipment can help prevent static discharge, which can cause the fine powder to disperse.[1] Use an anti-static weigh boat or a grounding strap if available.
-
Weighing: Carefully scoop the this compound powder onto the weigh boat. Avoid any actions that could create a dust cloud, such as dropping the scoop or tapping the container unnecessarily.
-
Transfer: To transfer the weighed powder into a vessel for dissolution, gently tap the powder from the weigh boat. Do not blow on it or use a strong stream of gas.
-
Immediate Cleanup: Use a disposable wipe to gently clean the spatula and any minor powder traces on the balance. Dispose of the wipe immediately into a labeled solid waste container.
-
Container Sealing: Tightly close the main this compound container.[4]
Spill Management and Disposal Plan
Accidents happen, but a clear plan prevents a minor spill from becoming a significant exposure event.
Minor Solid Spill Cleanup
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent foot traffic from spreading the powder.
-
PPE: Ensure you are wearing your full PPE, including respiratory protection if the spill is large or if you are not in a fume hood.
-
Cleanup: Do NOT use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with damp paper towels to wet the powder. Alternatively, carefully sweep up the material and place it into a sealable bag or container for disposal.[4]
-
Final Decontamination: Wipe the area with a damp cloth.
-
Disposal: Place all cleanup materials (gloves, wipes, etc.) into a clearly labeled hazardous waste container.[4][12]
Waste Disposal Protocol
Proper segregation and disposal are critical for laboratory safety and environmental compliance.
-
Solid Waste:
-
Collect all contaminated disposables, such as weigh boats, pipette tips, and contaminated gloves, in a dedicated, sealed, and clearly labeled solid chemical waste container.[12]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled liquid chemical waste container. Do not pour them down the drain.[13]
-
-
Empty Container Disposal:
-
An empty chemical container must be decontaminated before being disposed of as non-hazardous waste.[11][14]
-
Procedure: Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol).[11][14]
-
Collect the first rinsate and add it to your liquid hazardous waste container, as it will contain residual chemical.[14] Subsequent rinses can typically be disposed of down the drain, but always check your institution's specific guidelines.
-
After rinsing and air-drying, deface the original label on the container before placing it in the appropriate recycling or trash bin.[14]
-
By integrating these expert-validated protocols into your daily work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
